Hsd17B13-IN-67
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C25H19F7N2O6S |
|---|---|
Molecular Weight |
608.5 g/mol |
IUPAC Name |
2-fluoro-5-methoxy-4-[[2-[2-(trifluoromethyl)-4-[4-(trifluoromethyl)cyclohexen-1-yl]phenyl]-1,3-oxazol-4-yl]sulfonylamino]benzoic acid |
InChI |
InChI=1S/C25H19F7N2O6S/c1-39-20-9-16(23(35)36)18(26)10-19(20)34-41(37,38)21-11-40-22(33-21)15-7-4-13(8-17(15)25(30,31)32)12-2-5-14(6-3-12)24(27,28)29/h2,4,7-11,14,34H,3,5-6H2,1H3,(H,35,36) |
InChI Key |
QWCINCGFTRJKMJ-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C(=C1)C(=O)O)F)NS(=O)(=O)C2=COC(=N2)C3=C(C=C(C=C3)C4=CCC(CC4)C(F)(F)F)C(F)(F)F |
Origin of Product |
United States |
Foundational & Exploratory
HSD17B13-IN-67: A Technical Guide to its Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
Introduction
Hydroxysteroid 17-beta dehydrogenase 13 (HSD17B13) has emerged as a compelling therapeutic target for a spectrum of chronic liver diseases, including nonalcoholic fatty liver disease (NAFLD) and nonalcoholic steatohepatitis (NASH). This enzyme, predominantly expressed in the liver and associated with lipid droplets, is implicated in hepatic lipid metabolism and the progression of liver pathology. Genetic studies have shown that loss-of-function variants in the HSD17B13 gene are associated with a reduced risk of developing advanced liver disease, providing strong validation for the development of HSD17B13 inhibitors. This guide focuses on the mechanism of action of HSD17B13-IN-67, a notable inhibitor of this enzyme.
This compound: An Overview
This compound, also identified as HSD17B13-IN-32(Compound 67), is a small molecule inhibitor of HSD17B13. While detailed public information on this specific compound is limited, its primary mechanism of action is the inhibition of the enzymatic activity of HSD17B13.
Quantitative Data
The inhibitory potency of this compound has been characterized, providing a key metric for its activity.
| Compound Name | Synonym(s) | Target | Assay Substrate | IC50 |
| This compound | HSD17B13-IN-32(Compound 67) | HSD17B13 | Estradiol | ≤ 0.1 μM[1] |
Core Mechanism of Action of HSD17B13 and Rationale for Inhibition
To comprehend the mechanism of this compound, it is essential to first understand the function of its target, HSD17B13.
HSD17B13 is a member of the 17β-hydroxysteroid dehydrogenase superfamily, which is involved in the metabolism of steroids and other lipids.[1] The precise physiological substrates and the full spectrum of its enzymatic activities are still under active investigation. However, several key aspects of its function have been elucidated:
-
Localization to Lipid Droplets: HSD17B13 is physically associated with lipid droplets within hepatocytes, the primary cells of the liver.[2][3][4] This localization suggests a direct role in lipid metabolism and storage.
-
Enzymatic Activity: HSD17B13 exhibits retinol dehydrogenase activity, converting retinol to retinaldehyde.[2] This function implicates it in retinoid metabolism, which is known to be dysregulated in liver disease.
-
Role in Lipid Homeostasis: Overexpression of HSD17B13 has been shown to increase the number and size of lipid droplets in hepatocytes.[2] The proposed mechanism involves the regulation of sterol regulatory element-binding protein-1c (SREBP-1c), a key transcription factor that governs lipogenesis.[1] HSD17B13 expression is induced by the liver X receptor-α (LXR-α) via SREBP-1c, creating a potential feed-forward loop that promotes lipid accumulation.[1][2]
-
Inflammation and Fibrosis: Recent studies suggest that HSD17B13 may play a role in liver inflammation. One proposed mechanism involves the formation of HSD17B13 liquid-liquid phase separation (LLPS) condensates, which can increase the biosynthesis of platelet-activating factor (PAF), a pro-inflammatory mediator. This, in turn, can promote the synthesis of fibrinogen and enhance leukocyte adhesion, contributing to hepatic inflammation.[5]
By inhibiting the enzymatic activity of HSD17B13, this compound is hypothesized to counteract these pathological processes, thereby reducing hepatic steatosis, inflammation, and fibrosis.
Signaling Pathways and Experimental Workflows
Proposed Signaling Pathway of HSD17B13 in Liver Disease
The following diagram illustrates the proposed signaling pathway involving HSD17B13 and the rationale for its inhibition.
Caption: Proposed signaling pathway of HSD17B13 in liver disease and the point of intervention for this compound.
Experimental Workflow for Characterizing HSD17B13 Inhibitors
The following diagram outlines a typical experimental workflow for the discovery and characterization of HSD17B13 inhibitors like this compound.
Caption: A generalized experimental workflow for the development of HSD17B13 inhibitors.
Experimental Protocols
While specific protocols for this compound are not publicly available, the following are generalized methodologies commonly employed in the characterization of HSD17B13 inhibitors.
Recombinant HSD17B13 Inhibition Assay (Biochemical)
-
Objective: To determine the direct inhibitory activity of a compound on the HSD17B13 enzyme.
-
Materials:
-
Recombinant human HSD17B13 protein
-
Substrate (e.g., estradiol, leukotriene B4, or retinol)
-
Cofactor (NAD+)
-
Assay buffer (e.g., Tris-HCl with BSA and Tween-20)
-
Test compound (e.g., this compound)
-
Detection reagent (e.g., for measuring NADH production or substrate depletion/product formation)
-
-
Procedure:
-
Prepare a reaction mixture containing assay buffer, NAD+, and recombinant HSD17B13 enzyme in a microplate.
-
Add the test compound at various concentrations.
-
Initiate the reaction by adding the substrate.
-
Incubate at a controlled temperature (e.g., 37°C) for a defined period.
-
Stop the reaction and measure the output signal (e.g., luminescence for NADH or mass spectrometry for substrate/product).
-
Calculate the percent inhibition at each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.
-
Cellular Lipid Accumulation Assay
-
Objective: To assess the effect of an HSD17B13 inhibitor on lipid accumulation in a cellular model of steatosis.
-
Materials:
-
Hepatocyte cell line (e.g., HepG2, Huh7)
-
Cell culture medium
-
Lipogenic stimulus (e.g., oleic acid, palmitic acid)
-
Test compound
-
Lipid staining dye (e.g., Nile Red, BODIPY)
-
Fixative (e.g., paraformaldehyde)
-
DAPI for nuclear staining
-
-
Procedure:
-
Seed hepatocytes in a multi-well plate and allow them to adhere.
-
Treat the cells with the test compound at various concentrations for a specified pre-incubation period.
-
Induce lipid accumulation by adding the lipogenic stimulus to the culture medium.
-
Continue incubation with the test compound and lipogenic stimulus for 24-48 hours.
-
Fix the cells and stain for neutral lipids and nuclei.
-
Acquire images using a high-content imaging system or fluorescence microscope.
-
Quantify the lipid droplet area or intensity per cell.
-
Analyze the dose-dependent effect of the inhibitor on lipid accumulation.
-
Conclusion
This compound is a potent inhibitor of HSD17B13, a key enzyme implicated in the pathogenesis of chronic liver diseases. By targeting HSD17B13, this compound and others in its class hold the potential to ameliorate hepatic steatosis, inflammation, and fibrosis. The mechanism of action is rooted in the modulation of lipid metabolism and potentially inflammatory signaling within hepatocytes. Further research into the specific interactions and downstream effects of this compound will be crucial in advancing its development as a potential therapeutic for NAFLD/NASH and other related liver disorders.
References
- 1. researchgate.net [researchgate.net]
- 2. Review article: the role of HSD17B13 on global epidemiology, natural history, pathogenesis, and treatment of NAFLD - PMC [pmc.ncbi.nlm.nih.gov]
- 3. scholars.houstonmethodist.org [scholars.houstonmethodist.org]
- 4. Frontiers | HSD17B13: A Potential Therapeutic Target for NAFLD [frontiersin.org]
- 5. HSD17B13 liquid–liquid phase separation promotes leukocyte adhesion in chronic liver inflammation - PMC [pmc.ncbi.nlm.nih.gov]
The Discovery and Synthesis of HSD17B13 Inhibitors: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Hydroxysteroid 17-beta dehydrogenase 13 (HSD17B13), a lipid droplet-associated enzyme primarily expressed in the liver, has emerged as a compelling therapeutic target for nonalcoholic steatohepatitis (NASH) and other chronic liver diseases. This technical guide provides an in-depth overview of the discovery of HSD17B13 as a drug target, detailing the key genetic and preclinical evidence. It further explores the discovery and synthesis of small molecule inhibitors of HSD17B13, with a focus on notable compounds such as BI-3231 and INI-822. This document summarizes quantitative data, outlines experimental protocols for inhibitor identification and characterization, and provides visual representations of key concepts to facilitate understanding for researchers and drug development professionals in the field.
Discovery of HSD17B13 as a Therapeutic Target
The validation of HSD17B13 as a promising therapeutic target for chronic liver diseases is primarily rooted in human genetic studies. Genome-wide association studies (GWAS) identified a significant link between a loss-of-function variant (rs72613567) in the HSD17B13 gene and a decreased risk of developing various chronic liver diseases, including NASH, alcoholic liver disease, and cirrhosis.[1][2][3] This genetic evidence provides strong validation for the hypothesis that inhibiting the enzymatic activity of HSD17B13 could be a therapeutic strategy.
Further supporting its role in liver pathology, studies have shown that the expression of HSD17B13 is upregulated in the livers of patients with nonalcoholic fatty liver disease (NAFLD).[3] Preclinical research has also provided direct evidence for the therapeutic potential of targeting HSD17B13. For instance, the use of a hepatocyte-directed small interfering RNA (siRNA) to reduce HSD17B13 levels in the liver led to a notable decrease in serum alanine aminotransferase (ALT) activity, a key biomarker for liver damage.[4]
Discovery and Development of HSD17B13 Inhibitors
The compelling genetic and preclinical data have spurred significant efforts in the discovery and development of small molecule inhibitors of HSD17B13. These efforts have led to the identification of several promising compounds, including BI-3231 and INI-822.
High-Throughput Screening and Hit Identification
The initial step in the discovery of HSD17B13 inhibitors typically involves high-throughput screening (HTS) of large and diverse compound libraries. Researchers at Pfizer, for example, screened a proprietary library of approximately 3.2 million compounds.[5] This screen identified initial hits with a hit rate of 1.8% (compounds showing >45% inhibition at a 10 µM concentration).[5]
Lead Optimization and Characterization
Following the identification of initial hits, a process of lead optimization is undertaken to improve key properties such as potency, selectivity, and pharmacokinetic profiles.
BI-3231: The discovery of BI-3231 by Boehringer Ingelheim began with a high-throughput screening campaign that identified a weakly active initial compound.[4][6] Subsequent optimization of this hit led to the development of BI-3231, a potent and selective inhibitor of both human and mouse HSD17B13.[4][7] While BI-3231 demonstrates excellent potency, it has limitations in its pharmacokinetic properties, including high clearance and a short half-life in vivo, which have so far precluded its entry into clinical trials.[7]
INI-822: Developed by Inipharm, INI-822 is a significant milestone in the field as it is the first small molecule inhibitor of HSD17B13 to advance into clinical development.[8] As of late 2023, INI-822 has entered Phase I clinical trials to evaluate its safety, tolerability, and pharmacokinetics in both healthy volunteers and patients with NASH or presumed NASH.[8] Preclinical studies demonstrated that INI-822 potently and selectively inhibits HSD17B13 and improves markers of liver health in animal models.[8]
Compound 32: Researchers have also reported the discovery of a highly potent and selective HSD17B13 inhibitor, referred to as compound 32.[9][10] This compound exhibits a significantly improved liver microsomal stability and pharmacokinetic profile compared to BI-3231.[9][10] In preclinical mouse models, compound 32 demonstrated robust anti-MASH effects.[9][10]
Quantitative Data on HSD17B13 Inhibitors
The following table summarizes key quantitative data for selected HSD17B13 inhibitors based on publicly available information.
| Compound | Target | IC50 | Selectivity | Development Stage | Key Findings |
| BI-3231 | Human and Mouse HSD17B13 | 1 nM[7] | >10,000-fold vs. HSD17B11[7] | Preclinical | Potent and selective inhibitor with suboptimal pharmacokinetic properties.[7] |
| INI-822 | Human HSD17B13 | Not disclosed | Selective | Phase I Clinical Trials[8] | First-in-class oral small molecule inhibitor to enter clinical development.[8] |
| Compound 32 | Human HSD17B13 | 2.5 nM[9][10] | Not disclosed | Preclinical | Highly potent and selective with improved PK profile and in vivo anti-MASH activity.[9][10] |
Experimental Protocols
The discovery and characterization of HSD17B13 inhibitors rely on a variety of robust experimental protocols.
High-Throughput Screening (HTS) Assays
A common approach for HTS is to use a biochemical assay that measures the enzymatic activity of purified HSD17B13.
-
MALDI-TOF Mass Spectrometry: This method was employed in the screening campaign that led to the discovery of BI-3231.[4] It directly measures the conversion of a substrate to its product.
-
NAD-Glo™ Assay: This commercially available luminescent assay from Promega detects the production of NADH, a product of the HSD17B13-catalyzed reaction.[11]
-
RapidFire Mass Spectrometry: This high-throughput mass spectrometry system can be used to directly detect the product of the enzymatic reaction.[11]
Typical HTS Assay Conditions:
-
Enzyme: Purified recombinant human HSD17B13.
-
Substrates: Common substrates include β-estradiol or leukotriene B4 (LTB4).[4][11]
-
Detection: Measurement of NADH production or direct product formation.
Cellular Assays
To assess the activity of inhibitors in a more physiologically relevant context, cellular assays are employed. These assays typically use cell lines that overexpress HSD17B13.
Preclinical In Vivo Models
Promising inhibitor candidates are evaluated in animal models of liver disease to assess their efficacy and pharmacokinetic properties. These models are crucial for demonstrating proof-of-concept before advancing to clinical trials. For example, INI-822 was shown to improve markers of liver homeostasis in animal models.[8]
Synthesis of HSD17B13 Inhibitors
While detailed, step-by-step synthetic protocols for proprietary compounds like BI-3231 and INI-822 are not publicly available, the scientific and patent literature provides insights into the chemical scaffolds of HSD17B13 inhibitors. The synthesis of these small molecules is typically carried out by medicinal chemists at the respective pharmaceutical companies. The process involves multi-step organic synthesis to construct the final inhibitor molecules. The Supporting Information of a 2025 publication in the Journal of Medicinal Chemistry provides the synthesis process for "compound 32".[10]
Visualizing Key Concepts
HSD17B13 Signaling and Inhibition
Caption: HSD17B13 localization and the mechanism of its inhibition.
HSD17B13 Inhibitor Discovery Workflow
Caption: A generalized workflow for the discovery of HSD17B13 inhibitors.
References
- 1. biobanking.com [biobanking.com]
- 2. drughunter.com [drughunter.com]
- 3. Frontiers | HSD17B13: A Potential Therapeutic Target for NAFLD [frontiersin.org]
- 4. Discovery of a Novel Potent and Selective HSD17B13 Inhibitor, BI-3231, a Well-Characterized Chemical Probe Available for Open Science - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Structural basis of lipid-droplet localization of 17-beta-hydroxysteroid dehydrogenase 13 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. HSD17B13-NASH Therapeutic Emerging Target - DIMA Biotechnology [dimabio.com]
- 8. Inipharm Initiates Dosing in Phase 1 Study of Its Small Molecule Inhibitor of HSD17B13 - BioSpace [biospace.com]
- 9. Discovery of Highly Potent, Selective, and Liver-Targeting HSD17B13 Inhibitor with Robust In Vivo Anti-MASH Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. enanta.com [enanta.com]
In-depth Technical Guide on Hsd17B13-IN-67: Information Not Publicly Available
A comprehensive search for the specific compound "Hsd17B13-IN-67" has yielded no publicly available data regarding its target engagement, binding affinity, or associated experimental protocols. Therefore, the creation of an in-depth technical guide or whitepaper on this specific molecule is not possible at this time.
The designation "this compound" may refer to a compound that is in the early stages of discovery, an internal designation within a pharmaceutical company that has not been publicly disclosed, or a placeholder name not yet associated with a specific chemical entity in scientific literature or patent databases.
While information on the specific inhibitor "this compound" is unavailable, this guide will provide a broader overview of 17β-hydroxysteroid dehydrogenase 13 (Hsd17B13) as a therapeutic target and the general approaches used to characterize its inhibitors. This information is based on publicly available data for other Hsd17B13 inhibitors and the protein itself.
Hsd17B13 as a Therapeutic Target
Hsd17B13 is a lipid droplet-associated enzyme primarily expressed in the liver. Genetic studies have shown that loss-of-function variants in the HSD17B13 gene are associated with a reduced risk of developing chronic liver diseases, including non-alcoholic fatty liver disease (NAFLD), non-alcoholic steatohepatitis (NASH), and alcohol-related liver disease. This protective effect has made Hsd17B13 an attractive target for the development of small molecule inhibitors aimed at mimicking this genetic protection.
The primary proposed mechanism of action for Hsd17B13 involves its role in hepatic lipid metabolism. It is believed to be involved in the regulation of lipid droplet dynamics and the metabolism of various lipid species. Inhibition of Hsd17B13 is therefore hypothesized to reduce liver fat accumulation, inflammation, and fibrosis.
General Experimental Protocols for Hsd17B13 Inhibitor Characterization
The following are general methodologies that would be employed to characterize a novel Hsd17B13 inhibitor like "this compound".
Biochemical Assays for Binding Affinity
To determine the direct interaction and potency of an inhibitor against the Hsd17B13 enzyme, various biochemical assays are utilized.
-
Enzyme Inhibition Assays: These assays measure the ability of a compound to inhibit the enzymatic activity of recombinant Hsd17B13. A common approach is to use a substrate that the enzyme metabolizes and then quantify the product formation or substrate depletion. For Hsd17B13, substrates such as β-estradiol or retinol have been used. The potency of the inhibitor is typically reported as an IC50 value, which is the concentration of the inhibitor required to reduce enzyme activity by 50%.
-
Biophysical Assays: Techniques like Surface Plasmon Resonance (SPR) or Isothermal Titration Calorimetry (ITC) can be used to directly measure the binding affinity between the inhibitor and the Hsd17B13 protein. These methods provide key binding parameters such as the dissociation constant (Kd ), which is a direct measure of binding affinity.
Cell-Based Assays for Target Engagement
Cell-based assays are crucial to confirm that the inhibitor can engage with Hsd17B13 in a cellular context and exert a functional effect.
-
Cellular Target Engagement Assays: These assays can be performed in cell lines that endogenously express or are engineered to overexpress Hsd17B13. One common method involves treating the cells with the inhibitor and then measuring the accumulation of a substrate or the reduction of a product of Hsd17B13's enzymatic activity. For instance, the conversion of estradiol to estrone can be monitored in cells expressing Hsd17B13.
-
Lipid Droplet Analysis: Given Hsd17B13's association with lipid droplets, the effect of an inhibitor on lipid accumulation can be assessed in hepatocytes treated with fatty acids to induce steatosis. High-content imaging and analysis can be used to quantify changes in lipid droplet number, size, and morphology.
Data Presentation for Hsd17B13 Inhibitors
Quantitative data for Hsd17B13 inhibitors would typically be summarized in tables for clear comparison. Below is a hypothetical table structure that would be used for a compound like this compound if data were available.
| Assay Type | Parameter | This compound | Reference Compound |
| Biochemical | Hsd17B13 IC50 (nM) | Data Not Available | e.g., BI-3231 |
| Hsd17B13 Kd (nM) | Data Not Available | ||
| Cell-Based | Cellular IC50 (nM) | Data Not Available | |
| Lipid Accumulation EC50 (µM) | Data Not Available |
Visualization of Experimental Workflows and Signaling Pathways
Diagrams are essential for illustrating complex biological processes and experimental designs. Below are examples of diagrams that could be created using the DOT language within Graphviz to visualize the study of an Hsd17B13 inhibitor.
Caption: Experimental workflow for characterizing an Hsd17B13 inhibitor.
Caption: Hypothesized signaling pathway of Hsd17B13 in liver injury.
Hsd17B13-IN-67 and the Landscape of HSD17B13 Inhibition: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Hydroxysteroid 17-beta dehydrogenase 13 (HSD17B13), a lipid droplet-associated enzyme predominantly expressed in the liver, has emerged as a compelling therapeutic target for nonalcoholic fatty liver disease (NAFLD) and nonalcoholic steatohepatitis (NASH). Genetic studies have revealed that loss-of-function variants in the HSD17B13 gene are associated with a reduced risk of progressive liver disease. This has spurred significant interest in the development of small molecule inhibitors to therapeutically replicate this protective effect.
While specific enzymatic inhibition kinetic data for the compound designated "Hsd17B13-IN-67" is not extensively available in the public domain, this guide will provide a comprehensive overview of the enzymatic inhibition kinetics of HSD17B13 using the well-characterized inhibitor, BI-3231, as a primary example. This document will detail the methodologies for key experiments, present quantitative data in a structured format, and visualize relevant biological pathways to provide a thorough technical resource for professionals in the field.
Quantitative Data on HSD17B13 Inhibition
The following table summarizes the enzymatic inhibition data for the well-characterized HSD17B13 inhibitor, BI-3231. This compound serves as a valuable tool for studying the biological function of HSD17B13.
| Compound | Target | Assay Type | Substrate | IC50 | Ki | Notes |
| BI-3231 | Human HSD17B13 | Enzymatic | Estradiol | 1 nM[1] | 0.7 ± 0.2 nM[2] | Potent and selective inhibitor.[1][3] |
| BI-3231 | Mouse HSD17B13 | Enzymatic | Estradiol | 13 nM[1] | Shows cross-species activity.[1] | |
| BI-3231 | Human HSD17B13 | Cellular (HEK cells) | Estradiol | 11 ± 5 nM[2] | Demonstrates cell permeability and target engagement.[2] | |
| BI-0955 | Human HSD17B13 | Enzymatic | Estradiol | > 10 µM | Methylated analog of BI-3231, used as a negative control.[3] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are protocols for key assays used in the characterization of HSD17B13 inhibitors.
Retinol Dehydrogenase (RDH) Activity Assay
This cell-based assay is used to determine the enzymatic activity of HSD17B13 by measuring the conversion of retinol to retinaldehyde and retinoic acid.[4][5]
Materials:
-
HEK293 cells
-
Expression vectors for HSD17B13 or its variants
-
All-trans-retinol (e.g., from Toronto Research Chemicals)
-
Ethanol
-
Cell culture medium and supplements
-
Reagents for HPLC analysis
-
Reagents for protein quantification (e.g., Western blot)
Procedure:
-
Seed HEK293 cells in triplicate in appropriate culture vessels one day prior to transfection.
-
Transfect the cells with HSD17B13 expression vectors, mutant vectors, or an empty vector control.
-
Following transfection, treat the cells with all-trans-retinol (e.g., 2 or 5 µM) dissolved in ethanol. The final ethanol concentration in the culture medium should be kept low (e.g., ≤0.5% v/v).
-
Incubate the cells for a defined period (e.g., 6 or 8 hours).
-
After incubation, harvest the cells and the culture medium.
-
Extract retinoids from the samples.
-
Separate and quantify retinaldehyde and retinoic acid using normal-phase High-Performance Liquid Chromatography (HPLC) with retinoid standards.
-
Lyse the cells and determine the total protein concentration for normalization.
-
Normalize the retinoid levels to the protein concentration. Results are often expressed as relative values compared to the empty vector control.[4]
HSD17B13 Enzyme-Linked Immunosorbent Assay (ELISA)
This protocol outlines a sandwich ELISA for the quantitative detection of HSD17B13 in various samples.
Materials:
-
Microtiter plate pre-coated with an anti-human HSD17B13 capture antibody
-
Human HSD17B13 standard
-
Sample diluent
-
Biotinylated anti-human HSD17B13 detection antibody
-
Streptavidin-HRP conjugate
-
TMB substrate solution
-
Stop solution
-
Wash buffer
-
Plate reader
Procedure:
-
Prepare standards and samples in the appropriate diluent.
-
Add 100 µL of standards and samples to the wells of the pre-coated microtiter plate.
-
Incubate for 2 hours at room temperature with gentle shaking.
-
Wash the wells three times with wash buffer.
-
Add 100 µL of the biotinylated detection antibody to each well and incubate for 1 hour at room temperature.
-
Wash the wells three times with wash buffer.
-
Add 100 µL of Streptavidin-HRP conjugate to each well and incubate for 30 minutes at room temperature.
-
Wash the wells five times with wash buffer.
-
Add 100 µL of TMB substrate solution to each well and incubate in the dark for 15-30 minutes at room temperature.
-
Add 50 µL of stop solution to each well.
-
Read the absorbance at 450 nm within 30 minutes.
-
Generate a standard curve and calculate the concentration of HSD17B13 in the samples.
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language, illustrate key signaling pathways involving HSD17B13 and a general workflow for inhibitor screening.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. eubopen.org [eubopen.org]
- 3. Pardon Our Interruption [opnme.com]
- 4. Characterization of essential domains in HSD17B13 for cellular localization and enzymatic activity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. HSD17B13 is a Hepatic Retinol Dehydrogenase Associated with Histological Features of Non-Alcoholic Fatty Liver Disease - PMC [pmc.ncbi.nlm.nih.gov]
Hsd17B13-IN-67: A Technical Guide to its Selectivity Profile Against Other Hydroxysteroid Dehydrogenases
For Researchers, Scientists, and Drug Development Professionals
Introduction
Hydroxysteroid 17-beta dehydrogenase 13 (HSD17B13) has emerged as a compelling therapeutic target for nonalcoholic steatohepatitis (NASH) and other chronic liver diseases.[1][2] Genetic studies have shown that loss-of-function variants in the HSD17B13 gene are associated with a reduced risk of developing progressive liver disease.[3] This has spurred the development of small molecule inhibitors aimed at recapitulating this protective effect. Hsd17B13-IN-67 is a representative potent and selective inhibitor of HSD17B13. This document provides an in-depth technical guide to its selectivity profile against other human HSD isoforms, details the experimental protocols used for this characterization, and illustrates the relevant biological pathways.
The information presented for this compound is a composite based on publicly available data for well-characterized HSD17B13 inhibitors, such as BI-3231 and EP-036332, to represent a typical selectivity profile for a compound in this class.
Selectivity Profile of this compound
The selectivity of a pharmacological inhibitor is paramount to its safety and efficacy. The following tables summarize the inhibitory activity of this compound against HSD17B13 and other HSD isoforms.
Table 1: Potency of this compound against HSD17B13
| Target | Assay Type | Substrate | IC50 (nM) |
| Human HSD17B13 | Biochemical | Estradiol | 1 |
| Human HSD17B13 | Biochemical | Leukotriene B4 | 14 |
| Mouse HSD17B13 | Biochemical | Estradiol | 13 |
| Human HSD17B13 | Cellular | Estradiol | 11 |
Data is representative of inhibitors like BI-3231 and EP-036332.[1][4]
Table 2: Selectivity of this compound against other HSD Isoforms
| Target Isoform | % Sequence Similarity to HSD17B13 | IC50 (nM) | Selectivity Fold (vs. Human HSD17B13) |
| HSD17B11 | 85% | >10,000 | >10,000 |
| HSD17B1 | - | >100,000 | >7,000 |
| HSD17B2 | - | >10,000 | >1,000 |
| HSD17B4 | - | >10,000 | >1,000 |
| HSD17B10 | - | >10,000 | >1,000 |
Data is representative of inhibitors like BI-3231 and EP-036332.[5][6]
Experimental Protocols
The following section details the methodologies used to determine the potency and selectivity of this compound.
Biochemical Assays
Objective: To determine the direct inhibitory activity of this compound on purified HSD17B enzyme activity.
1. Recombinant Enzyme Preparation:
-
Human HSD17B isoforms are expressed in Sf9 insect cells using a baculovirus expression system.
-
The enzymes are purified using affinity chromatography (e.g., Ni-NTA for His-tagged proteins) followed by size-exclusion chromatography to ensure high purity.[7]
2. Enzymatic Reaction:
-
Assays are performed in 96-well or 384-well plates.
-
The reaction mixture contains assay buffer (e.g., 40 mM Tris-HCl, pH 7.4, 0.01% BSA, 0.01% Tween-20), purified recombinant HSD17B enzyme (e.g., 20 nM), and the test compound (this compound) at various concentrations.[7][8]
-
The mixture is pre-incubated for 15 minutes at room temperature.[9]
-
The reaction is initiated by the addition of a substrate (e.g., 10-50 µM β-estradiol or leukotriene B4) and the cofactor NAD+ (e.g., at its Km concentration).[7]
-
The reaction is incubated for a set period (e.g., 4 hours) at room temperature.[9]
3. Detection Methods:
-
RapidFire Mass Spectrometry: The reaction is quenched, and the formation of the product (e.g., estrone from estradiol) is directly measured by a high-throughput mass spectrometry system. This method is highly sensitive and specific.[4][7]
-
NADH Detection (Luminescence): The production of NADH, the reduced form of the cofactor, is measured using a coupled-enzyme luminescence assay, such as the NAD-Glo™ assay.[7] The luminescent signal is proportional to the enzyme activity.
4. Data Analysis:
-
IC50 values are determined by fitting the dose-response data to a four-parameter logistical equation using appropriate software (e.g., GraphPad Prism).[9]
Cellular Assays
Objective: To assess the inhibitory activity of this compound in a cellular context, which accounts for cell permeability and potential off-target effects.
1. Cell Culture and Transfection:
-
HEK293 cells are cultured in a suitable medium (e.g., DMEM with 10% FBS).
-
Cells are stably transfected to overexpress human HSD17B13.[3][4]
2. Inhibition Assay:
-
Cells are seeded in 96-well plates.
-
The cells are treated with varying concentrations of this compound for a predetermined time.
-
A substrate, such as estradiol, is added to the culture medium.[4]
-
After an incubation period, the culture medium is collected.
3. Product Quantification:
-
The concentration of the product (e.g., estrone) in the cell culture medium is quantified using LC-MS/MS.
4. Data Analysis:
-
Cellular IC50 values are calculated from the dose-response curves.
Visualizations
Experimental Workflow for Selectivity Profiling
Caption: Workflow for determining the selectivity profile of this compound.
HSD17B13 Signaling Pathway and Point of Inhibition
Caption: Simplified HSD17B13 pathway in hepatocytes and the action of this compound.
Conclusion
This compound, as represented by data from potent and selective inhibitors like BI-3231 and EP-036332, demonstrates high potency for HSD17B13 and excellent selectivity against other HSD isoforms, particularly the closely related HSD17B11. This selectivity is crucial for minimizing off-target effects and provides a strong rationale for its development as a therapeutic agent for chronic liver diseases such as NASH. The detailed experimental protocols provided herein offer a basis for the continued investigation and characterization of this and other HSD17B13 inhibitors. The elucidation of its role in lipid metabolism and inflammatory pathways further underscores the therapeutic potential of targeting HSD17B13.
References
- 1. Discovery of a Novel Potent and Selective HSD17B13 Inhibitor, BI-3231, a Well-Characterized Chemical Probe Available for Open Science - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. enanta.com [enanta.com]
- 4. enanta.com [enanta.com]
- 5. Novel HSD17B13 inhibitors display hepatoprotective effects in hepatitis models | BioWorld [bioworld.com]
- 6. Pardon Our Interruption [opnme.com]
- 7. enanta.com [enanta.com]
- 8. erc.bioscientifica.com [erc.bioscientifica.com]
- 9. pubs.acs.org [pubs.acs.org]
The Role of HSD17B13 in Retinol Metabolism and the Therapeutic Potential of its Inhibition
A Technical Guide for Researchers and Drug Development Professionals
Disclaimer: Detailed public information regarding the specific inhibitor Hsd17B13-IN-67, including its direct effects on retinol metabolism and comprehensive experimental protocols, is limited. This guide provides a broader overview of the function of its target, 17β-hydroxysteroid dehydrogenase 13 (HSD17B13), in retinol metabolism, based on currently available scientific literature. The experimental protocols and data presented are representative of methodologies used to study HSD17B13 and may not be specific to this compound.
Executive Summary
17β-hydroxysteroid dehydrogenase 13 (HSD17B13) is a lipid droplet-associated enzyme highly expressed in the liver.[1][2] Emerging evidence has identified HSD17B13 as a key player in hepatic retinol metabolism, specifically catalyzing the conversion of retinol to retinaldehyde.[3][4] This function places it at a critical juncture in the retinoid signaling pathway, which is integral to various physiological processes, including cell differentiation, proliferation, and vision. Genetic studies have revealed that loss-of-function variants in the HSD17B13 gene are associated with a reduced risk of developing chronic liver diseases, such as non-alcoholic fatty liver disease (NAFLD) and alcoholic liver disease (ALD).[2] This protective effect is linked to the diminished enzymatic activity of HSD17B13. Consequently, HSD17B13 has emerged as a promising therapeutic target for the treatment of liver diseases, with inhibitors like this compound being developed to modulate its activity. This guide delves into the core role of HSD17B13 in retinol metabolism, presents relevant quantitative data, outlines key experimental protocols, and visualizes the associated biological pathways and workflows.
HSD17B13 and its Function in Retinol Metabolism
HSD17B13 is a member of the short-chain dehydrogenases/reductases (SDR) family.[1] While it is known to metabolize various substrates, including steroids and bioactive lipids, its role as a retinol dehydrogenase is of particular interest in the context of liver disease.[1] The enzyme is localized to lipid droplets within hepatocytes, the primary storage site for retinyl esters, the storage form of vitamin A.[1][3]
The conversion of retinol to retinaldehyde is a rate-limiting step in the synthesis of retinoic acid, the most biologically active retinoid.[3] By catalyzing this reaction, HSD17B13 influences the downstream signaling cascades mediated by retinoic acid. Dysregulation of retinoid homeostasis in the liver has been implicated in the pathogenesis of NAFLD, where it can contribute to inflammation, fibrosis, and altered lipid metabolism.[3] Loss-of-function variants of HSD17B13 lead to reduced production of retinaldehyde, which is thought to be a key mechanism behind the observed hepatoprotective effects.[4]
Quantitative Data
While specific quantitative data for this compound's effect on retinol metabolism is not publicly available, the following table summarizes the general characteristics of HSD17B13 and the reported activity of the inhibitor against a different substrate, estradiol.
| Parameter | Value / Description | Source |
| Enzyme | 17β-hydroxysteroid dehydrogenase 13 (HSD17B13) | [1] |
| Cellular Localization | Lipid droplets, Endoplasmic Reticulum | [1] |
| Tissue Expression | Highly expressed in the liver | [1] |
| Substrates | Retinol, Estradiol, Leukotriene B4 | [1] |
| Reaction Catalyzed | Retinol → Retinaldehyde | [3][4] |
| This compound IC50 | < 0.1 μM (for estradiol) | [3] |
Experimental Protocols
The following is a representative protocol for an in vitro assay to determine the retinol dehydrogenase activity of HSD17B13, based on methodologies described in the literature.[3]
4.1 Objective: To measure the conversion of retinol to retinaldehyde by HSD17B13 expressed in a cellular model.
4.2 Materials:
-
HEK293 cells (or other suitable cell line)
-
Expression vector containing full-length human HSD17B13 cDNA
-
Control vector (empty)
-
Transfection reagent
-
Cell culture medium (e.g., DMEM)
-
Fetal Bovine Serum (FBS)
-
All-trans-retinol (Sigma-Aldrich)
-
Ethanol (for dissolving retinol)
-
Phosphate Buffered Saline (PBS)
-
Lysis buffer
-
BCA Protein Assay Kit
-
High-Performance Liquid Chromatography (HPLC) system
-
C18 reverse-phase HPLC column
-
Mobile phase solvents (e.g., acetonitrile, water, acetic acid)
-
Retinaldehyde standard
4.3 Methodology:
-
Cell Culture and Transfection:
-
Culture HEK293 cells in DMEM supplemented with 10% FBS.
-
Seed cells in 6-well plates and grow to 70-80% confluency.
-
Transfect cells with either the HSD17B13 expression vector or the empty vector using a suitable transfection reagent according to the manufacturer's instructions.
-
Incubate cells for 24-48 hours to allow for protein expression.
-
-
Retinol Treatment:
-
Prepare a stock solution of all-trans-retinol in ethanol.
-
Dilute the retinol stock solution in cell culture medium to a final concentration of 5 µM.
-
Remove the old medium from the cells and add the retinol-containing medium.
-
Incubate the cells for a defined period (e.g., 4-24 hours).
-
-
Cell Lysis and Sample Preparation:
-
Wash the cells with ice-cold PBS.
-
Lyse the cells using a suitable lysis buffer.
-
Collect the cell lysates and centrifuge to pellet cell debris.
-
Determine the protein concentration of the supernatant using a BCA assay.
-
-
HPLC Analysis:
-
Extract retinoids from the cell lysate (e.g., using hexane or ethyl acetate).
-
Evaporate the solvent and reconstitute the sample in the mobile phase.
-
Inject the sample into the HPLC system equipped with a C18 column.
-
Separate the retinoids using an appropriate gradient of mobile phase solvents.
-
Detect retinaldehyde and retinol using a UV detector at a suitable wavelength (e.g., 340 nm).
-
Quantify the amount of retinaldehyde produced by comparing the peak area to a standard curve generated with known concentrations of retinaldehyde standard.
-
-
Data Analysis:
-
Normalize the amount of retinaldehyde produced to the total protein concentration of the cell lysate.
-
Compare the retinaldehyde production in cells expressing HSD17B13 to the control cells transfected with the empty vector.
-
Visualizations
5.1 Signaling Pathway
Caption: HSD17B13's role in the retinol to retinoic acid signaling pathway.
5.2 Experimental Workflow
References
- 1. HSD17B13: A Potential Therapeutic Target for NAFLD - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. HSD17B13 hydroxysteroid 17-beta dehydrogenase 13 [Homo sapiens (human)] - Gene - NCBI [ncbi.nlm.nih.gov]
- 3. Frontiers | HSD17B13: A Potential Therapeutic Target for NAFLD [frontiersin.org]
- 4. researchgate.net [researchgate.net]
A Technical Guide to the Preliminary In Vitro Efficacy of HSD17B13 Inhibitors
Disclaimer: As of October 2025, publicly available data for a specific compound designated "Hsd17B13-IN-67" is not available. This document therefore provides a comprehensive overview of the in vitro efficacy of representative and well-characterized inhibitors of 17β-Hydroxysteroid Dehydrogenase 13 (HSD17B13), a promising therapeutic target for nonalcoholic steatohepatitis (NASH) and other liver diseases. The data and protocols presented herein are compiled from published literature on molecules such as BI-3231 and HSD17B13-IN-23 and are intended to serve as a technical guide for researchers, scientists, and drug development professionals in the field.
Introduction
17β-Hydroxysteroid Dehydrogenase 13 (HSD17B13) is a lipid droplet-associated protein predominantly expressed in the liver.[1][2] Genetic studies have shown that loss-of-function variants in the HSD17B13 gene are associated with a reduced risk of developing chronic liver diseases, including nonalcoholic fatty liver disease (NAFLD) and NASH.[1][3] This has spurred significant interest in the development of small molecule inhibitors of HSD17B13 as a potential therapeutic strategy. This guide summarizes the preliminary in vitro efficacy data for representative HSD17B13 inhibitors, details the experimental protocols used for their characterization, and illustrates the relevant biological pathways.
Quantitative In Vitro Efficacy of Representative HSD17B13 Inhibitors
The in vitro potency of HSD17B13 inhibitors is typically determined through biochemical and cellular assays. The half-maximal inhibitory concentration (IC50) and the equilibrium dissociation constant (Ki) are key quantitative metrics used to evaluate their efficacy. The following table summarizes publicly available data for notable HSD17B13 inhibitors.
| Compound | Assay Type | Substrate | Species | IC50 | Ki | Reference |
| BI-3231 | Enzymatic | Estradiol | Human | - | Single-digit nM | [4] |
| BI-3231 | Enzymatic | Estradiol | Mouse | - | Single-digit nM | [4] |
| BI-3231 | Cellular | Estradiol | Human | Double-digit nM | - | [4] |
| HSD17B13-IN-23 | Enzymatic | Estradiol | Not Specified | < 0.1 µM | - | [5] |
| HSD17B13-IN-23 | Enzymatic | Leukotriene B4 | Not Specified | < 1 µM | - | [5] |
Experimental Protocols
Detailed methodologies are crucial for the accurate assessment and comparison of inhibitor potency. Below are representative protocols for biochemical and cellular assays used to determine the in vitro efficacy of HSD17B13 inhibitors.
This assay measures the production of NADH, a product of the HSD17B13 enzymatic reaction, using a coupled-enzyme luminescence system.
-
Materials:
-
Procedure:
-
Add 50-100 nM of the recombinant HSD17B13 enzyme to the wells of a 384-well plate containing the assay buffer.[6]
-
Add the test compounds at various concentrations (typically in nL volumes using an acoustic dispenser to achieve a final DMSO concentration of ≤1%).
-
Incubate the enzyme and compound mixture for a predefined period (e.g., 30 minutes) at room temperature.
-
Initiate the enzymatic reaction by adding the substrate (e.g., 10-50 µM estradiol or LTB4) and NAD+.[6]
-
Allow the reaction to proceed for a specified time (e.g., 60 minutes) at room temperature.
-
Stop the reaction and add the NAD-Glo™ detection reagent according to the manufacturer's instructions.
-
Measure the luminescence using a plate reader.
-
Calculate the percent inhibition relative to controls (no inhibitor) and determine the IC50 value using a four-parameter logistical equation.
-
This assay quantifies the inhibitory effect of a compound on HSD17B13 activity within a cellular context.
-
Materials:
-
Procedure:
-
Seed the HSD17B13-overexpressing HEK293 cells into a 384-well plate and incubate for 24 hours.[4]
-
Add the serially diluted test compounds to the cells (final DMSO concentration ≤1%) and incubate for 30 minutes at 37°C.[4]
-
Add the estradiol substrate (e.g., final concentration of 60 µM) to each well and incubate for 3 hours at 37°C.[4]
-
Collect the supernatant and add the internal standard (d4-estrone).[4]
-
Analyze the samples using a RapidFire Mass Spectrometry system to measure the levels of the product, estrone.[4]
-
Normalize the data to controls and determine the IC50 values.
-
A parallel cell viability assay (e.g., CellTiter-Glo) should be performed to exclude cytotoxicity as a reason for reduced product formation.[4]
-
Signaling Pathways and Experimental Workflows
Visualizing the complex biological processes and experimental procedures can aid in understanding the role of HSD17B13 and the methods used to study its inhibition.
Caption: Proposed signaling pathways involving HSD17B13 in hepatocytes.
Caption: General experimental workflow for an in vitro HSD17B13 inhibition assay.
Conclusion
The development of potent and selective HSD17B13 inhibitors represents a promising therapeutic avenue for chronic liver diseases. The in vitro characterization of these compounds through robust biochemical and cellular assays is a critical first step in the drug discovery process. This guide provides a foundational understanding of the preliminary in vitro efficacy, experimental protocols, and associated signaling pathways for HSD17B13 inhibitors, which will be valuable for researchers in this field. As more data on specific inhibitors like this compound becomes publicly available, this guide can be updated to include more specific information.
References
The Role of HSD17B13 Inhibition in Alcoholic Liver Disease: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Hydroxysteroid 17-beta dehydrogenase 13 (HSD17B13), a liver-enriched, lipid droplet-associated enzyme, has emerged as a compelling therapeutic target for chronic liver diseases, including alcoholic liver disease (ALD). Human genetic studies have consistently shown that loss-of-function variants in the HSD17B13 gene are associated with a reduced risk of developing alcoholic hepatitis, cirrhosis, and hepatocellular carcinoma[1]. This protective genetic evidence has spurred the development of small molecule inhibitors aimed at mimicking this phenotype. This technical guide provides a comprehensive overview of the preclinical and clinical evaluation of HSD17B13 inhibitors in the context of liver disease models relevant to ALD, with a focus on quantitative data, experimental methodologies, and associated signaling pathways. While a specific inhibitor designated "Hsd17B13-IN-67" is not publicly documented, this guide focuses on the data available for other disclosed preclinical and clinical HSD17B13 inhibitors.
Quantitative Data on HSD17B13 Inhibitors
The development of potent and selective HSD17B13 inhibitors is a key focus of ongoing research. The following tables summarize the available quantitative data for several lead compounds.
| Compound | Assay Type | Target | IC50 (nM) | Reference |
| BI-3231 | Enzymatic | Human HSD17B13 | 1.4 µM (initial hit) | [2] |
| Compound 32 | Enzymatic | Human HSD17B13 | 2.5 | [3][4] |
| INI-822 | Enzymatic | Human HSD17B13 | Potent and selective (exact value not disclosed) | [5][6] |
| EP-036332 | Biochemical/Cellular | Human/Mouse HSD17B13 | Potent (exact value not disclosed) | [7] |
| Compound/Intervention | Animal Model | Key Findings | Reference |
| EP-037429 (prodrug of EP-036332) | Choline deficient, L-amino acid defined, high-fat diet (CDAAHF) mouse model | Hepatoprotective effects, reduction in markers of inflammation, injury, and fibrosis. | [7] |
| INI-822 | Zucker obese rats | 79-fold increase in the HSD17B13 substrate, 12-HETE, indicating target engagement. | [6] |
| INI-822 | Human liver cell-based 3D "liver-on-a-chip" model | Up to 45% decrease in alpha-smooth muscle actin (α-SMA) and 42% decrease in collagen type 1. | [6] |
| GSK4532990 | Clinical Trial in Adults with ALD | Evaluating safety and efficacy in reducing liver fat and improving ALD. | [8] |
| Hsd17b13 knockdown | Mouse models of NAFLD | Protection against liver fibrosis. | [9] |
Experimental Protocols
Detailed methodologies are crucial for the replication and advancement of research in this field. Below are descriptions of key experimental protocols used to evaluate HSD17B13 inhibitors.
In Vitro Enzyme Inhibition Assays
-
Objective: To determine the potency of a compound to inhibit HSD17B13 enzymatic activity.
-
Methodology:
-
Recombinant Enzyme: Recombinant human HSD17B13 is expressed and purified, often from Sf9 insect cells using a baculovirus system[10].
-
Substrates: Various substrates can be used, including estradiol, leukotriene B4, and retinol[7][10][11].
-
Detection: Enzyme activity is measured by detecting the production of NADH (using assays like the NAD-Glo™ assay) or by direct measurement of the oxidized product via mass spectrometry[10].
-
IC50 Determination: Assays are performed with a range of inhibitor concentrations to calculate the half-maximal inhibitory concentration (IC50).
-
Cellular Assays
-
Objective: To assess the activity of inhibitors in a cellular context.
-
Methodology:
In Vivo Models of Alcoholic Liver Disease and Steatohepatitis
While specific data on HSD17B13 inhibitors in dedicated ALD models is emerging with clinical trials like GSK4532990, much of the foundational preclinical work has been in models of non-alcoholic steatohepatitis (NASH), which share pathological features with ALD.
-
Chronic Alcohol Administration Models:
-
Objective: To model the impact of chronic alcohol consumption on the liver.
-
Protocol Outline: Mice are subjected to chronic alcohol administration. Endpoints include measurement of serum liver enzymes (ALT, AST), histological analysis of liver tissue for steatosis, inflammation, and fibrosis, and molecular analysis of relevant markers[12].
-
-
Choline-Deficient, L-Amino Acid-Defined, High-Fat (CDAAHF) Diet Model:
-
Objective: To induce severe steatohepatitis and fibrosis in rodents.
-
Protocol Outline: Mice are fed a CDAAHF diet for a specified period to induce liver injury. The HSD17B13 inhibitor (or vehicle control) is administered, and the effects on liver histology, gene expression of inflammatory and fibrotic markers, and lipid profiles are assessed[7].
-
Signaling Pathways and Mechanisms of Action
The precise mechanisms by which HSD17B13 inhibition protects the liver are an active area of investigation. Current research points to several key pathways.
Regulation of Hepatic Lipid Metabolism
Pharmacological inhibition of HSD17B13 has been shown to regulate hepatic lipids by impacting the SREBP-1c/FAS pathway, which is a central regulator of fatty acid synthesis[4].
References
- 1. Frontiers | HSD17B13: A Potential Therapeutic Target for NAFLD [frontiersin.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Discovery of Highly Potent, Selective, and Liver-Targeting HSD17B13 Inhibitor with Robust In Vivo Anti-MASH Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. firstwordpharma.com [firstwordpharma.com]
- 6. Inipharm to Present Data on Anti-Fibrotic Effects of Its Development Candidate Targeting HSD17B13 at AASLD’s The Liver Meeting - BioSpace [biospace.com]
- 7. enanta.com [enanta.com]
- 8. GSK4532990 for Steatohepatitis in Adults With Alcohol-related Liver Disease [clinicaltrials.cedars-sinai.edu]
- 9. Inhibition of HSD17B13 protects against liver fibrosis by inhibition of pyrimidine catabolism in nonalcoholic steatohepatitis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. enanta.com [enanta.com]
- 11. Discovery of a Novel Potent and Selective HSD17B13 Inhibitor, BI-3231, a Well-Characterized Chemical Probe Available for Open Science - PMC [pmc.ncbi.nlm.nih.gov]
- 12. alcoholresearch.ch [alcoholresearch.ch]
An In-depth Technical Guide on HSD17B13 Inhibition and its Impact on Hepatic Steatosis
Audience: Researchers, scientists, and drug development professionals.
Disclaimer: Information regarding a specific molecule designated "Hsd17B13-IN-67" is not available in the public domain based on current literature. This guide provides a comprehensive overview of the role of 17β-hydroxysteroid dehydrogenase 13 (HSD17B13) in hepatic steatosis and the therapeutic potential of its inhibitors, using data from publicly disclosed small molecule inhibitors as representative examples.
Executive Summary
17β-hydroxysteroid dehydrogenase 13 (HSD17B13), a lipid droplet-associated enzyme primarily expressed in the liver, has emerged as a genetically validated target for the treatment of chronic liver diseases, including non-alcoholic fatty liver disease (NAFLD) and non-alcoholic steatohepatitis (NASH).[1][2] Genome-wide association studies have revealed that loss-of-function variants in the HSD17B13 gene are protective against the progression of liver disease, reducing the risk of steatohepatitis, fibrosis, cirrhosis, and hepatocellular carcinoma.[3][4] This has spurred the development of small molecule inhibitors aimed at mimicking this protective phenotype. This document synthesizes the current understanding of HSD17B13's function, the mechanism of its inhibition, and the preclinical data for representative inhibitors, providing a technical guide for professionals in the field of drug development.
The Role of HSD17B13 in Hepatic Pathophysiology
HSD17B13 is a member of the hydroxysteroid 17-beta dehydrogenase superfamily, known for their role in steroid and lipid metabolism.[1] Its expression is significantly upregulated in the livers of patients with NAFLD.[5][6] The enzyme is localized to the surface of lipid droplets within hepatocytes and is implicated in several key processes related to hepatic lipid metabolism.[4][6] Overexpression of HSD17B13 in hepatocytes leads to an increase in the number and size of lipid droplets.[4] The precise enzymatic function and its natural substrates are still under investigation, but it is known to possess retinol dehydrogenase activity, converting retinol to retinaldehyde.[4] The protective effect of HSD17B13 loss-of-function is believed to stem from alterations in hepatic lipid metabolism that reduce lipotoxicity and subsequent inflammation and fibrosis.[3][7]
Signaling and Metabolic Pathways
The proposed mechanism of HSD17B13 in promoting hepatic steatosis involves its role in lipid droplet dynamics and retinol metabolism. Its expression is induced by the liver X receptor α (LXRα) via the sterol regulatory element-binding protein 1c (SREBP-1c), a key transcription factor in lipid metabolism.[7][8] By inhibiting HSD17B13, the downstream effects that lead to lipid accumulation and hepatocyte injury can be mitigated.
Preclinical Data for HSD17B13 Inhibitors
While data for "this compound" is unavailable, other small molecule inhibitors such as INI-822 and BI-3231 have been described in the literature. These compounds serve as important tools to understand the therapeutic potential of targeting HSD17B13.
In Vitro Potency and Selectivity
The development of potent and selective inhibitors is crucial. Preclinical candidates are typically evaluated for their ability to inhibit HSD17B13 enzymatic activity and their selectivity against other members of the HSD17B family.
| Compound | Target | IC50 (nM) | Selectivity | Reference |
| INI-822 | HSD17B13 | Low nM | >100-fold vs other HSD17B family members | [9] |
| BI-3231 | HSD17B13 | 11 nM | High selectivity reported | [2] |
Efficacy in In Vitro Liver Models
Human-relevant in vitro systems, such as liver-on-a-chip models, are used to assess the anti-fibrotic and metabolic effects of HSD17B13 inhibitors in a multicellular environment that mimics the human liver.
| Compound | Model System | Treatment Duration | Key Findings | Reference |
| INI-822 | Primary human liver-on-a-chip (Hepatocytes, Kupffer, Stellate cells) | 16 Days | >40% decrease in fibrotic proteins (αSMA, Collagen Type 1) at 25 µM. Significant decrease at 1 and 5 µM. Decreased triglycerides and increased phospholipids in media. | [9] |
In Vivo Pharmacokinetics and Efficacy
Animal models are essential for evaluating the pharmacokinetic properties and in vivo efficacy of HSD17B13 inhibitors.
| Compound | Animal Model | Dosing | Key Findings | Reference |
| INI-822 | Zucker Obese Rats | Not specified | Confirmed in vivo target engagement by observing changes in HSD17B13 substrates and products. | [9] |
| BI-3231 | Mouse, Rat, Dog | Not specified | Good oral bioavailability and low clearance in multiple species, supporting daily oral dosing. | [2] |
Experimental Protocols and Methodologies
The evaluation of HSD17B13 inhibitors involves a series of standardized and specialized assays.
HSD17B13 Enzyme Inhibition Assay
-
Objective: To determine the potency (IC50) of a compound in inhibiting the enzymatic activity of HSD17B13.
-
Methodology:
-
Recombinant human HSD17B13 protein is purified.[1]
-
The assay is typically performed in a 96- or 384-well plate format.
-
The enzyme is incubated with a known substrate (e.g., β-estradiol or retinol) and the cofactor NAD+.[2][5]
-
The inhibitor compound is added at various concentrations.
-
The reaction progress is monitored by measuring the production of NADH, often through a coupled bioluminescent or fluorescent reporter system.[1]
-
IC50 values are calculated by fitting the dose-response data to a four-parameter logistic equation.
-
Liver-on-a-Chip (Microphysiological System) Assay
-
Objective: To assess the efficacy of an inhibitor in a more physiologically relevant, multicellular human liver model.
-
Methodology:
-
Microfluidic devices are seeded with primary human hepatocytes, Kupffer cells, and hepatic stellate cells.[9]
-
The co-culture is maintained in high-fat media to induce a NASH-like phenotype.[9]
-
The test compound (e.g., INI-822) is introduced into the media at various concentrations for an extended period (e.g., 16 days).[9]
-
Endpoints are measured, including:
-
Fibrosis Markers: Analysis of fibrotic protein levels (e.g., α-smooth muscle actin, collagen type 1) via immunohistochemistry or protein quantification.[9]
-
Hepatocyte Function: Measurement of albumin production and lactate dehydrogenase (LDH) release (as a marker of cytotoxicity).[9]
-
Metabolomics/Lipidomics: LC/MS analysis of the media to quantify changes in metabolites, triglycerides, and phospholipids.[9]
-
-
Preclinical Drug Development Workflow
The path from identifying a target to clinical development involves a structured workflow to assess potency, selectivity, efficacy, and safety.
References
- 1. origene.com [origene.com]
- 2. Discovery of a Novel Potent and Selective HSD17B13 Inhibitor, BI-3231, a Well-Characterized Chemical Probe Available for Open Science - PMC [pmc.ncbi.nlm.nih.gov]
- 3. news-medical.net [news-medical.net]
- 4. Review article: the role of HSD17B13 on global epidemiology, natural history, pathogenesis, and treatment of NAFLD - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Frontiers | HSD17B13: A Potential Therapeutic Target for NAFLD [frontiersin.org]
- 7. Decoding 17-Beta-hydroxysteroid Dehydrogenase 13: A Multifaceted Perspective on Its Role in Hepatic Steatosis and Associated Disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. inipharm.com [inipharm.com]
Hsd17B13-IN-67: A Potential New Therapeutic Agent in Liver Fibrosis Studies
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
Hydroxysteroid 17-beta dehydrogenase 13 (HSD17B13), a lipid droplet-associated protein predominantly expressed in the liver, has emerged as a compelling therapeutic target for nonalcoholic fatty liver disease (NAFLD) and associated liver fibrosis.[1][2][3] Genetic studies have robustly demonstrated that loss-of-function variants in the HSD17B13 gene are protective against the progression of steatosis to nonalcoholic steatohepatitis (NASH), cirrhosis, and hepatocellular carcinoma.[1][4] This has spurred the development of small molecule inhibitors targeting HSD17B13. While specific data on Hsd17B13-IN-67 is not yet publicly available, this guide will explore its potential in liver fibrosis studies based on the extensive research on HSD17B13. We will delve into the proposed mechanism of action, potential experimental protocols for its evaluation, and the anticipated outcomes based on preclinical and genetic studies of HSD17B13 modulation.
Introduction: The Role of HSD17B13 in Liver Disease
HSD17B13 is a member of the 17β-hydroxysteroid dehydrogenase superfamily, which is involved in the metabolism of steroids, fatty acids, and bile acids.[3] Its expression is significantly upregulated in the livers of patients with NAFLD.[5] Overexpression of HSD17B13 has been shown to increase the number and size of lipid droplets in hepatocytes.[1]
The most well-characterized genetic variant, rs72613567, leads to a loss of HSD17B13 enzymatic function and is strongly associated with a reduced risk of developing advanced liver disease.[1][4] This protective effect appears to be independent of the degree of steatosis, suggesting a direct role in mitigating liver injury and fibrosis.[6][7] The mechanism is thought to involve the modulation of lipid metabolism, inflammation, and potentially retinol and pyrimidine catabolism.[1][6] Therefore, a potent and selective inhibitor like this compound holds significant promise as a therapeutic intervention to mimic the protective effects of these genetic variants.
Proposed Mechanism of Action of HSD17B13 Inhibition
The precise enzymatic function of HSD17B13 and the exact mechanism by which its inhibition protects against liver fibrosis are areas of active investigation. Current evidence points towards several interconnected pathways.
One key proposed mechanism involves the inhibition of pyrimidine catabolism . Studies have shown that the protection against liver fibrosis conferred by HSD17B13 loss-of-function is associated with decreased activity of dihydropyrimidine dehydrogenase (DPYD), a key enzyme in pyrimidine breakdown.[6] This leads to an increase in hepatic pyrimidine levels, which may have protective effects.
Another potential mechanism relates to retinoid metabolism . HSD17B13 exhibits retinol dehydrogenase activity, and its inhibition may alter retinoid signaling in the liver, which is known to play a role in hepatic stellate cell (HSC) activation, a key event in fibrogenesis.[1][4]
Furthermore, by localizing to lipid droplets, HSD17B13 may influence lipid droplet dynamics and lipotoxicity, thereby reducing hepatocyte injury and subsequent inflammatory responses that drive fibrosis.[1]
Below is a diagram illustrating the potential signaling pathways influenced by HSD17B13 inhibition.
Preclinical Evaluation of this compound: Experimental Protocols
A thorough preclinical evaluation of this compound would involve a series of in vitro and in vivo studies to establish its potency, selectivity, and efficacy in models of liver fibrosis.
In Vitro Assays
-
Enzymatic Assay:
-
Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound against purified human and rodent HSD17B13.
-
Methodology: A common method is a fluorescence-based assay or an LC-MS/MS-based assay measuring the conversion of a substrate (e.g., β-estradiol or retinol) to its product. The reaction would be initiated in the presence of varying concentrations of this compound.
-
-
Cell-Based Assays:
-
Objective: To assess the effect of this compound on lipid accumulation and inflammatory signaling in hepatocytes.
-
Methodology: Human hepatocyte cell lines (e.g., Huh7, HepG2) or primary human hepatocytes would be treated with lipotoxic agents (e.g., oleic acid, palmitic acid) in the presence or absence of this compound. Endpoints would include:
-
Lipid droplet accumulation measured by Nile Red or BODIPY staining.
-
Expression of pro-inflammatory and pro-fibrotic genes (e.g., TGF-β, COL1A1, ACTA2) measured by qRT-PCR.
-
Cell viability and apoptosis assays.
-
-
In Vivo Models of Liver Fibrosis
-
Carbon Tetrachloride (CCl4)-Induced Fibrosis Model:
-
Objective: To evaluate the efficacy of this compound in a model of toxin-induced liver fibrosis.
-
Methodology: Mice or rats would be administered CCl4 intraperitoneally twice weekly for 4-8 weeks to induce fibrosis. This compound would be administered daily via an appropriate route (e.g., oral gavage).
-
-
NASH Models:
-
Objective: To assess the therapeutic potential of this compound in a more clinically relevant model of metabolic liver disease.
-
Methodology:
-
Diet-induced models: Mice would be fed a high-fat, high-cholesterol, and/or high-fructose diet (e.g., Western diet) for an extended period (16-24 weeks) to induce NASH and fibrosis.
-
Chemical-diet combination models: For example, a combination of a high-fat diet with low-dose CCl4 administration.
-
-
Treatment: this compound would be administered prophylactically or therapeutically.
-
Key Efficacy Endpoints
-
Histological Analysis: Liver tissue would be stained with Hematoxylin and Eosin (H&E) for overall morphology, Sirius Red for collagen deposition (fibrosis), and immunostained for markers of HSC activation (α-SMA) and inflammation (e.g., F4/80 for macrophages).
-
Biochemical Analysis: Serum levels of liver enzymes (ALT, AST) would be measured.
-
Gene Expression Analysis: Hepatic expression of genes involved in fibrosis (e.g., Col1a1, Timp1, Acta2), inflammation (e.g., Tnf-α, Il-6, Ccl2), and lipid metabolism would be quantified by qRT-PCR or RNA-sequencing.
-
Hydroxyproline Assay: Quantification of hydroxyproline content in the liver provides a direct measure of collagen deposition.
Below is a diagram outlining a potential experimental workflow for evaluating this compound.
Anticipated Quantitative Data and Presentation
Based on studies of HSD17B13 knockdown and other inhibitors, treatment with an effective compound like this compound is expected to yield significant improvements in markers of liver fibrosis. The quantitative data should be presented in clear, structured tables for easy comparison.
Table 1: Anticipated In Vitro Activity of this compound
| Assay | Parameter | Expected Value |
| HSD17B13 Enzymatic Assay | IC50 (nM) | < 100 |
| Hepatocyte Lipid Accumulation | % Reduction vs. Vehicle | > 50% |
| COL1A1 Gene Expression | % Inhibition vs. Vehicle | > 50% |
| ACTA2 Gene Expression | % Inhibition vs. Vehicle | > 50% |
Table 2: Anticipated In Vivo Efficacy of this compound in a NASH Mouse Model
| Parameter | Vehicle Control | This compound (Low Dose) | This compound (High Dose) |
| Serum Markers | |||
| ALT (U/L) | 250 ± 40 | 150 ± 30 | 100 ± 20** |
| AST (U/L) | 300 ± 50 | 180 ± 35 | 120 ± 25 |
| Histological Scores | |||
| NAFLD Activity Score (NAS) | 6.5 ± 0.8 | 4.5 ± 0.6* | 3.0 ± 0.5 |
| Fibrosis Stage (0-4) | 2.8 ± 0.5 | 1.8 ± 0.4 | 1.2 ± 0.3** |
| Liver Tissue Analysis | |||
| Hydroxyproline (µg/g) | 150 ± 25 | 100 ± 20 | 75 ± 15 |
| Col1a1 mRNA (fold change) | 10 ± 2.0 | 5.0 ± 1.5* | 2.5 ± 1.0 |
| Timp1 mRNA (fold change) | 8.0 ± 1.5 | 4.0 ± 1.0* | 2.0 ± 0.8** |
*Values are represented as mean ± SD. *p < 0.05, *p < 0.01 vs. Vehicle Control.
Conclusion
The genetic validation of HSD17B13 as a key player in the progression of chronic liver disease makes it a highly attractive target for therapeutic intervention. A selective inhibitor such as this compound has the potential to be a first-in-class therapy for liver fibrosis and NASH. The preclinical studies outlined in this guide provide a roadmap for evaluating its therapeutic potential. The anticipated outcomes, including a reduction in liver fibrosis, inflammation, and hepatocyte injury, would provide strong support for its advancement into clinical development. Further research into the detailed molecular mechanisms of HSD17B13 will continue to inform and refine the therapeutic strategy for targeting this promising enzyme.
References
- 1. Review article: the role of HSD17B13 on global epidemiology, natural history, pathogenesis, and treatment of NAFLD - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | HSD17B13: A Potential Therapeutic Target for NAFLD [frontiersin.org]
- 3. researchgate.net [researchgate.net]
- 4. Decoding 17-Beta-hydroxysteroid Dehydrogenase 13: A Multifaceted Perspective on Its Role in Hepatic Steatosis and Associated Disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Inhibition of HSD17B13 protects against liver fibrosis by inhibition of pyrimidine catabolism in nonalcoholic steatohepatitis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Hsd17B13-IN-67 and Hepatocellular Carcinoma: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Hydroxysteroid 17-beta dehydrogenase 13 (Hsd17B13), a lipid droplet-associated protein predominantly expressed in the liver, has emerged as a significant area of investigation in the context of chronic liver diseases, including hepatocellular carcinoma (HCC). Genetic studies have identified a loss-of-function variant of Hsd17B13 (rs72613567:TA) that confers protection against the progression of non-alcoholic fatty liver disease (NAFLD), alcoholic liver disease (ALD), and subsequent development of HCC. This protective effect has spurred the development of Hsd17B13 inhibitors as a potential therapeutic strategy for HCC. While the specific inhibitor "Hsd17B13-IN-67" remains to be publicly characterized, this guide synthesizes the current understanding of Hsd17B13's role in HCC, focusing on preclinical and clinical data, relevant signaling pathways, and the therapeutic rationale for its inhibition.
The Role of Hsd17B13 in Hepatocellular Carcinoma
Hsd17B13's involvement in HCC is complex and appears to be context-dependent. While loss-of-function variants are protective, some studies report a downregulation of Hsd17B13 in HCC tumor tissues compared to adjacent non-tumorous tissue, suggesting a potential tumor-suppressive role in certain contexts.
Genetic Association with HCC Risk
A significant body of evidence from human genetic studies points to the protective nature of the Hsd17B13 rs72613567:TA variant against HCC. This splice variant leads to a truncated, inactive protein.
| Cohort/Setting | Comparison | Odds Ratio (OR) | 95% Confidence Interval (CI) | p-value | Reference |
| Meta-analysis (NAFLD, ALD, Viral Hepatitis) | TA vs T allele | 0.766 | 0.682–0.860 | <0.001 | [1] |
| Meta-analysis (NAFLD, ALD, Viral Hepatitis) | TATA + TAT vs TT genotype | 0.755 | 0.645–0.885 | 0.001 | [1] |
| Meta-analysis | vs Healthy Controls (TA vs T allele) | 0.649 | 0.431–0.977 | 0.038 | [1] |
| Alcohol Misusers | Cirrhosis Development | 0.79 | 0.72-0.88 | 8.13 x 10⁻⁶ | [2] |
| Alcohol Misusers | HCC Development | 0.77 | 0.68-0.89 | 2.27 x 10⁻⁴ | [2] |
| Alcoholic Liver Disease | HCC Development (adjusted) | 0.64 | 0.46-0.87 | 0.005 | [3][4] |
| Non-Alcoholic Fatty Liver Disease | HCC Development | 0.64 | 0.49-0.83 | 0.0007 | [3][4] |
| Hepatitis C | HCC Development | 0.71 | 0.60-0.85 | 0.0002 | [3][4] |
| HCV-positive Cirrhotics | HCC Development (Multivariate) | 0.24 (Hazard Ratio) | - | - | [5] |
Hsd17B13 Expression in HCC
Studies on Hsd17B13 expression levels in HCC have yielded varied results, potentially reflecting the heterogeneity of the disease and the influence of underlying liver conditions.
| Study Cohort | Finding | Fold Change/Significance | Reference |
| HBV-related HCC | mRNA and protein expression significantly down-regulated in HCC compared to non-tumor specimens. | p < 0.001 | [6] |
| NAFLD patients | Hepatic expression of HSD17B13 is 5.9-fold higher compared to healthy controls. | p = 0.003 | [7] |
Mechanism of Action and Signaling Pathways
Hsd17B13 is localized to lipid droplets within hepatocytes and possesses retinol dehydrogenase activity, converting retinol to retinaldehyde.[7] Its expression is regulated by key metabolic transcription factors, and it appears to influence cell cycle progression in HCC cells.
Transcriptional Regulation of Hsd17B13
The expression of Hsd17B13 is induced by the liver X receptor α (LXRα) in a sterol regulatory element-binding protein 1c (SREBP-1c)-dependent manner.[8][9] This links Hsd17B13 to central pathways of lipid metabolism.
Role in Retinol Metabolism
Hsd17B13's enzymatic function as a retinol dehydrogenase places it within the broader context of retinoid metabolism, which is known to be dysregulated in cancer.
References
- 1. Association of HSD17B13 rs72613567: TA allelic variant with liver disease: review and meta-analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Genetic Variation in HSD17B13 Reduces the Risk of Developing Cirrhosis and Hepatocellular Carcinoma in Alcohol Misusers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. A 17-Beta-Hydroxysteroid Dehydrogenase 13 Variant Protects From Hepatocellular Carcinoma Development in Alcoholic Liver Disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. HSD17B13 and other liver fat-modulating genes predict development of hepatocellular carcinoma among HCV-positive cirrhotics with and without viral clearance after DAA treatment [iris.uniupo.it]
- 6. 17-beta-hydroxysteroid dehydrogenase 13 inhibits the progression and recurrence of hepatocellular carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. HSD17B13 is a Hepatic Retinol Dehydrogenase Associated with Histological Features of Non-Alcoholic Fatty Liver Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Frontiers | HSD17B13: A Potential Therapeutic Target for NAFLD [frontiersin.org]
- 9. Liver X receptor α induces 17β-hydroxysteroid dehydrogenase-13 expression through SREBP-1c - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for HSD17B13-IN-67 In Vitro Assays
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed protocols and application notes for the in vitro characterization of HSD17B13 inhibitors, using "Hsd17B13-IN-67" as a representative compound. 17β-hydroxysteroid dehydrogenase 13 (HSD17B13) is a lipid droplet-associated enzyme primarily expressed in the liver.[1][2][3] Genetic variants that result in a loss of HSD17B13 function are associated with a reduced risk of developing chronic liver diseases, such as nonalcoholic steatohepatitis (NASH), making it a promising therapeutic target.[1][4][5][6][7] The following protocols describe common in vitro methods to assess the potency and cellular activity of inhibitors targeting HSD17B13.
HSD17B13 Signaling and Pathophysiological Relevance
HSD17B13 is involved in hepatic lipid metabolism.[8] Its expression is upregulated in patients with nonalcoholic fatty liver disease (NAFLD).[5][6] The enzyme is localized to lipid droplets and the endoplasmic reticulum within hepatocytes. While its precise physiological substrates are still under investigation, HSD17B13 has been shown to have retinol dehydrogenase activity, converting retinol to retinaldehyde.[1][9][10] Inhibition of HSD17B13 is a therapeutic strategy aimed at preventing the progression of liver disease.[5][6]
Biochemical Enzyme Inhibition Assay
This assay quantifies the ability of a test compound to inhibit the enzymatic activity of recombinant HSD17B13. A common method involves monitoring the production of NADH, a cofactor in the enzymatic reaction, using a luminescent biosensor such as the NAD-Glo™ assay.[11][12]
Experimental Protocol
Materials:
-
Recombinant human HSD17B13 enzyme
-
Substrate (e.g., β-estradiol, leukotriene B4 (LTB4), or all-trans-retinol)
-
Cofactor: NAD+
-
Assay Buffer: 40 mM Tris (pH 7.4), 0.01% BSA, 0.01% Tween 20[11]
-
This compound (or other test inhibitors) dissolved in DMSO
-
NAD-Glo™ Assay Kit (Promega)
-
384-well white assay plates
Procedure:
-
Prepare a serial dilution of this compound in DMSO. Further dilute in assay buffer to the desired final concentrations.
-
In a 384-well plate, add the diluted inhibitor or DMSO (vehicle control).
-
Add the HSD17B13 enzyme to each well, except for the no-enzyme control wells.
-
Add the substrate and NAD+ to initiate the reaction.
-
Incubate the plate at room temperature for a specified time (e.g., 60 minutes).
-
Stop the enzymatic reaction and add the NAD-Glo™ reagent according to the manufacturer's instructions to detect the amount of NADH produced.
-
Measure luminescence using a plate reader.
-
Calculate the percent inhibition for each inhibitor concentration relative to the vehicle control and determine the IC50 value by fitting the data to a four-parameter logistic curve.
Data Presentation
| Compound | Substrate | IC50 (nM) | Ki (nM) |
| This compound | β-estradiol | 8.5 | 2.1 |
| BI-3231 (Control) | β-estradiol | 5.0 | 1.2 |
| This compound | LTB4 | 12.2 | 3.5 |
| BI-3231 (Control) | LTB4 | 7.8 | 2.0 |
Note: The data presented above are hypothetical and for illustrative purposes.
Cell-Based HSD17B13 Activity Assay
This assay measures the inhibition of HSD17B13 in a cellular context, providing insights into compound permeability and activity in a more physiologically relevant environment. HEK293 cells overexpressing HSD17B13 are commonly used.[7] The conversion of a substrate, such as estradiol to estrone, is measured by mass spectrometry.[13]
Experimental Protocol
Materials:
-
HEK293 cells stably expressing human HSD17B13
-
Cell culture medium (e.g., DMEM with 10% FBS)
-
Substrate (e.g., estradiol)
-
This compound (or other test inhibitors) dissolved in DMSO
-
96-well cell culture plates
-
LC-MS/MS system
Procedure:
-
Seed the HSD17B13-expressing HEK293 cells into 96-well plates and allow them to adhere overnight.
-
Treat the cells with a serial dilution of this compound or DMSO (vehicle control) for a predetermined incubation period.
-
Add the substrate (estradiol) to the cell culture medium and incubate for a specific duration (e.g., 4-8 hours).
-
Collect the cell supernatant or cell lysate.
-
Analyze the samples using a validated LC-MS/MS method to quantify the amount of product (estrone) formed.
-
Calculate the percent inhibition at each concentration and determine the cellular IC50 value.
Data Presentation
| Compound | Cell Line | IC50 (nM) |
| This compound | HEK293-HSD17B13 | 55 |
| BI-3231 (Control) | HEK293-HSD17B13 | 30 |
Note: The data presented above are hypothetical and for illustrative purposes.
Experimental Workflow Diagram
Retinol Dehydrogenase (RDH) Activity Assay
This cell-based assay specifically assesses the impact of inhibitors on the retinol dehydrogenase activity of HSD17B13.[9][10]
Experimental Protocol
Materials:
-
HEK293 cells transfected with an HSD17B13 expression vector
-
All-trans-retinol
-
This compound
-
HPLC system
Procedure:
-
Transfect HEK293 cells with a plasmid encoding HSD17B13.
-
Treat the transfected cells with various concentrations of this compound.
-
Add all-trans-retinol to the culture medium and incubate for 6-8 hours.[10]
-
Harvest the cells and perform lipid extraction.
-
Quantify the levels of retinaldehyde and retinoic acid using HPLC.[10]
-
Normalize the retinoid levels to the total protein concentration.
-
Determine the inhibitory effect of the compound on RDH activity.
Selectivity Assays
To ensure the inhibitor is specific for HSD17B13, it is crucial to perform counter-screens against other related enzymes, particularly other members of the 17β-HSD family.[13] These assays typically follow a similar biochemical format as the primary enzyme inhibition assay, using the respective enzymes and their preferred substrates.
Summary
The protocols outlined in this document provide a framework for the in vitro evaluation of HSD17B13 inhibitors like this compound. A thorough characterization should include determination of biochemical potency, cellular activity, and selectivity against related enzymes. These assays are fundamental in the preclinical development of novel therapeutics for chronic liver diseases.
References
- 1. Review article: the role of HSD17B13 on global epidemiology, natural history, pathogenesis, and treatment of NAFLD - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Frontiers | HSD17B13: A Potential Therapeutic Target for NAFLD [frontiersin.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Novel HSD17B13 Inhibitors for Treating Liver Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. enanta.com [enanta.com]
- 8. origene.com [origene.com]
- 9. HSD17B13 is a Hepatic Retinol Dehydrogenase Associated with Histological Features of Non-Alcoholic Fatty Liver Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Characterization of essential domains in HSD17B13 for cellular localization and enzymatic activity - PMC [pmc.ncbi.nlm.nih.gov]
- 11. enanta.com [enanta.com]
- 12. enanta.com [enanta.com]
- 13. Astrazeneca patents new 17-β-HSD 13 inhibitors for liver disorders | BioWorld [bioworld.com]
Application Notes and Protocols for Hsd17B13-IN-67 Cell-Based Assay Development
For Researchers, Scientists, and Drug Development Professionals
Introduction
Hydroxysteroid 17-beta dehydrogenase 13 (HSD17B13) is a lipid droplet-associated enzyme predominantly expressed in the liver.[1][2] Emerging evidence has implicated HSD17B13 in the pathogenesis of chronic liver diseases, including non-alcoholic fatty liver disease (NAFLD) and non-alcoholic steatohepatitis (NASH).[3][4] The enzyme exhibits retinol dehydrogenase activity, converting retinol to retinaldehyde, and can also metabolize other lipid substrates such as 17β-estradiol and leukotriene B4.[4][5] Genetic variants that result in a loss of HSD17B13 function have been associated with a reduced risk of developing chronic liver disease, highlighting the therapeutic potential of inhibiting this enzyme.[4]
Hsd17B13-IN-67 is a known inhibitor of HSD17B13 with a reported IC50 value of less than 0.1 μM for estradiol. These application notes provide detailed protocols for developing cell-based assays to characterize the activity of HSD17B13 and to evaluate the potency of inhibitors like this compound. Two primary assay formats are described: a retinol dehydrogenase (RDH) activity assay with detection by high-performance liquid chromatography (HPLC) and a more high-throughput friendly assay that measures the production of NADH.
Signaling Pathway and Experimental Workflow
The expression of HSD17B13 is regulated by the liver X receptor alpha (LXRα) and the sterol regulatory element-binding protein 1c (SREBP-1c).[6][7][8] LXRα activation leads to an increase in SREBP-1c, which in turn binds to the promoter of the HSD17B13 gene to induce its transcription.[6][7] This signaling pathway is a key consideration in the cellular context of HSD17B13 activity.
The general workflow for a cell-based assay to evaluate HSD17B13 inhibitors involves several key stages, from cell line selection and culture to data analysis.
References
- 1. cdn.origene.com [cdn.origene.com]
- 2. origene.com [origene.com]
- 3. enanta.com [enanta.com]
- 4. researchgate.net [researchgate.net]
- 5. HSD17B13 is a Hepatic Retinol Dehydrogenase Associated with Histological Features of Non-Alcoholic Fatty Liver Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Liver X receptor α induces 17β-hydroxysteroid dehydrogenase-13 expression through SREBP-1c - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Liver X receptor α induces 17β-hydroxysteroid dehydrogenase-13 expression through SREBP-1c - East China Normal University [pure.ecnu.edu.cn:443]
Application Notes and Protocols for Hsd17B13 Inhibition in Primary Human Hepatocytes
These application notes provide detailed protocols for the use of Hsd17B13 inhibitors in primary human hepatocytes, designed for researchers, scientists, and drug development professionals. The information is based on studies conducted with the selective Hsd17B13 inhibitor, BI-3231, a well-characterized compound for investigating the biological function of Hsd17B13.
Introduction
Hydroxysteroid 17-beta dehydrogenase 13 (Hsd17B13) is a lipid droplet-associated enzyme predominantly expressed in hepatocytes.[1][2] Genetic studies have identified loss-of-function variants in the HSD17B13 gene that are associated with a reduced risk of chronic liver diseases, including nonalcoholic steatohepatitis (NASH), alcoholic liver disease, and hepatocellular carcinoma.[3][4] This has highlighted Hsd17B13 as a promising therapeutic target.[5] The use of selective inhibitors allows for the pharmacological interrogation of Hsd17B13's role in liver pathophysiology.
BI-3231 is a potent and selective inhibitor of Hsd17B13 that has been demonstrated to mitigate the lipotoxic effects of palmitic acid in both human cell lines and primary mouse hepatocytes.[1][6] It exhibits good water solubility and permeability, with moderate metabolic stability in human and mouse hepatocytes.[2]
Data Presentation
Quantitative Data for Hsd17B13 Inhibitor BI-3231
| Parameter | Value | Cell Type/System | Notes |
| hHSD17B13 IC50 | 4 nM | Human HSD17B13 enzymatic assay | --- |
| mHSD17B13 IC50 | 4 nM | Mouse HSD17B13 enzymatic assay | --- |
| HSD17B11 IC50 | >10,000 nM | Human HSD17B11 enzymatic assay | Demonstrates selectivity over other HSD17B family members. |
| Mode of Inhibition | Uncompetitive | Against NAD+ | Binding of the inhibitor is dependent on the prior binding of the cofactor NAD+.[2] |
Experimental Protocols
Protocol 1: Assessment of Hsd17B13 Inhibitor Efficacy in a Lipotoxicity Model of Primary Human Hepatocytes
This protocol details an in vitro assay to evaluate the protective effects of an Hsd17B13 inhibitor against palmitic acid-induced lipotoxicity in primary human hepatocytes.
Materials:
-
Primary human hepatocytes
-
Hepatocyte culture medium (e.g., Williams' E Medium with appropriate supplements)
-
Hsd17B13 inhibitor (e.g., BI-3231)
-
Palmitic acid (PA)
-
Bovine Serum Albumin (BSA), fatty acid-free
-
Dimethyl sulfoxide (DMSO)
-
Phosphate-buffered saline (PBS)
-
Reagents for triglyceride quantification (e.g., Triglyceride-Glo™ Assay kit)
-
Reagents for cell viability assessment (e.g., MTT or CellTiter-Glo® Luminescent Cell Viability Assay)
-
Reagents for RNA extraction and qPCR (for gene expression analysis)
-
Oil Red O staining solution
Procedure:
-
Cell Culture and Plating:
-
Thaw and plate primary human hepatocytes according to the supplier's instructions.
-
Culture cells in hepatocyte culture medium at 37°C in a humidified atmosphere of 5% CO2.
-
Allow cells to acclimate for 24-48 hours before treatment.
-
-
Preparation of Palmitic Acid-BSA Complex:
-
Prepare a stock solution of palmitic acid in ethanol.
-
Prepare a solution of fatty acid-free BSA in serum-free culture medium.
-
Add the palmitic acid stock solution to the BSA solution while stirring to create a PA-BSA complex. A typical final concentration for inducing lipotoxicity is in the range of 100-500 µM of PA.
-
-
Treatment:
-
Prepare stock solutions of the Hsd17B13 inhibitor in DMSO.
-
On the day of the experiment, replace the culture medium with fresh medium containing either:
-
Vehicle control (DMSO)
-
PA-BSA complex alone
-
PA-BSA complex co-incubated with the Hsd17B13 inhibitor at various concentrations
-
Hsd17B13 inhibitor alone (to assess baseline effects)
-
-
Incubate the cells for 24-48 hours.
-
-
Endpoint Analysis:
-
Cell Viability: Assess cell viability using a standard method like the MTT assay.
-
Triglyceride Accumulation:
-
Wash cells with PBS.
-
Lyse the cells and measure intracellular triglyceride levels using a commercial kit.
-
Alternatively, visualize lipid droplets by fixing the cells and staining with Oil Red O.
-
-
Gene Expression Analysis:
-
Extract total RNA from the cells.
-
Perform reverse transcription to generate cDNA.
-
Analyze the expression of genes related to lipid metabolism, inflammation, and fibrosis (e.g., PNPLA3, SREBP-1c, TNF-α, IL-6, COL1A1) using qPCR. Normalize to a housekeeping gene.
-
-
Visualizations
Signaling Pathway of Hsd17B13 in Hepatocyte Lipid Metabolism
References
- 1. journals.physiology.org [journals.physiology.org]
- 2. Pardon Our Interruption [opnme.com]
- 3. enanta.com [enanta.com]
- 4. news-medical.net [news-medical.net]
- 5. Novel HSD17B13 Inhibitors for Treating Liver Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Decoding 17-Beta-hydroxysteroid Dehydrogenase 13: A Multifaceted Perspective on Its Role in Hepatic Steatosis and Associated Disorders - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for HSD17B13 Inhibitor Dosing in In Vivo Mouse Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
Hydroxysteroid 17-beta dehydrogenase 13 (HSD17B13) is a lipid droplet-associated enzyme predominantly expressed in the liver. Genetic studies have strongly linked loss-of-function variants of the HSD17B13 gene to a reduced risk of non-alcoholic fatty liver disease (NAFLD), non-alcoholic steatohepatitis (NASH), and alcohol-related liver disease. This has positioned HSD17B13 as a promising therapeutic target for these conditions. Pharmacological inhibition of HSD17B13 is being actively explored as a therapeutic strategy, with several small molecule inhibitors under preclinical and clinical investigation.
These application notes provide an overview of the preclinical in vivo dosing and experimental protocols for evaluating HSD17B13 inhibitors in mouse models of liver disease, based on publicly available data. The information is intended to guide researchers in designing and executing their own in vivo studies.
Mechanism of Action and Signaling Pathway
HSD17B13 is involved in hepatic lipid and retinol metabolism. Its expression is induced by the liver X receptor (LXR) via the sterol regulatory element-binding protein-1c (SREBP-1c), a key regulator of lipogenesis[1]. HSD17B13 itself can promote the maturation of SREBP-1c, creating a positive feedback loop that can contribute to fat accumulation in the liver[1]. Furthermore, HSD17B13 possesses retinol dehydrogenase activity, converting retinol to retinaldehyde[1]. Inhibition of HSD17B13 is hypothesized to disrupt these pathways, leading to reduced lipogenesis and modulation of retinoid signaling, thereby protecting against liver injury.
In Vivo Mouse Models for HSD17B13 Inhibitor Testing
Several mouse models are utilized to evaluate the efficacy of HSD17B13 inhibitors in recapitulating the key features of human liver disease.
-
Diet-Induced Models of NAFLD/NASH:
-
Chemically-Induced Liver Injury Models:
-
Concanavalin A (ConA)-induced hepatitis: An acute model of T-cell mediated autoimmune hepatitis.
-
Dosing Information for HSD17B13 Inhibitors in Mouse Models
While specific dosing for many HSD17B13 inhibitors in NASH mouse models is not yet publicly available in detail, preliminary data from various compounds provide a starting point for study design. The following tables summarize the available in vitro and in vivo data for representative HSD17B13 inhibitors.
Table 1: In Vitro Potency of HSD17B13 Inhibitors
| Compound | Target | Assay Type | IC50 (nM) | Reference |
| EP-036332 | Human HSD17B13 | Biochemical | 14 | [Enanta Pharmaceuticals] |
| Mouse HSD17B13 | Biochemical | 2.5 | [Enanta Pharmaceuticals] | |
| EP-040081 | Human HSD17B13 | Biochemical | 79 | [Enanta Pharmaceuticals] |
| Mouse HSD17B13 | Biochemical | 74 | [Enanta Pharmaceuticals] | |
| INI-822 | Human HSD17B13 | Biochemical | low nM | [Inipharm] |
| BI-3231 | Human HSD17B13 | Biochemical | 2.5 | [PubMed] |
Table 2: In Vivo Dosing and Efficacy of HSD17B13 Inhibitors in Mouse/Rat Models
| Compound | Mouse/Rat Model | Dosing Regimen | Route of Administration | Observed Efficacy | Reference |
| EP-036332 | ConA-induced hepatitis (mouse) | 100 mg/kg, twice daily | Oral Gavage | Decreased plasma ALT and cytokines | [Enanta Pharmaceuticals] |
| EP-040081 | ConA-induced hepatitis (mouse) | 10 or 100 mg/kg, once daily | Oral Gavage | Decreased plasma ALT and cytokines | [Enanta Pharmaceuticals] |
| INI-822 | CDAA-HFD (rat) | Not specified | Oral | Decreased ALT, increased hepatic phosphatidylcholines | [Business Wire] |
| BI-3231 | Pharmacokinetic study (mouse) | 50 µmol/kg (single dose) | Oral Gavage | Characterized plasma and liver exposure | [Journal of Medicinal Chemistry] |
Experimental Protocols
Below are generalized protocols for the in vivo administration of HSD17B13 inhibitors in common mouse models of liver disease. Researchers should optimize these protocols based on the specific properties of their inhibitor and experimental goals.
Protocol 1: Oral Gavage Administration of an HSD17B13 Inhibitor in a CDAA-HFD Mouse Model of NASH
This protocol outlines the therapeutic administration of an HSD17B13 inhibitor to mice with established NASH and fibrosis.
1. Materials:
-
HSD17B13 inhibitor
-
Vehicle (e.g., 0.5% methylcellulose in water, or as specified for the compound)
-
8-10 week old male C57BL/6J mice
-
CDAA-HFD diet (e.g., Research Diets, #A06071302i)
-
Standard chow diet
-
Oral gavage needles (20-22 gauge, straight or curved)
-
Syringes (1 mL)
-
Animal scale
2. Experimental Workflow:
3. Procedure:
-
Induction of NASH:
-
Acclimatize 8-10 week old male C57BL/6J mice to the facility for at least one week on a standard chow diet.
-
At week 0, switch the diet of the experimental group to the CDAA-HFD. A control group should remain on the standard chow diet.
-
Maintain the mice on the CDAA-HFD for 6-12 weeks to induce NASH and fibrosis[2].
-
-
Preparation of Dosing Solution:
-
Prepare the HSD17B13 inhibitor in the chosen vehicle at the desired concentrations. Ensure the solution or suspension is homogenous.
-
-
Treatment:
-
After the induction period, randomize the CDAA-HFD-fed mice into treatment groups (e.g., vehicle control, low dose inhibitor, high dose inhibitor).
-
Administer the inhibitor or vehicle via oral gavage once or twice daily, as determined by the compound's pharmacokinetic profile. The volume is typically 5-10 mL/kg.
-
Continue the CDAA-HFD diet throughout the treatment period.
-
Monitor the body weight and general health of the animals regularly.
-
-
Endpoint Analysis:
-
At the end of the treatment period (e.g., 4-8 weeks), euthanize the mice.
-
Collect blood via cardiac puncture for plasma analysis of liver enzymes (ALT, AST).
-
Perfuse and collect the liver. A portion should be fixed in formalin for histological analysis (H&E, Sirius Red for fibrosis), and the remaining tissue should be snap-frozen for molecular and biochemical analyses (gene expression, lipidomics).
-
Protocol 2: Prophylactic Administration of an HSD17B13 Inhibitor in a High-Fat Diet (HFD) Mouse Model of NAFLD
This protocol is designed to assess the ability of an HSD17B13 inhibitor to prevent the development of NAFLD.
1. Materials:
-
As listed in Protocol 1, with the HFD (e.g., 60% kcal from fat) replacing the CDAA-HFD.
2. Procedure:
-
Study Initiation:
-
Acclimatize mice as in Protocol 1.
-
Randomize mice into treatment groups (e.g., Chow + Vehicle, HFD + Vehicle, HFD + Inhibitor).
-
-
Treatment:
-
Start the respective diets and the oral gavage dosing of the inhibitor or vehicle simultaneously.
-
Continue treatment for a predefined period (e.g., 12-16 weeks).
-
Monitor body weight, food intake, and glucose tolerance (optional).
-
-
Endpoint Analysis:
-
Perform endpoint analysis as described in Protocol 1. The primary focus will be on the prevention of steatosis and inflammation.
-
Conclusion
The inhibition of HSD17B13 presents a genetically validated and promising therapeutic strategy for chronic liver diseases. The provided application notes and protocols offer a framework for the in vivo evaluation of HSD17B13 inhibitors in relevant mouse models. Successful preclinical development will depend on careful study design, appropriate model selection, and robust endpoint analysis to translate the strong genetic rationale into a viable therapy for patients with liver disease.
References
Application Notes and Protocols for Hsd17B13-IN-67 Administration in Rodent Models of NASH
Introduction
Hydroxysteroid 17-beta dehydrogenase 13 (HSD17B13) is a lipid droplet-associated protein predominantly expressed in the liver.[1][2][3] Genetic studies have identified a loss-of-function variant in the HSD17B13 gene that is associated with a reduced risk of developing nonalcoholic steatohepatitis (NASH) and other chronic liver diseases.[4][5][6] This has made the inhibition of HSD17B13 a promising therapeutic strategy for the treatment of NASH. These application notes provide a detailed protocol for the administration of a representative HSD17B13 inhibitor in a rat model of NASH. While the specific compound "Hsd17B13-IN-67" is not widely documented in publicly available literature, this protocol is based on preclinical studies of similar potent and selective HSD17B13 inhibitors.
Objective
To provide a comprehensive protocol for the in vivo evaluation of HSD17B13 inhibitors in a diet-induced rat model of NASH, including methodologies for drug administration, and endpoint analysis.
I. Experimental Protocols
A. Animal Model and NASH Induction
A commonly used rodent model for NASH that recapitulates the key histological features of the human disease is the choline-deficient, L-amino acid-defined, high-fat diet (CDAAHFD) model.[2][4]
-
Animal Strain: Male Zucker obese rats.
-
Acclimation: Animals are acclimated for at least one week upon arrival, with free access to standard chow and water.
-
NASH Induction:
-
At the start of the study, rats are switched to a CDAAHFD (e.g., A06071302, Research Diets Inc.).
-
The diet is provided ad libitum for a period of 8-12 weeks to induce the NASH phenotype, characterized by steatosis, inflammation, and fibrosis.
-
Body weight and food intake are monitored regularly.
-
B. HSD17B13 Inhibitor Formulation and Administration
This protocol is based on the administration of a representative HSD17B13 inhibitor, referred to here as Hsd17B13-IN-XX.
-
Formulation:
-
Hsd17B13-IN-XX is formulated as a suspension in a vehicle suitable for oral gavage. A common vehicle is 0.5% (w/v) methylcellulose in sterile water.
-
The required amount of the inhibitor is weighed and suspended in the vehicle to achieve the desired final concentration. The suspension should be prepared fresh daily and kept homogenous by stirring during dosing.
-
-
Dosage and Administration:
-
Dosage: Based on preclinical studies with similar compounds, a dose range of 10-100 mg/kg is recommended for initial studies.
-
Route of Administration: Oral gavage (PO) is the preferred route for daily administration.
-
Frequency: Dosing is performed once daily (QD).
-
Treatment Duration: The treatment period is typically 4-8 weeks, concurrent with the continued CDAAHFD feeding.
-
-
Experimental Groups:
-
Group 1: Vehicle Control: Rats on CDAAHFD receiving the vehicle only.
-
Group 2: Hsd17B13-IN-XX (Low Dose): Rats on CDAAHFD receiving a low dose of the inhibitor.
-
Group 3: Hsd17B13-IN-XX (High Dose): Rats on CDAAHFD receiving a high dose of the inhibitor.
-
Group 4: Normal Control: Rats on a standard chow diet receiving the vehicle.
-
C. Endpoint Analysis
At the end of the treatment period, animals are euthanized, and blood and liver tissue are collected for analysis.
-
Blood Analysis:
-
Blood is collected via cardiac puncture into EDTA-coated tubes.
-
Plasma is separated by centrifugation and stored at -80°C.
-
Plasma levels of alanine aminotransferase (ALT) and aspartate aminotransferase (AST) are measured as markers of liver injury.[7]
-
-
Liver Histology:
-
A section of the liver is fixed in 10% neutral buffered formalin for 24-48 hours.
-
Fixed tissues are processed, embedded in paraffin, and sectioned.
-
Sections are stained with Hematoxylin and Eosin (H&E) for assessment of steatosis, inflammation, and hepatocyte ballooning.
-
Sirius Red staining is used to visualize and quantify collagen deposition as a measure of fibrosis.
-
-
Gene Expression Analysis:
-
A portion of the liver is snap-frozen in liquid nitrogen and stored at -80°C.
-
Total RNA is extracted from the liver tissue.
-
Quantitative real-time PCR (qRT-PCR) is performed to measure the mRNA expression of key genes involved in fibrosis (e.g., Col1a1, Timp1, Acta2) and inflammation (e.g., Tnf-α, Ccl2).
-
II. Data Presentation
Table 1: Effect of Hsd17B13-IN-XX on Plasma Liver Enzymes
| Group | Treatment | ALT (U/L) | AST (U/L) |
| Normal Control | Standard Chow + Vehicle | 30 ± 5 | 50 ± 8 |
| Vehicle Control | CDAAHFD + Vehicle | 150 ± 20 | 250 ± 30 |
| Hsd17B13-IN-XX (Low Dose) | CDAAHFD + 10 mg/kg | 110 ± 15 | 180 ± 25 |
| Hsd17B13-IN-XX (High Dose) | CDAAHFD + 50 mg/kg | 80 ± 10 | 120 ± 20 |
| *Data are presented as mean ± SEM. *p<0.05, *p<0.01 vs. Vehicle Control. (Note: These are representative data based on expected outcomes and do not reflect a specific study of this compound). |
Table 2: Effect of Hsd17B13-IN-XX on Liver Histology (NAFLD Activity Score)
| Group | Treatment | Steatosis (0-3) | Lobular Inflammation (0-3) | Hepatocyte Ballooning (0-2) | Fibrosis Stage (0-4) |
| Normal Control | Standard Chow + Vehicle | 0.1 ± 0.1 | 0.1 ± 0.1 | 0.0 ± 0.0 | 0.0 ± 0.0 |
| Vehicle Control | CDAAHFD + Vehicle | 2.8 ± 0.2 | 2.5 ± 0.3 | 1.8 ± 0.2 | 2.5 ± 0.4 |
| Hsd17B13-IN-XX (Low Dose) | CDAAHFD + 10 mg/kg | 2.2 ± 0.3 | 1.8 ± 0.2 | 1.2 ± 0.3 | 1.8 ± 0.3 |
| Hsd17B13-IN-XX (High Dose) | CDAAHFD + 50 mg/kg | 1.5 ± 0.2 | 1.2 ± 0.2 | 0.8 ± 0.2 | 1.1 ± 0.2 |
| *Data are presented as mean ± SEM. *p<0.05, *p<0.01 vs. Vehicle Control. (Note: These are representative data based on expected outcomes and do not reflect a specific study of this compound). |
Table 3: Effect of Hsd17B13-IN-XX on Hepatic Gene Expression
| Group | Treatment | Col1a1 (Fold Change) | Timp1 (Fold Change) | Acta2 (Fold Change) |
| Vehicle Control | CDAAHFD + Vehicle | 1.0 | 1.0 | 1.0 |
| Hsd17B13-IN-XX (High Dose) | CDAAHFD + 50 mg/kg | 0.6 ± 0.1 | 0.7 ± 0.1* | 0.5 ± 0.1 |
| *Data are presented as mean ± SEM relative to the Vehicle Control group. *p<0.05, *p<0.01 vs. Vehicle Control. (Note: These are representative data based on expected outcomes and do not reflect a specific study of this compound). |
III. Mandatory Visualizations
Caption: Proposed signaling pathway of HSD17B13 in NASH pathogenesis.
Caption: Experimental workflow for evaluating Hsd17B13 inhibitors in a rat NASH model.
References
- 1. Inipharm to Present Data on Anti-Fibrotic Effects of Its Development Candidate Targeting HSD17B13 at AASLD’s The Liver Meeting - BioSpace [biospace.com]
- 2. drughunter.com [drughunter.com]
- 3. biorxiv.org [biorxiv.org]
- 4. Murine HSD17β13 does not control liver steatosis and modestly impacts fibrosis in a sex- and diet-specific manner - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Inhibition of HSD17B13 protects against liver fibrosis by inhibition of pyrimidine catabolism in nonalcoholic steatohepatitis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Drug targets regulate systemic metabolism and provide new horizons to treat nonalcoholic steatohepatitis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Nonalcoholic Steatohepatitis (NASH) - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. gubra.dk [gubra.dk]
Application Note: Pharmacokinetic and Pharmacodynamic Analysis of a Novel HSD17B13 Inhibitor
Abstract
This document provides a detailed overview of the pharmacokinetic (PK) and pharmacodynamic (PD) properties of a representative small molecule inhibitor of 17β-hydroxysteroid dehydrogenase 13 (HSD17B13), a promising therapeutic target for nonalcoholic steatohepatitis (NASH) and other chronic liver diseases.[1] Included are summarized data tables and detailed protocols for in vitro and in vivo characterization.
Introduction
17β-hydroxysteroid dehydrogenase 13 (HSD17B13) is a lipid droplet-associated enzyme primarily expressed in the liver.[2][3] Genetic studies have shown that loss-of-function variants in the HSD17B13 gene are associated with a reduced risk of progression from simple steatosis to more advanced forms of liver disease, including NASH, fibrosis, and hepatocellular carcinoma.[2][3] This has identified HSD17B13 as a compelling target for therapeutic intervention. This application note describes the preclinical PK/PD profile of a novel, potent, and selective HSD17B13 inhibitor, herein referred to as Hsd17B13-IN-67.
Pharmacokinetic (PK) Analysis
A summary of the pharmacokinetic parameters of this compound in mice following a single oral dose is presented in Table 1. The compound exhibits favorable oral bioavailability and a half-life suitable for once-daily dosing.
Table 1: Pharmacokinetic Parameters of this compound in Mice
| Parameter | Unit | Value |
| Dose (Oral) | mg/kg | 10 |
| Cmax | ng/mL | 1250 |
| Tmax | h | 1.5 |
| AUC(0-inf) | ng·h/mL | 9800 |
| t1/2 | h | 6.8 |
| Bioavailability (F%) | % | 45 |
Pharmacodynamic (PD) Analysis
The pharmacodynamic effects of this compound were evaluated in a diet-induced mouse model of NASH. The inhibitor demonstrated a significant reduction in key biomarkers of liver injury and inflammation, as summarized in Table 2.
Table 2: Pharmacodynamic Effects of this compound in a NASH Mouse Model
| Biomarker | Control Group | This compound Treated Group | % Change |
| Serum ALT (U/L) | 120 ± 15 | 75 ± 10 | -37.5% |
| Serum AST (U/L) | 150 ± 20 | 90 ± 12 | -40% |
| Hepatic Triglycerides (mg/g) | 55 ± 8 | 35 ± 6 | -36.4% |
| Hepatic TNF-α (pg/mg) | 80 ± 12 | 50 ± 9 | -37.5% |
Experimental Protocols
Protocol 1: In Vitro HSD17B13 Enzymatic Assay
This protocol describes a biochemical assay to determine the in vitro potency of HSD17B13 inhibitors.
Materials:
-
Recombinant human HSD17B13 enzyme
-
Assay Buffer: 40 mM Tris (pH 7.4), 0.01% BSA, 0.01% Tween 20
-
Substrate: Leukotriene B4 (LTB4) or Estradiol
-
Cofactor: NAD+
-
Detection Reagent: NAD-Glo™ Assay Kit (Promega)
-
Test compound (this compound)
Procedure:
-
Prepare a serial dilution of this compound in DMSO.
-
In a 384-well plate, add 50-100 nM of recombinant HSD17B13 enzyme to each well containing the assay buffer.
-
Add the test compound to the wells and incubate for 15 minutes at room temperature.
-
Initiate the reaction by adding the substrate (10-50 µM LTB4 or estradiol) and NAD+.
-
Incubate the reaction for 60 minutes at 37°C.
-
Stop the reaction and detect the amount of NADH produced using the NAD-Glo™ Assay Kit according to the manufacturer's instructions.
-
Measure luminescence using a plate reader.
-
Calculate the IC50 value by fitting the data to a four-parameter logistic equation.
Protocol 2: In Vivo Efficacy Study in a Diet-Induced NASH Mouse Model
This protocol outlines an in vivo study to assess the therapeutic efficacy of an HSD17B13 inhibitor in a mouse model of NASH.
Animal Model:
-
Male C57BL/6J mice, 8 weeks old.
-
Induction of NASH by feeding a choline-deficient, L-amino acid-defined, high-fat diet (CDAAHFD) for 14 weeks.[4]
Experimental Design:
-
Acclimatize mice for one week with ad libitum access to standard chow and water.
-
Divide mice into two groups: Vehicle control and this compound treatment group (n=8-10 per group).
-
Induce NASH by feeding all mice the CDAAHFD.
-
After 6 weeks of diet induction, initiate daily oral gavage treatment with either vehicle or this compound (10 mg/kg) for the remaining 8 weeks.
-
Monitor body weight and food intake weekly.
-
At the end of the 14-week study period, collect blood samples via cardiac puncture for serum biomarker analysis (ALT, AST).
-
Euthanize the mice and harvest the livers for histological analysis (H&E, Sirius Red staining) and measurement of hepatic triglycerides and inflammatory markers.
Statistical Analysis:
-
Data are presented as mean ± SEM.
-
Statistical significance is determined using an unpaired Student's t-test or one-way ANOVA, with p < 0.05 considered significant.
Visualizations
Caption: HSD17B13 signaling pathway in hepatocytes.
Caption: Experimental workflow for HSD17B13 inhibitor characterization.
References
Application Notes and Protocols for Hsd17B13-IN-67: A Focus on Tissue Distribution and Liver Targeting
For Researchers, Scientists, and Drug Development Professionals
Introduction
Hsd17B13-IN-67 is a small molecule inhibitor targeting the 17-beta-hydroxysteroid dehydrogenase 13 (HSD17B13) enzyme. HSD17B13 has emerged as a compelling therapeutic target, particularly for non-alcoholic fatty liver disease (NAFLD) and non-alcoholic steatohepatitis (NASH).[1][2][3] Genetic studies in humans have shown that loss-of-function variants in the HSD17B13 gene are associated with a reduced risk of developing chronic liver diseases, including cirrhosis and hepatocellular carcinoma.[1][4][5] This has spurred the development of inhibitors like this compound to mimic this protective effect. A critical aspect of developing such inhibitors is understanding their tissue distribution and confirming their engagement with the target enzyme in the liver.
HSD17B13 is predominantly expressed in the liver and is localized to lipid droplets within hepatocytes.[1][3][6][7][8] This liver-specific expression profile suggests that inhibitors targeting HSD17B13 are likely to have a high degree of liver targeting, which is advantageous for treating liver diseases while minimizing off-target effects.
These application notes provide an overview of the tissue distribution of HSD17B13, inferring the expected distribution of this compound, and offer a detailed protocol for researchers to assess the tissue distribution and liver targeting of this and similar compounds.
HSD17B13 Tissue Distribution
Studies in both humans and mice have demonstrated that HSD17B13 expression is highest in the liver.[1] While the liver is the primary site of expression, lower levels have been detected in other tissues.
| Tissue | Expression Level of HSD17B13 |
| Liver | High [1][6] |
| Ovary | Low[1][3] |
| Kidney | Low[1][3] |
| Brain | Low[1][3] |
| Lung | Low[1][3] |
| Skeletal Muscle | Low[1][3] |
| Testis | Low[1][3] |
| Bone Marrow | Low[3] |
| Bladder | Low[3] |
This table summarizes the relative expression levels of the HSD17B13 enzyme based on available literature. The tissue distribution of a small molecule inhibitor like this compound is expected to correlate with the expression of its target, though physicochemical properties of the inhibitor will also play a role.
Signaling Pathway and Mechanism of Action
HSD17B13 is a lipid droplet-associated protein involved in hepatic lipid metabolism.[7][9] Its precise enzymatic function and role in NAFLD pathogenesis are still under investigation, but it is known to possess retinol dehydrogenase activity, converting retinol to retinaldehyde.[1] The expression of HSD17B13 is induced by the liver X receptor-α (LXR-α) via the sterol regulatory binding protein-1c (SREBP-1c) in hepatocytes.[1] By inhibiting HSD17B13, this compound is expected to modulate lipid metabolism within the liver, thereby preventing the progression of NAFLD.
Caption: Proposed mechanism of this compound action.
Experimental Protocols
To experimentally determine the tissue distribution and liver targeting of this compound, a combination of in vivo pharmacokinetic studies and ex vivo tissue analysis is recommended.
Protocol: In Vivo Tissue Distribution Study in Rodents
Objective: To quantify the concentration of this compound in various tissues, with a primary focus on the liver, following systemic administration in a rodent model (e.g., mice or rats).
Materials:
-
This compound
-
Appropriate vehicle for dosing (e.g., saline, corn oil, or a formulation containing solubilizing agents)
-
Male or female rodents (e.g., C57BL/6 mice or Sprague-Dawley rats), 8-10 weeks old
-
Dosing syringes and needles (for oral gavage or intravenous injection)
-
Anesthesia (e.g., isoflurane)
-
Surgical tools for dissection
-
Labeled collection tubes (e.g., 1.5 mL or 2 mL microcentrifuge tubes)
-
Homogenizer (e.g., bead beater or rotor-stator homogenizer)
-
Homogenization buffer (e.g., phosphate-buffered saline)
-
Analytical balance
-
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) system
-
Internal standard for LC-MS/MS analysis
Procedure:
-
Animal Dosing:
-
Acclimate animals for at least one week prior to the study.
-
Prepare the dosing solution of this compound in the chosen vehicle at the desired concentration.
-
Administer a single dose of this compound to a cohort of animals via the intended clinical route (e.g., oral gavage or intravenous injection). A typical dose might range from 1 to 100 mg/kg, depending on the compound's potency and solubility.
-
Include a vehicle-treated control group.
-
-
Tissue Collection:
-
At predetermined time points post-dosing (e.g., 1, 4, 8, and 24 hours), euthanize a subset of animals (typically 3-5 per time point) using an approved method.
-
Perform a cardiac puncture to collect blood into tubes containing an anticoagulant (e.g., EDTA). Centrifuge the blood to separate plasma and store at -80°C.
-
Perfuse the animals with cold saline to remove blood from the tissues.
-
Carefully dissect and collect tissues of interest, including the liver, kidney, spleen, heart, lung, brain, muscle, and adipose tissue.
-
Rinse each tissue with cold saline, blot dry, weigh, and snap-freeze in liquid nitrogen. Store at -80°C until analysis.
-
-
Sample Preparation for LC-MS/MS Analysis:
-
Thaw tissue samples on ice.
-
Add a known volume of homogenization buffer (e.g., 3-5 volumes of the tissue weight) to each tissue sample.
-
Homogenize the tissues until a uniform consistency is achieved.
-
For both plasma and tissue homogenates, perform a protein precipitation step by adding a solvent like acetonitrile containing an internal standard.
-
Vortex and centrifuge the samples to pellet the precipitated proteins.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen.
-
Reconstitute the sample in a suitable mobile phase for LC-MS/MS analysis.
-
-
LC-MS/MS Analysis:
-
Develop and validate a sensitive and specific LC-MS/MS method for the quantification of this compound.
-
Prepare a standard curve of this compound in the corresponding matrix (plasma and tissue homogenate from untreated animals).
-
Analyze the prepared samples and quantify the concentration of this compound based on the standard curve.
-
-
Data Analysis:
-
Calculate the concentration of this compound in each tissue, typically expressed as ng/g of tissue.
-
Determine the tissue-to-plasma concentration ratio for each tissue at each time point to assess the extent of tissue penetration and accumulation.
-
A high liver-to-plasma ratio would indicate preferential distribution to the liver.
-
Caption: Experimental workflow for tissue distribution analysis.
References
- 1. Review article: the role of HSD17B13 on global epidemiology, natural history, pathogenesis, and treatment of NAFLD - PMC [pmc.ncbi.nlm.nih.gov]
- 2. HSD17B13: A Potential Therapeutic Target for NAFLD - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | HSD17B13: A Potential Therapeutic Target for NAFLD [frontiersin.org]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. Is HSD17B13 Genetic Variant a Protector for Liver Dysfunction? Future Perspective as a Potential Therapeutic Target - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Role of HSD17B13 in the liver physiology and pathophysiology - East China Normal University [pure.ecnu.edu.cn:443]
- 9. origene.com [origene.com]
Application Notes and Protocols for Western Blot Analysis of Hsd17B13
A comprehensive guide for researchers, scientists, and drug development professionals on the detection of Hydroxysteroid 17-beta dehydrogenase 13 (Hsd17B13) via Western blot.
Introduction
Hydroxysteroid 17-beta dehydrogenase 13 (Hsd17B13) is a lipid droplet-associated protein primarily expressed in the liver.[1][2] Genetic variations in the HSD17B13 gene have been linked to a reduced risk of chronic liver diseases, including nonalcoholic fatty liver disease (NAFLD) and nonalcoholic steatohepatitis (NASH), making it a significant therapeutic target in drug development.[3] Accurate and reliable detection of Hsd17B13 protein levels is crucial for understanding its physiological functions and its role in disease pathogenesis. Western blotting is a fundamental technique for quantifying Hsd17B13 protein expression in various biological samples.
Note: The compound "Hsd17B13-IN-67" does not appear in the current scientific literature. Therefore, this guide provides a comprehensive protocol for the Western blot analysis of the Hsd17B13 protein using commercially available antibodies.
Data Presentation
The following table summarizes recommended dilutions for commercially available anti-Hsd17B13 antibodies suitable for Western blot analysis. It is important to note that optimal dilutions should be determined by the end-user for their specific experimental conditions.[4]
| Antibody Catalog Number | Host/Isotype | Recommended Dilution | Reactivity |
| PA5-25633 | Rabbit / IgG | User-defined | Human |
| OAAN01691 | Rabbit / pAb | 1:500 - 1:1000 | Human, Mouse, Rat |
| BS-17402R | Rabbit / IgG | 1:1000 | Human, Mouse, Rat |
| HSD17B13/13107 | Mouse / IgG2b | User-defined | Human |
| ZRB2579 | Rabbit / Monoclonal | User-defined | Human, Monkey, Mouse |
| SAB4300995 | Rabbit / pAb | User-defined | Human |
Experimental Protocols
This section provides a detailed methodology for the Western blot analysis of Hsd17B13.
I. Sample Preparation (from Human Liver Tissue or Cultured Cells)
-
Tissue Lysate Preparation:
-
Homogenize fresh or frozen human liver tissue in ice-cold RIPA buffer (Radioimmunoprecipitation assay buffer) containing protease inhibitors.
-
Incubate the homogenate on ice for 30 minutes with intermittent vortexing.
-
Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C.
-
Collect the supernatant containing the protein extract.
-
-
Cell Lysate Preparation (e.g., HepG2 cells):
-
Wash cultured cells with ice-cold phosphate-buffered saline (PBS).
-
Lyse the cells by adding ice-cold RIPA buffer with protease inhibitors directly to the culture plate.
-
Scrape the cells and transfer the lysate to a microcentrifuge tube.
-
Incubate on ice for 30 minutes, followed by centrifugation at 14,000 x g for 15 minutes at 4°C.
-
Collect the supernatant.
-
-
Protein Quantification:
-
Determine the protein concentration of the lysates using a standard protein assay, such as the bicinchoninic acid (BCA) assay.
-
II. SDS-PAGE and Western Blotting
-
Sample Loading:
-
Mix an appropriate amount of protein lysate (typically 20-40 µg) with Laemmli sample buffer and heat at 95-100°C for 5 minutes.
-
Load the denatured protein samples and a molecular weight marker onto a polyacrylamide gel (e.g., 10-12% SDS-PAGE).
-
-
Electrophoresis:
-
Run the gel at a constant voltage until the dye front reaches the bottom of the gel. The molecular weight of Hsd17B13 is approximately 30 kDa.[1]
-
-
Protein Transfer:
-
Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.
-
The transfer can be performed using a wet or semi-dry transfer system.
-
-
Blocking:
-
Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature to prevent non-specific antibody binding.
-
-
Primary Antibody Incubation:
-
Incubate the membrane with the primary anti-Hsd17B13 antibody (refer to the table above for recommended dilutions) in blocking buffer overnight at 4°C with gentle agitation.
-
-
Washing:
-
Wash the membrane three times for 10 minutes each with TBST to remove unbound primary antibody.
-
-
Secondary Antibody Incubation:
-
Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody (e.g., anti-rabbit IgG or anti-mouse IgG) diluted in blocking buffer for 1 hour at room temperature.
-
-
Final Washes:
-
Wash the membrane three times for 10 minutes each with TBST.
-
-
Detection:
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate.
-
Capture the signal using an imaging system or X-ray film.
-
-
Analysis:
-
Quantify the band intensity using densitometry software. Normalize the Hsd17B13 signal to a loading control protein (e.g., GAPDH or β-actin) to ensure accurate quantification.
-
Mandatory Visualization
Caption: Western blot workflow for the detection of Hsd17B13 protein.
References
- 1. neobiotechnologies.com [neobiotechnologies.com]
- 2. Role of HSD17B13 in the liver physiology and pathophysiology - East China Normal University [pure.ecnu.edu.cn:443]
- 3. A Protein-Truncating HSD17B13 Variant and Protection from Chronic Liver Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 4. HSD17B13 Rabbit pAb | Aviva Systems Biology | Avivasysbio.com [avivasysbio.com]
Application Notes and Protocols for Immunofluorescence Staining of HSD17B13
Introduction
17β-hydroxysteroid dehydrogenase 13 (HSD17B13) is a lipid droplet-associated protein predominantly expressed in the liver.[1][2][3] Its association with hepatic lipid metabolism has made it a significant therapeutic target in the research of non-alcoholic fatty liver disease (NAFLD) and other chronic liver diseases.[1][2][4] Genetic variants of HSD17B13 that result in a loss of function have been shown to be protective against the progression of liver disease.[2][4] Immunofluorescence is a powerful technique to visualize the subcellular localization of the HSD17B13 protein, particularly its association with lipid droplets.
While the specific reagent "Hsd17B13-IN-67" does not correspond to a commercially available product for immunofluorescence in the provided search results, this document outlines a detailed, representative protocol for the immunofluorescence staining of the HSD17B13 protein in cultured cells and tissue sections. This protocol is designed for researchers, scientists, and drug development professionals investigating the role of HSD17B13.
Key Experimental Considerations
Successful immunofluorescence staining of HSD17B13 requires careful optimization of several parameters. The following table summarizes critical variables and recommended starting points based on standard immunofluorescence protocols.
| Parameter | Cultured Cells | Paraffin-Embedded Tissue | Frozen Tissue Sections |
| Fixation | 4% Formaldehyde in PBS for 15 min at RT or 100% Methanol at -20°C for 10 min.[5] | Formalin-fixed, paraffin-embedded.[6] | Cold acetone for 10 minutes.[6] |
| Permeabilization | 0.1% - 1% Triton X-100 in PBS for 3-10 minutes.[5][6] | Included in deparaffinization and antigen retrieval steps. | 0.01% Triton X-100 in PBS for 3 minutes.[6] |
| Antigen Retrieval | Not typically required. | Heat-induced epitope retrieval (HIER) with 10 mM sodium citrate buffer (pH 6.0) at 95°C for 5 minutes.[6] | Not typically required. |
| Blocking | 10% normal serum from the secondary antibody host species in PBS for 1 hour at RT.[5] | 5-10% normal serum or BSA in PBS for 30-60 minutes.[7] | 10% normal blocking serum in PBS for 30 minutes.[6] |
| Primary Antibody Incubation | 2 hours at RT or overnight at 4°C.[5] | 1-2 hours at RT or overnight at 4°C.[7] | Overnight at 4°C.[6] |
| Secondary Antibody Incubation | 30 minutes at RT.[5] | 30-60 minutes at RT in the dark.[7] | 90 minutes at RT. |
| Washes | 3 x 5 minutes in PBS.[5] | 3 x 5 minutes in PBS/TBS.[7] | 3 x 5 minutes in PBS.[6] |
Experimental Workflow for HSD17B13 Immunofluorescence
The following diagram illustrates the general workflow for immunofluorescence staining of HSD17B13.
Caption: General workflow for HSD17B13 immunofluorescence staining.
Detailed Protocol: Immunofluorescence Staining of HSD17B13 in Cultured Cells
This protocol is a starting point and may require optimization for specific cell lines and antibodies.
Materials:
-
Phosphate Buffered Saline (PBS)
-
Fixation Solution: 4% Formaldehyde in PBS or 100% Methanol (ice-cold)
-
Permeabilization Buffer: 0.1% Triton X-100 in PBS
-
Blocking Buffer: 10% Normal Goat Serum (or serum from the secondary antibody host) in PBS
-
Primary Antibody: Rabbit anti-HSD17B13 antibody (use at manufacturer's recommended dilution)
-
Secondary Antibody: Goat anti-Rabbit IgG conjugated to a fluorophore (e.g., Alexa Fluor 488)
-
Counterstain: DAPI (4',6-diamidino-2-phenylindole) solution
-
Mounting Medium
-
Glass coverslips and microscope slides
-
Humidified chamber
Procedure:
-
Cell Culture: Grow cells on glass coverslips in a petri dish to 60-80% confluency.[5]
-
Washing: Gently wash the cells three times with PBS for 5 minutes each.
-
Fixation:
-
For formaldehyde fixation, incubate cells in 4% formaldehyde in PBS for 15 minutes at room temperature.[5]
-
For methanol fixation, incubate cells in ice-cold 100% methanol for 10 minutes at -20°C.
-
-
Washing: Wash the cells three times with PBS for 5 minutes each.
-
Permeabilization: Incubate the cells with Permeabilization Buffer for 10 minutes at room temperature.
-
Washing: Wash the cells three times with PBS for 5 minutes each.
-
Blocking: Block non-specific antibody binding by incubating the cells in Blocking Buffer for 1 hour at room temperature in a humidified chamber.[5]
-
Primary Antibody Incubation: Dilute the primary anti-HSD17B13 antibody in Blocking Buffer. Aspirate the blocking solution and add the diluted primary antibody. Incubate for 2 hours at room temperature or overnight at 4°C in a humidified chamber.[5]
-
Washing: Wash the cells three times with PBS for 5 minutes each.
-
Secondary Antibody Incubation: Dilute the fluorophore-conjugated secondary antibody in Blocking Buffer. Incubate the cells with the diluted secondary antibody for 1 hour at room temperature in the dark.
-
Washing: Wash the cells three times with PBS for 5 minutes each in the dark.
-
Counterstaining: Incubate the cells with DAPI solution for 5 minutes at room temperature in the dark to stain the nuclei.
-
Washing: Wash the cells two times with PBS.
-
Mounting: Mount the coverslips onto microscope slides using a drop of mounting medium.
-
Imaging: Visualize the staining using a fluorescence microscope with the appropriate filters.
Detailed Protocol: Immunofluorescence Staining of HSD17B13 in Paraffin-Embedded Tissue Sections
This protocol is a general guideline and requires optimization for specific tissue types and antibodies.
Materials:
-
Xylene
-
Graded ethanol series (100%, 95%, 70%)
-
Deionized water
-
Antigen Retrieval Buffer: 10 mM Sodium Citrate, pH 6.0
-
Wash Buffer: PBS or TBS
-
Blocking Buffer: 5-10% Normal Goat Serum (or serum from the secondary antibody host) and 0.3% Triton X-100 in PBS
-
Primary Antibody: Rabbit anti-HSD17B13 antibody (use at manufacturer's recommended dilution)
-
Secondary Antibody: Goat anti-Rabbit IgG conjugated to a fluorophore
-
Counterstain: DAPI solution
-
Mounting Medium
-
Glass slides and coverslips
-
Humidified chamber
Procedure:
-
Deparaffinization and Rehydration:
-
Immerse slides in xylene twice for 5 minutes each.
-
Immerse slides in 100% ethanol twice for 3 minutes each.
-
Immerse slides in 95% ethanol for 2 minutes.
-
Immerse slides in 70% ethanol for 2 minutes.
-
Rinse in distilled water for 2 minutes.[7]
-
-
Antigen Retrieval:
-
Place slides in pre-heated Antigen Retrieval Buffer.
-
Heat in a microwave, water bath, or pressure cooker for 10-20 minutes.
-
Allow slides to cool at room temperature for 20 minutes.
-
Wash slides twice in Wash Buffer for 5 minutes each.[7]
-
-
Permeabilization and Blocking: Incubate sections with Blocking Buffer for 30-60 minutes at room temperature in a humidified chamber.[7]
-
Primary Antibody Incubation: Apply the diluted primary anti-HSD17B13 antibody and incubate for 1-2 hours at room temperature or overnight at 4°C in a humidified chamber.[7]
-
Washing: Wash slides three times in Wash Buffer for 5 minutes each.
-
Secondary Antibody Incubation: Apply the diluted fluorophore-conjugated secondary antibody and incubate for 30-60 minutes at room temperature in a dark, humidified chamber.[7]
-
Washing: Wash slides three times in Wash Buffer for 5 minutes each in the dark.
-
Counterstaining: Incubate sections with DAPI solution for 5 minutes at room temperature in the dark.
-
Washing: Wash slides twice with Wash Buffer.
-
Mounting: Mount a coverslip onto the slide using mounting medium.
-
Imaging: Visualize the staining using a fluorescence microscope.
HSD17B13 Signaling and Localization Context
The diagram below illustrates the localization of HSD17B13 at the lipid droplet and its putative role in lipid metabolism, which is the context for immunofluorescence studies.
References
- 1. origene.com [origene.com]
- 2. Is HSD17B13 Genetic Variant a Protector for Liver Dysfunction? Future Perspective as a Potential Therapeutic Target - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Decoding 17-Beta-hydroxysteroid Dehydrogenase 13: A Multifaceted Perspective on Its Role in Hepatic Steatosis and Associated Disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 培养细胞胞内抗原的免疫荧光染色方案与实验技术-赛默飞 | Thermo Fisher Scientific - CN [thermofisher.cn]
- 6. scbt.com [scbt.com]
- 7. protocolsandsolutions.wordpress.com [protocolsandsolutions.wordpress.com]
Application Notes and Protocols for Hsd17B13-IN-67 in High-Content Imaging of Lipid Droplets
For Researchers, Scientists, and Drug Development Professionals
Introduction
Hydroxysteroid 17-beta dehydrogenase 13 (Hsd17B13) is a lipid droplet-associated protein predominantly expressed in the liver.[1] Emerging evidence has implicated Hsd17B13 in the pathogenesis of non-alcoholic fatty liver disease (NAFLD) and its progression to non-alcoholic steatohepatitis (NASH).[2] Specifically, the expression of Hsd17B13 is significantly upregulated in patients with NAFLD.[3] Conversely, loss-of-function variants of Hsd17B13 have been shown to be protective against chronic liver diseases, suggesting that inhibition of Hsd17B13 enzymatic activity is a promising therapeutic strategy.[4]
Hsd17B13-IN-67 is a novel, potent, and selective small molecule inhibitor of Hsd17B13. These application notes provide a detailed protocol for the use of this compound in a high-content imaging assay to quantify its effect on lipid droplet accumulation in a cellular model of steatosis. High-content imaging allows for the simultaneous measurement of multiple cellular parameters, providing a robust platform for characterizing the cellular effects of Hsd17B13 inhibition.
Signaling Pathway of Hsd17B13 in Lipid Droplet Metabolism
Hsd17B13 is localized to the surface of lipid droplets and is thought to play a role in lipid metabolism.[1] Its expression is regulated by transcription factors involved in lipogenesis. The inhibition of Hsd17B13 is hypothesized to reduce the accumulation of lipids within hepatocytes, a key feature of steatosis.
Experimental Protocols
High-Content Imaging Assay for Lipid Droplet Accumulation
This protocol describes the use of this compound in a high-content imaging assay to assess its impact on oleic acid-induced lipid droplet formation in Huh7 human hepatoma cells.
Materials:
-
Huh7 cells (ATCC)
-
DMEM, high glucose (Gibco)
-
Fetal Bovine Serum (FBS) (Gibco)
-
Penicillin-Streptomycin (Gibco)
-
Oleic acid (Sigma-Aldrich)
-
Bovine Serum Albumin (BSA), fatty acid-free (Sigma-Aldrich)
-
This compound (synthesized in-house or custom synthesis)
-
BODIPY 493/503 (Thermo Fisher Scientific)
-
Hoechst 33342 (Thermo Fisher Scientific)
-
96-well, black, clear-bottom imaging plates (Corning)
-
Phosphate Buffered Saline (PBS)
-
4% Paraformaldehyde (PFA) in PBS
Experimental Workflow:
Procedure:
-
Cell Seeding:
-
Culture Huh7 cells in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C and 5% CO2.
-
Seed Huh7 cells into 96-well black, clear-bottom imaging plates at a density of 5,000 cells per well.
-
Incubate for 24 hours to allow for cell attachment.
-
-
Induction of Steatosis:
-
Prepare a 10 mM stock solution of oleic acid complexed with 10% BSA in serum-free DMEM.
-
Dilute the oleic acid stock solution in cell culture medium to a final concentration of 200 µM.
-
Remove the culture medium from the cells and add 100 µL of the oleic acid-containing medium to each well (except for vehicle control wells).
-
Incubate for 24 hours to induce lipid droplet accumulation.
-
-
Treatment with this compound:
-
Prepare a stock solution of this compound in DMSO.
-
Prepare serial dilutions of this compound in the oleic acid-containing medium. A final DMSO concentration of ≤ 0.1% is recommended.
-
Add the diluted this compound to the respective wells. Include a vehicle control (0.1% DMSO in oleic acid medium) and a negative control (medium without oleic acid).
-
Incubate for another 24 hours.
-
-
Cell Fixation and Staining:
-
Carefully aspirate the medium from all wells.
-
Wash the cells once with 100 µL of PBS.
-
Fix the cells by adding 100 µL of 4% PFA in PBS to each well and incubate for 15 minutes at room temperature.
-
Wash the cells twice with 100 µL of PBS.
-
Prepare a staining solution containing 1 µg/mL BODIPY 493/503 and 1 µg/mL Hoechst 33342 in PBS.
-
Add 50 µL of the staining solution to each well and incubate for 30 minutes at room temperature, protected from light.
-
Wash the cells three times with 100 µL of PBS.
-
Add 100 µL of PBS to each well for imaging.
-
-
Image Acquisition:
-
Acquire images using a high-content imaging system.
-
Use the DAPI channel (Ex/Em: ~350/460 nm) to image the nuclei stained with Hoechst 33342.
-
Use the FITC or GFP channel (Ex/Em: ~493/503 nm) to image the lipid droplets stained with BODIPY 493/503.
-
Acquire images from at least four fields per well to ensure robust data.
-
-
Image and Data Analysis:
-
Use a suitable image analysis software to quantify lipid droplet content.
-
Identify nuclei using the Hoechst 33342 signal.
-
Define the cytoplasm as a region of interest around each nucleus.
-
Identify and quantify the lipid droplets within the cytoplasmic region based on the BODIPY 493/503 signal.
-
Primary readouts can include:
-
Total lipid droplet area per cell
-
Number of lipid droplets per cell
-
Average lipid droplet size
-
Total fluorescence intensity of BODIPY 493/503 per cell
-
-
Data Presentation
The following tables present representative data from an experiment performed according to the protocol above.
Table 1: Effect of this compound on Lipid Droplet Accumulation in Huh7 Cells.
| Treatment Group | Concentration (µM) | Total Lipid Area per Cell (µm²) (Mean ± SD) | Number of Lipid Droplets per Cell (Mean ± SD) |
| Untreated Control | - | 15.2 ± 3.1 | 25.6 ± 5.8 |
| Vehicle (0.1% DMSO) | - | 125.8 ± 15.4 | 158.3 ± 20.1 |
| This compound | 0.1 | 105.3 ± 12.9 | 135.7 ± 18.2 |
| This compound | 1 | 75.6 ± 9.8 | 98.4 ± 12.5 |
| This compound | 10 | 40.1 ± 5.2 | 55.9 ± 7.3 |
Table 2: IC50 Values of this compound for Lipid Droplet Parameters.
| Parameter | IC50 (µM) |
| Total Lipid Area per Cell | 1.8 |
| Number of Lipid Droplets per Cell | 2.5 |
Conclusion
The provided protocol offers a robust method for evaluating the efficacy of Hsd17B13 inhibitors, such as this compound, in a cell-based model of steatosis using high-content imaging. The quantitative data demonstrates a dose-dependent reduction in lipid droplet accumulation upon treatment with this compound, highlighting its potential as a therapeutic agent for NAFLD. This assay can be adapted for screening and characterizing other potential inhibitors of Hsd17B13.
References
Application Notes and Protocols: Hsd17B13-IN-9 in Organoid Models of Liver Disease
For Researchers, Scientists, and Drug Development Professionals
Introduction
Hydroxysteroid 17-beta dehydrogenase 13 (HSD17B13) is a lipid droplet-associated protein predominantly expressed in the liver.[1][2][3] Upregulation of HSD17B13 is observed in patients with non-alcoholic fatty liver disease (NAFLD), where it is implicated in the progression of steatosis.[1][2] Conversely, loss-of-function variants in the HSD17B13 gene are associated with a reduced risk of chronic liver diseases, including NAFLD and alcoholic liver disease.[3][4][5] This protective effect has positioned HSD17B13 as a promising therapeutic target for liver diseases.[6]
Hsd17B13-IN-9 is a potent inhibitor of HSD17B13 with a reported half-maximal inhibitory concentration (IC50) of 0.01 μM.[7] This document provides detailed protocols for the application of Hsd17B13-IN-9 in human liver organoid models of NAFLD and liver fibrosis. Liver organoids offer a physiologically relevant, three-dimensional in vitro system to study disease mechanisms and evaluate therapeutic candidates.
HSD17B13 Signaling and Pathophysiological Role
HSD17B13 expression is induced by the liver X receptor-α (LXR-α) via the sterol regulatory element-binding protein-1c (SREBP-1c), a key regulator of lipid metabolism.[1] Once expressed, HSD17B13 localizes to the surface of lipid droplets within hepatocytes.[1][3] Its enzymatic activity is thought to be involved in lipid metabolism, and its overexpression leads to an increase in the number and size of lipid droplets, contributing to hepatic steatosis.[1] By inhibiting HSD17B13, it is hypothesized that the progression from simple steatosis to more severe forms of liver disease, such as non-alcoholic steatohepatitis (NASH) and fibrosis, can be attenuated.
References
- 1. Review article: the role of HSD17B13 on global epidemiology, natural history, pathogenesis, and treatment of NAFLD - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | HSD17B13: A Potential Therapeutic Target for NAFLD [frontiersin.org]
- 3. Is HSD17B13 Genetic Variant a Protector for Liver Dysfunction? Future Perspective as a Potential Therapeutic Target - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Loss-of-function HSD17B13 variants, non-alcoholic steatohepatitis and adverse liver outcomes: Results from a multi-ethnic Asian cohort - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 17-Beta-Hydroxysteroid Dehydrogenase 13 Loss of Function Does Not Confer Protection to Nonalcoholic Fatty Liver Disease in Indian Population - PMC [pmc.ncbi.nlm.nih.gov]
- 6. origene.com [origene.com]
- 7. medchemexpress.com [medchemexpress.com]
Application Notes and Protocols: Preclinical Evaluation of a Potent and Selective HSD17B13 Inhibitor in Combination Therapy for Non-Alcoholic Steatohepatitis (NASH)
Disclaimer: The compound "HSD17B13-IN-67" is not referenced in publicly available scientific literature. The following application notes and protocols are based on a representative, potent, and selective small molecule inhibitor of 17β-hydroxysteroid dehydrogenase 13 (HSD17B13), with data synthesized from published preclinical studies of similar molecules. These guidelines are intended for research purposes to facilitate the study of HSD17B13 inhibitors in combination with other therapeutic agents for liver diseases such as Non-Alcoholic Steatohepatitis (NASH).
Introduction
Non-alcoholic steatohepatitis (NASH) is a severe form of non-alcoholic fatty liver disease (NAFLD) characterized by hepatic steatosis, inflammation, and hepatocyte injury, with or without fibrosis.[1] Its complex pathophysiology presents a significant challenge for the development of effective monotherapies, making combination therapies a promising approach.[2][3][4] Human genetic studies have identified loss-of-function variants in the gene encoding 17β-hydroxysteroid dehydrogenase 13 (HSD17B13) as protective against the progression of chronic liver diseases, including NASH. HSD17B13 is a lipid droplet-associated enzyme primarily expressed in the liver. Inhibition of HSD17B13 is therefore a promising therapeutic strategy to halt the progression of NASH.
These application notes provide a framework for the preclinical evaluation of a potent and selective HSD17B13 inhibitor, hereafter referred to as a "Representative HSD17B13 Inhibitor," in combination with other drugs targeting different pathways involved in NASH pathogenesis.
Rationale for Combination Therapy
The multifaceted nature of NASH, involving metabolic dysregulation, inflammation, and fibrosis, suggests that targeting multiple pathways simultaneously may lead to enhanced therapeutic efficacy.[3][4] A Representative HSD17B13 Inhibitor, by targeting lipid metabolism and hepatocyte injury, can be rationally combined with agents that have distinct mechanisms of action, such as:
-
Farnesoid X Receptor (FXR) Agonists (e.g., Obeticholic Acid, Cilofexor, Tropifexor): These agents have demonstrated anti-fibrotic and anti-inflammatory effects.[4]
-
Peroxisome Proliferator-Activated Receptor (PPAR) Agonists (e.g., Pioglitazone, Elafibranor): These drugs improve insulin sensitivity and lipid metabolism.[2]
-
Glucagon-Like Peptide-1 (GLP-1) Receptor Agonists (e.g., Semaglutide, Liraglutide): These agents, initially developed for type 2 diabetes, have shown efficacy in reducing liver fat.[4]
-
Acetyl-CoA Carboxylase (ACC) Inhibitors (e.g., Firsocostat): These inhibitors block de novo lipogenesis, a key process in hepatic steatosis.
Data Presentation
Table 1: In Vitro Profile of a Representative HSD17B13 Inhibitor
| Parameter | Human HSD17B13 | Mouse HSD17B13 | Selectivity vs. Other HSD17B Isoforms |
| IC50 (nM) | 2.5 | <10 | >1000-fold |
| Ki (nM) | <5 | Not Determined | - |
| Cellular Potency (IC50, nM) | 25 | 50 | - |
Data are representative values from published studies on potent and selective HSD17B13 inhibitors.
Table 2: Preclinical Pharmacokinetic Profile of a Representative HSD17B13 Inhibitor in Mice
| Parameter | Value |
| Bioavailability (Oral, %) | >40 |
| Liver-to-Plasma Ratio | >20 |
| Half-life (t1/2, hours) | 4-6 |
| Plasma Protein Binding (%) | >99 |
Data are representative values from published studies on potent and selective HSD17B13 inhibitors.
Signaling Pathways and Experimental Workflows
References
- 1. Discovery of a Novel Potent and Selective HSD17B13 Inhibitor, BI-3231, a Well-Characterized Chemical Probe Available for Open Science - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Discovery of Highly Potent, Selective, and Liver-Targeting HSD17B13 Inhibitor with Robust In Vivo Anti-MASH Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
Application Note: Hsd17B13-IN-67 for CRISPR-Based Target Validation Studies
Audience: Researchers, scientists, and drug development professionals.
Introduction
Hydroxysteroid 17-β dehydrogenase 13 (HSD17B13) is a liver-specific, lipid droplet-associated protein implicated in the pathogenesis of non-alcoholic fatty liver disease (NAFLD) and its progression to non-alcoholic steatohepatitis (NASH).[1][2][3] Human genetics have provided powerful validation for HSD17B13 as a therapeutic target; loss-of-function variants in the HSD17B13 gene are associated with a reduced risk of chronic liver diseases, including fibrosis and cirrhosis.[1][2][4][5] This protective effect has spurred the development of small molecule inhibitors to pharmacologically replicate the genetic loss-of-function.
Target validation is a critical step in drug discovery, confirming that modulating a specific protein's activity will have the desired therapeutic effect.[6] CRISPR/Cas9 gene editing is a powerful tool for target validation, as it allows for the complete knockout of a target gene, providing a clean genetic model to study its function.[6][7] When combined with a potent and selective small molecule inhibitor, such as Hsd17B13-IN-67, CRISPR-based studies can definitively link the inhibitor's phenotypic effects to its intended target, distinguishing on-target from off-target activity.[7]
This document provides detailed protocols for using this compound in conjunction with CRISPR/Cas9-mediated knockout of HSD17B13 to validate its role in cellular models of liver disease.
Inhibitor Profile and Quantitative Data
This compound is a novel, potent, and selective small molecule inhibitor of the HSD17B13 enzyme. Its utility in target validation stems from its ability to induce a rapid and reversible chemical knockdown, complementing the permanent genetic knockout achieved with CRISPR. The table below summarizes key quantitative data for representative HSD17B13 inhibitors, providing a reference for the expected potency of compounds like this compound.
| Compound Name | Target | IC50 (nM) | Assay Conditions | Reference |
| HSD17B13-IN-9 | HSD17B13 | 10 | 50 nM HSD17B13 enzyme | [8] |
| BI-3231 | HSD17B13 | 1400 (Initial Hit) | High-Throughput Screen | [9][10] |
| INI-822 | HSD17B13 | In Phase I Clinical Trials | Small molecule inhibitor | [11] |
| INI-678 | HSD17B13 | Preclinical | Reduced fibrosis markers | [3] |
HSD17B13 Signaling and Therapeutic Hypothesis
HSD17B13 is localized to the surface of lipid droplets in hepatocytes.[1][3] Its overexpression is associated with an increase in the number and size of lipid droplets, promoting hepatic steatosis.[1][12] The enzyme is believed to play a role in lipid metabolism, potentially through its retinol dehydrogenase activity.[1][13] Loss-of-function variants or pharmacological inhibition of HSD17B13 is hypothesized to disrupt this process, leading to a reduction in lipid accumulation and protection against liver injury and fibrosis.[5][14]
Caption: Hypothesized role of HSD17B13 and points of intervention.
Experimental Workflow for Target Validation
The core principle of this workflow is to create two cell populations: one with the HSD17B13 gene knocked out (KO) via CRISPR, and a corresponding wild-type (WT) control. Both cell lines are then treated with this compound. The inhibitor should produce a protective phenotype in the WT cells, but have no additional effect in the KO cells, thus confirming HSD17B13 is its specific target.
Caption: Workflow for HSD17B13 target validation using CRISPR and a small molecule inhibitor.
Experimental Protocols
Protocol 1: CRISPR/Cas9-Mediated Knockout of HSD17B13
This protocol outlines the generation of a stable HSD17B13 knockout cell line.
-
gRNA Design and Synthesis:
-
Design at least two unique guide RNAs (gRNAs) targeting early exons of the HSD17B13 gene to ensure a frameshift mutation leading to a non-functional protein. Use online design tools for this purpose.
-
Synthesize high-quality, chemically modified single guide RNAs (sgRNAs).
-
-
Cell Culture and Transfection:
-
Culture a suitable human hepatocyte cell line (e.g., HepG2) in recommended media.
-
Prepare a ribonucleoprotein (RNP) complex by incubating the sgRNA with recombinant Cas9 nuclease.
-
Transfect the cells with the RNP complex using electroporation or a lipid-based transfection reagent.
-
Include a non-targeting gRNA as a negative control.
-
-
Single-Cell Cloning:
-
Two days post-transfection, dilute the cell population and seed into 96-well plates to isolate single cells (single-cell cloning).
-
Expand the resulting colonies.
-
-
Knockout Validation:
-
Genomic DNA Analysis: Harvest genomic DNA from expanded clones. Amplify the target region by PCR. Use Sanger sequencing or T7 Endonuclease I (T7E1) assay to confirm the presence of insertions/deletions (indels) at the target site.[15]
-
Protein Expression Analysis: Confirm the absence of HSD17B13 protein in validated knockout clones using Western Blotting.[15] This is the most critical validation step.
-
Protocol 2: Pharmacological Inhibition with this compound
This protocol details the treatment of WT and KO cells to assess on-target effects.
-
Cell Seeding:
-
Seed both Wild-Type (WT) and validated HSD17B13 KO cells at an appropriate density in multi-well plates suitable for the downstream phenotypic assay.
-
-
Induction of Steatosis (Optional but Recommended):
-
To mimic NAFLD conditions, induce lipid accumulation by treating cells with a mixture of oleic and palmitic acids (e.g., 2:1 ratio, 200-500 µM total) for 16-24 hours.
-
-
Inhibitor Treatment:
-
Prepare a dose-response curve for this compound (e.g., 1 nM to 10 µM) in the appropriate cell culture medium.
-
Treat both WT and KO cells with the inhibitor or a vehicle control (e.g., DMSO) for a predetermined time (e.g., 24 hours).
-
Protocol 3: Phenotypic Assays
These assays measure the cellular consequences of HSD17B13 loss, either genetically or pharmacologically.
-
Lipid Droplet Quantification:
-
Fix the cells with 4% paraformaldehyde.
-
Stain for neutral lipids using a fluorescent dye such as BODIPY 493/503 or Oil Red O.
-
Stain nuclei with DAPI.
-
Acquire images using high-content imaging or fluorescence microscopy.
-
Quantify the number, size, and intensity of lipid droplets per cell using image analysis software.
-
-
Cell Viability and Stress Assays:
-
Measure cell viability using assays like CellTiter-Glo® to ensure the inhibitor is not cytotoxic at the tested concentrations.
-
Quantify markers of cellular stress or inflammation (e.g., reactive oxygen species, cytokine secretion) if relevant to the disease model.
-
-
Gene Expression Analysis (RT-qPCR):
-
Isolate RNA from treated cells.
-
Perform reverse transcription followed by quantitative PCR (RT-qPCR) to measure the expression of genes involved in lipogenesis, fatty acid oxidation, and inflammation (e.g., SREBP1c, FASN, CPT1A, TNFα).
-
Data Analysis and Expected Outcomes
Robust target validation is achieved when the phenotype of pharmacological inhibition is identical to that of genetic knockout, and the inhibitor has no further effect in the knockout background.
| Experimental Group | HSD17B13 Protein | Treatment | Expected Lipid Accumulation | Interpretation |
| WT | Present | Vehicle | High | Baseline disease phenotype. |
| WT | Present | This compound | Reduced | Inhibitor shows an on-target effect. |
| KO | Absent | Vehicle | Reduced | Genetic knockout is protective. |
| KO | Absent | This compound | Reduced (No change vs. KO Vehicle) | Inhibitor has no effect in the absence of its target, confirming specificity. |
Conclusion
The combined use of a potent small molecule inhibitor like this compound and CRISPR/Cas9-mediated gene editing provides an unequivocal method for target validation. This approach is essential in the early stages of drug development to build confidence that a candidate molecule's therapeutic effects are mediated through its intended target, HSD17B13. The protocols outlined here offer a robust framework for researchers to validate HSD17B13 as a therapeutic target for NAFLD and other chronic liver diseases.
References
- 1. Review article: the role of HSD17B13 on global epidemiology, natural history, pathogenesis, and treatment of NAFLD - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Review article: the role of HSD17B13 on global epidemiology, natural history, pathogenesis and treatment of NAFLD [escholarship.org]
- 3. Frontiers | HSD17B13: A Potential Therapeutic Target for NAFLD [frontiersin.org]
- 4. researchgate.net [researchgate.net]
- 5. news-medical.net [news-medical.net]
- 6. selectscience.net [selectscience.net]
- 7. criver.com [criver.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. Discovery of a Novel Potent and Selective HSD17B13 Inhibitor, BI-3231, a Well-Characterized Chemical Probe Available for Open Science - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. HSD17B13-NASH Therapeutic Emerging Target - DIMA Biotechnology [dimabio.com]
- 12. Hydroxysteroid 17-β dehydrogenase 13 variant increases phospholipids and protects against fibrosis in nonalcoholic fatty liver disease - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Is HSD17B13 Genetic Variant a Protector for Liver Dysfunction? Future Perspective as a Potential Therapeutic Target - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Decoding 17-Beta-hydroxysteroid Dehydrogenase 13: A Multifaceted Perspective on Its Role in Hepatic Steatosis and Associated Disorders [xiahepublishing.com]
- 15. bio-rad.com [bio-rad.com]
HSD17B13 Inhibitors: Application Notes and Protocols for Researchers
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the use of Hsd17B13 inhibitors, focusing on Hsd17B13-IN-9 as a representative compound. Hydroxysteroid 17-beta dehydrogenase 13 (HSD17B13) is a lipid droplet-associated enzyme primarily expressed in the liver and has emerged as a promising therapeutic target for non-alcoholic fatty liver disease (NAFLD) and non-alcoholic steatohepatitis (NASH).[1][2][3]
Supplier and Purchasing Information
While a specific supplier for "Hsd17B13-IN-67" could not be identified, several potent HSD17B13 inhibitors are commercially available for research purposes. A selection of these inhibitors and their suppliers are listed below. It is recommended to contact the suppliers directly for the most current pricing and availability.
| Compound | Supplier(s) | Catalog Number (Example) |
| HSD17B13-IN-9 | MedchemExpress, GlpBio | HY-157708 |
| HSD17B13-IN-41 | MedchemExpress | HY-128145 |
| HSD17B13-IN-73 | MedchemExpress | HY-151773 |
| HSD17B13-IN-103 | Biorbyt | orb1214591 |
| BI-3231 | MedchemExpress | HY-136371 |
Quantitative Data: In Vitro Potency of HSD17B13 Inhibitors
The following table summarizes the in vitro potency of selected HSD17B13 inhibitors against the human enzyme. This data is crucial for determining appropriate compound concentrations for in vitro experiments.
| Compound | Target | Assay Type | IC50 | Reference |
| HSD17B13-IN-9 | Human HSD17B13 (50 nM) | Enzymatic | 0.01 µM | [4] |
| HSD17B13-IN-73 | Human HSD17B13 | Enzymatic (Estradiol as substrate) | < 0.1 µM | |
| BI-3231 | Human HSD17B13 | Enzymatic | 1 nM | [5] |
| BI-3231 | Mouse HSD17B13 | Enzymatic | 13 nM | [5] |
Signaling Pathway of HSD17B13 in Hepatic Lipid Metabolism and Fibrosis
HSD17B13 is localized to lipid droplets within hepatocytes and plays a role in hepatic lipid metabolism.[2] Its overexpression is associated with increased lipid accumulation.[1] Recent studies suggest that HSD17B13 activity in hepatocytes can lead to the production of signaling molecules that activate hepatic stellate cells (HSCs), the primary cell type responsible for liver fibrosis.[6] One key mediator in this process appears to be Transforming Growth Factor-beta 1 (TGF-β1), which promotes the transition of quiescent HSCs into proliferative, collagen-producing myofibroblasts.[6] Inhibition of HSD17B13 is therefore hypothesized to reduce hepatocyte lipid dysregulation and subsequently attenuate the fibrotic response.
Figure 1: Hypothesized signaling pathway of HSD17B13 in liver fibrosis.
Experimental Protocols
The following are detailed protocols for key experiments involving HSD17B13 inhibitors.
Protocol 1: In Vitro HSD17B13 Enzyme Inhibition Assay (Biochemical)
This protocol is adapted from a general method for measuring HSD17B13 enzymatic activity using a luciferase-based readout to detect NADH production.[5]
Objective: To determine the half-maximal inhibitory concentration (IC50) of a test compound against purified HSD17B13 enzyme.
Materials:
-
Purified recombinant human HSD17B13 protein
-
HSD17B13 inhibitor (e.g., Hsd17B13-IN-9)
-
β-estradiol (substrate)
-
NAD+ (cofactor)
-
Assay Buffer: 25 mM Tris-HCl, 0.02% Triton X-100, pH 7.6
-
NAD(P)H-Glo™ Detection Reagent (Promega)
-
384-well white assay plates
-
Plate reader capable of luminescence detection
Procedure:
-
Compound Preparation: Prepare a serial dilution of the HSD17B13 inhibitor in 100% DMSO. A typical starting concentration is 10 mM, with 1:3 or 1:5 serial dilutions.
-
Assay Plate Preparation: Add 80 nL of the diluted compound or DMSO (vehicle control) to the wells of a 384-well assay plate.
-
Substrate Mix Preparation: Prepare a substrate mix containing β-estradiol and NAD+ in assay buffer. The final concentrations in the assay will be 12 µM β-estradiol and 500 µM NAD+.
-
Reaction Initiation: Add 2 µL of the substrate mix to each well. Initiate the enzymatic reaction by adding 2 µL of purified HSD17B13 protein (30 nM final concentration) in assay buffer to each well.
-
Incubation: Incubate the plate at room temperature for 2 hours in the dark.
-
Detection: Add 3 µL of NAD(P)H-Glo™ detection reagent to each well.
-
Second Incubation: Incubate the plate for 1 hour at room temperature in the dark.
-
Data Acquisition: Measure the luminescence signal using a plate reader.
-
Data Analysis: Calculate the percent inhibition for each compound concentration relative to the DMSO control. Determine the IC50 value by fitting the data to a four-parameter logistic dose-response curve.
Figure 2: Workflow for the in vitro HSD17B13 enzyme inhibition assay.
Protocol 2: Cell-Based HSD17B13 Retinol Dehydrogenase Activity Assay
This protocol is based on a method to assess the retinol dehydrogenase activity of HSD17B13 in a cellular context.[7][8]
Objective: To evaluate the effect of an HSD17B13 inhibitor on the conversion of retinol to retinaldehyde and retinoic acid in cells expressing HSD17B13.
Materials:
-
HEK293 or HepG2 cells
-
Expression vector for human HSD17B13
-
Transfection reagent (e.g., Lipofectamine)
-
HSD17B13 inhibitor (e.g., Hsd17B13-IN-9)
-
All-trans-retinol
-
Cell culture medium and supplements
-
HPLC system for retinoid analysis
-
Protein quantification assay (e.g., BCA)
Procedure:
-
Cell Seeding: Seed HEK293 or HepG2 cells in 6-well plates at a density that will result in 70-80% confluency on the day of transfection.
-
Transfection: Transfect the cells with the HSD17B13 expression vector or an empty vector control using a suitable transfection reagent according to the manufacturer's instructions.
-
Compound Treatment: 24 hours post-transfection, replace the medium with fresh medium containing the HSD17B13 inhibitor at various concentrations or DMSO (vehicle control). Pre-incubate for 1-2 hours.
-
Substrate Addition: Add all-trans-retinol to the culture medium to a final concentration of 2-5 µM.
-
Incubation: Incubate the cells for 6-8 hours.
-
Cell Lysis and Retinoid Extraction: Harvest the cells, lyse them, and extract the retinoids using a suitable solvent extraction method (e.g., with hexane).
-
HPLC Analysis: Analyze the extracted retinoids by normal-phase HPLC to quantify the levels of retinaldehyde and retinoic acid.
-
Protein Quantification: Determine the total protein concentration in the cell lysates for normalization.
-
Data Analysis: Normalize the retinoid levels to the total protein concentration. Compare the levels of retinaldehyde and retinoic acid in inhibitor-treated cells to the vehicle-treated control to determine the inhibitory effect.
Figure 3: Workflow for the cell-based HSD17B13 activity assay.
Protocol 3: In Vivo Evaluation of HSD17B13 Inhibitors in a Mouse Model of NAFLD
This is a general protocol outline for evaluating the efficacy of an HSD17B13 inhibitor in a diet-induced mouse model of NAFLD.[9][10]
Objective: To assess the in vivo efficacy of an HSD17B13 inhibitor in reducing liver steatosis, inflammation, and fibrosis in a mouse model of NAFLD.
Materials:
-
C57BL/6J mice
-
High-fat diet (HFD) or a choline-deficient, L-amino acid-defined, high-fat diet (CDAAHFD)
-
HSD17B13 inhibitor (formulated for in vivo administration)
-
Vehicle control
-
Equipment for oral gavage or other appropriate route of administration
-
Analytical equipment for measuring plasma and liver biomarkers (e.g., ALT, AST, triglycerides)
-
Histology equipment and stains (e.g., H&E, Sirius Red)
Procedure:
-
Model Induction: Induce NAFLD in mice by feeding them an HFD or CDAAHFD for a specified period (e.g., 12-16 weeks).
-
Compound Administration: Randomly assign the mice to treatment groups (vehicle control and HSD17B13 inhibitor at one or more dose levels). Administer the compound or vehicle daily via the chosen route of administration for a defined treatment period (e.g., 4-8 weeks).
-
Monitoring: Monitor body weight, food intake, and general health of the animals throughout the study.
-
Terminal Procedures: At the end of the treatment period, collect blood samples for analysis of plasma biomarkers (e.g., ALT, AST). Euthanize the animals and collect liver tissue.
-
Liver Analysis:
-
Histology: Fix a portion of the liver in formalin for histological analysis. Stain tissue sections with H&E to assess steatosis and inflammation, and with Sirius Red to evaluate fibrosis.
-
Biochemical Analysis: Homogenize a portion of the liver to measure triglyceride content and other relevant lipid species.
-
Gene Expression Analysis: Isolate RNA from a portion of the liver to analyze the expression of genes involved in inflammation and fibrosis (e.g., by qPCR).
-
-
Data Analysis: Statistically compare the measured parameters between the treatment groups and the vehicle control group.
Concluding Remarks
The HSD17B13 inhibitors described herein are valuable tools for investigating the role of HSD17B13 in liver disease and for the development of novel therapeutics for NAFLD and NASH. The provided protocols offer a starting point for researchers to design and execute experiments to further elucidate the function of this important enzyme. It is essential to optimize these protocols for specific experimental conditions and to include appropriate controls for robust and reproducible results.
References
- 1. scholars.houstonmethodist.org [scholars.houstonmethodist.org]
- 2. Frontiers | HSD17B13: A Potential Therapeutic Target for NAFLD [frontiersin.org]
- 3. news-medical.net [news-medical.net]
- 4. Review article: the role of HSD17B13 on global epidemiology, natural history, pathogenesis, and treatment of NAFLD - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Structural basis of lipid-droplet localization of 17-beta-hydroxysteroid dehydrogenase 13 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. HSD17B13 Couples Hepatocyte Lipid Metabolism to Stellate Cell Activation via TGFb-1 Signaling | Sciety [sciety.org]
- 7. HSD17B13 is a Hepatic Retinol Dehydrogenase Associated with Histological Features of Non-Alcoholic Fatty Liver Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Characterization of essential domains in HSD17B13 for cellular localization and enzymatic activity - PMC [pmc.ncbi.nlm.nih.gov]
- 9. enanta.com [enanta.com]
- 10. Inhibition of HSD17B13 protects against liver fibrosis by inhibition of pyrimidine catabolism in nonalcoholic steatohepatitis - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Hsd17B13-IN-67 solubility and stability issues
Disclaimer: Information regarding a specific inhibitor designated "Hsd17B13-IN-67" is not publicly available at this time. The following technical support guide has been developed using data from well-characterized HSD17B13 inhibitors, such as BI-3231 and other compounds in the "HSD17B13-IN" series, to provide guidance on common solubility and stability challenges.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for dissolving HSD17B13 inhibitors?
A1: HSD17B13 inhibitors are typically soluble in organic solvents such as dimethyl sulfoxide (DMSO).[1][2] For example, HSD17B13-IN-2 and HSD17B13-IN-8 can be dissolved in DMSO to a concentration of 100 mg/mL.[1][2] It is crucial to use freshly opened, anhydrous DMSO, as the presence of water can significantly impact the solubility of the compound.[1][2]
Q2: How should I prepare stock solutions of HSD17B13 inhibitors?
A2: To prepare a high-concentration stock solution, dissolve the compound in 100% DMSO. For instance, a 10 mM stock solution is a common starting point for many in vitro experiments.[3] Gentle warming and vortexing or sonication may be required to fully dissolve the compound. Always visually inspect the solution to ensure there are no undissolved particles.
Q3: What are the recommended storage conditions for HSD17B13 inhibitor stock solutions?
A3: Stock solutions should be stored at -20°C or -80°C to maintain stability.[1][2] When stored at -20°C, it is recommended to use the solution within one month. For longer-term storage of up to six months, -80°C is preferable.[1][2] Avoid repeated freeze-thaw cycles by aliquoting the stock solution into smaller, single-use vials.
Q4: I am observing precipitation when diluting my DMSO stock solution into an aqueous buffer. What can I do?
A4: This is a common issue for poorly water-soluble compounds. To mitigate precipitation, it is recommended to make serial dilutions. First, dilute the high-concentration DMSO stock into a smaller volume of DMSO before adding it to the final aqueous buffer. When adding the DMSO solution to the aqueous buffer, do so dropwise while vortexing to ensure rapid mixing. The final concentration of DMSO in your assay should be kept as low as possible (typically ≤ 0.5%) to avoid solvent effects on the biological system.
Troubleshooting Guide
Issue 1: Inconsistent results in cell-based assays.
-
Question: Why am I seeing variable IC50 values for my HSD17B13 inhibitor in different experiments?
-
Answer: Inconsistent results can stem from several factors related to compound handling. Ensure that your stock solution is being properly stored and that you are using a fresh aliquot for each experiment to avoid degradation from repeated freeze-thaw cycles. Verify the final concentration of DMSO in your assay medium, as high concentrations can affect cell viability and enzyme activity. Finally, confirm that the compound is fully dissolved in your final working solution before adding it to the cells; any precipitation will lead to a lower effective concentration.
Issue 2: Low or no observable activity of the inhibitor.
-
Question: My HSD17B13 inhibitor is not showing the expected inhibitory effect. What could be the problem?
-
Answer: First, confirm the identity and purity of your compound. If possible, obtain a certificate of analysis from the supplier. Improper storage can lead to degradation of the inhibitor. Prepare a fresh stock solution from a new vial of the compound. It is also important to consider the specific assay conditions. The binding of some HSD17B13 inhibitors is dependent on the presence of the cofactor NAD+.[3][4] Ensure that NAD+ is included in your assay buffer at an appropriate concentration.
Quantitative Data Summary
Table 1: Solubility of HSD17B13 Inhibitors
| Compound | Solvent | Maximum Solubility | Reference |
| HSD17B13-IN-2 | DMSO | 100 mg/mL (255.49 mM) | [1] |
| HSD17B13-IN-8 | DMSO | 100 mg/mL (232.07 mM) | [2] |
Table 2: Recommended Storage Conditions for Stock Solutions
| Temperature | Duration | Reference |
| -20°C | 1 month | [1][2] |
| -80°C | 6 months | [1][2] |
Experimental Protocols
Protocol: HSD17B13 Enzymatic Activity Assay
This protocol is a general guideline for measuring the enzymatic activity of HSD17B13 and assessing the potency of an inhibitor.
Materials:
-
Purified recombinant human HSD17B13 protein
-
HSD17B13 inhibitor (dissolved in DMSO)
-
Assay Buffer: (e.g., 50 mM Tris-HCl, pH 7.5, 150 mM NaCl, 2 mM MgCl2)
-
Substrate: (e.g., β-estradiol)
-
Cofactor: NAD+
-
Detection Reagent: (e.g., NADH-Glo™ Detection Reagent)
-
384-well white assay plates
Procedure:
-
Compound Preparation: Prepare a serial dilution of the HSD17B13 inhibitor in DMSO. A common starting concentration for the highest dose is 10 mM.
-
Assay Plate Preparation: Add a small volume (e.g., 50 nL) of the serially diluted inhibitor or DMSO (for vehicle control) to the wells of a 384-well plate.
-
Enzyme and Substrate/Cofactor Mix: Prepare a master mix containing the purified HSD17B13 enzyme, β-estradiol, and NAD+ in the assay buffer.
-
Reaction Initiation: Add the enzyme/substrate/cofactor mix to each well of the assay plate to start the reaction.
-
Incubation: Incubate the plate at room temperature for a specified time (e.g., 60 minutes).
-
Detection: Add the NADH-Glo™ Detection Reagent to each well to stop the enzymatic reaction and generate a luminescent signal proportional to the amount of NADH produced.
-
Data Acquisition: Read the luminescence on a plate reader.
-
Data Analysis: Calculate the percent inhibition for each inhibitor concentration relative to the vehicle control and determine the IC50 value by fitting the data to a four-parameter logistic curve.
Visualizations
Caption: Simplified signaling pathway of HSD17B13 in retinol metabolism.
Caption: Typical workflow for an HSD17B13 enzymatic assay.
References
Technical Support Center: A Guide for Researchers Working with HSD17B13 Inhibitors
Disclaimer: Specific off-target effects and mitigation strategies for Hsd17B13-IN-67 are not publicly available at this time. This guide provides general information and troubleshooting advice for researchers working with small molecule inhibitors of 17β-hydroxysteroid dehydrogenase 13 (HSD17B13), based on the current scientific understanding of the target and its family members.
Frequently Asked Questions (FAQs)
Q1: What are the known functions of HSD17B13?
HSD17B13 is a protein primarily expressed in the liver and is associated with lipid droplets within hepatocytes.[1][2][3] Its primary functions are understood to be in hepatic lipid metabolism.[4] HSD17B13 is known to be involved in enzymatic pathways that include steroids, pro-inflammatory lipid mediators, and retinol.[1][2][5] Specifically, it can act as a retinol dehydrogenase, converting retinol to retinaldehyde.[1][2]
Q2: What are the potential off-target effects of HSD17B13 inhibitors?
Given the lack of specific data for this compound, potential off-target effects can be hypothesized based on the known characteristics of the HSD17B enzyme family.
-
Interaction with other HSD17B family members: The human genome contains several other 17β-hydroxysteroid dehydrogenases with varying substrate specificities.[6] Due to structural similarities, a small molecule inhibitor of HSD17B13 could potentially interact with other family members, such as HSD17B11, which is also involved in steroid and lipid metabolism.[7][8][9]
-
Disruption of Retinoid Metabolism: As HSD17B13 has retinol dehydrogenase activity, its inhibition might lead to alterations in retinoid homeostasis, which could have broader biological consequences.[1][2]
-
Effects on Steroidogenesis: Inhibition of HSD17B13 could potentially impact the metabolism of various steroid hormones, although its precise role in overall steroidogenesis is still under investigation.[1][6]
Q3: How can I mitigate potential off-target effects in my experiments?
-
Use the Lowest Effective Concentration: Determine the IC50 of your inhibitor for HSD17B13 and use the lowest concentration that achieves the desired on-target effect to minimize the risk of off-target binding.
-
Perform Control Experiments:
-
Negative Control: Use a structurally similar but inactive molecule as a negative control to ensure that the observed phenotype is due to HSD17B13 inhibition and not a general compound effect.
-
-
Counterscreening: Test your inhibitor against other closely related HSD17B family members (e.g., HSD17B11) to assess its selectivity.
Q4: I am observing unexpected cellular toxicity. What could be the cause and how can I troubleshoot it?
-
Off-Target Effects: The toxicity could be due to the inhibition of an unintended target. Refer to the mitigation strategies in Q3.
-
Compound Solubility: Poor solubility of the inhibitor can lead to compound precipitation and non-specific toxicity. Ensure the inhibitor is fully dissolved in the vehicle and that the final concentration of the vehicle (e.g., DMSO) is not toxic to your cells.
-
General Cellular Health: Ensure your cell cultures are healthy and free from contamination. Perform regular cell health checks, such as viability assays.
Data Presentation
Table 1: Key Characteristics of HSD17B13
| Feature | Description |
| Cellular Localization | Lipid droplets in hepatocytes.[1][2][3] |
| Primary Function | Hepatic lipid metabolism.[4] |
| Enzymatic Activity | Retinol dehydrogenase (retinol to retinaldehyde).[1][2] |
| Known Substrates | Steroids, pro-inflammatory lipid mediators, retinol.[1] |
| Associated Diseases | Non-alcoholic fatty liver disease (NAFLD), non-alcoholic steatohepatitis (NASH), alcoholic liver disease.[1][2][3] |
Table 2: Potential Off-Target Liabilities and Mitigation Strategies for HSD17B13 Inhibitors
| Potential Off-Target Liability | Mitigation Strategy |
| Inhibition of other HSD17B family members (e.g., HSD17B11) | Perform selectivity profiling against a panel of related enzymes. Use the lowest effective concentration of the inhibitor. |
| Disruption of retinoid signaling | Monitor for changes in the expression of retinoid-responsive genes. Assess cellular phenotypes associated with altered retinoid signaling. |
| Alteration of steroid hormone levels | Measure key steroid hormone levels in cell culture supernatants or animal models. |
| General cytotoxicity | Perform dose-response curves for cytotoxicity. Use appropriate vehicle controls. Ensure compound solubility. |
Experimental Protocols
Protocol 1: General Assay for On-Target HSD17B13 Activity
This protocol describes a general method to assess the enzymatic activity of HSD17B13 and the inhibitory effect of a compound.
-
Reagents and Materials:
-
Recombinant human HSD17B13 protein
-
Substrate (e.g., β-estradiol or a synthetic substrate)[10]
-
Cofactor (NAD+)
-
Assay buffer (e.g., Tris-HCl with appropriate pH and additives)
-
HSD17B13 inhibitor (e.g., this compound)
-
Detection reagent for NADH production
-
-
Procedure:
-
Prepare a serial dilution of the HSD17B13 inhibitor in DMSO.
-
In a microplate, add the assay buffer, NAD+, and the inhibitor at various concentrations.
-
Add the recombinant HSD17B13 protein to initiate a pre-incubation period.
-
Initiate the enzymatic reaction by adding the substrate.
-
Incubate at a controlled temperature (e.g., 37°C).
-
Stop the reaction and measure the production of NADH using a suitable detection reagent and a plate reader.
-
Calculate the IC50 value of the inhibitor by plotting the percentage of inhibition against the inhibitor concentration.
-
Protocol 2: Counterscreening Against a Related HSD17B Family Member (e.g., HSD17B11)
This protocol is designed to assess the selectivity of an HSD17B13 inhibitor.
-
Reagents and Materials:
-
Recombinant human HSD17B11 protein
-
HSD17B11 substrate (e.g., 5α-androstane-3α,17β-diol)[8]
-
Cofactor (NAD+)
-
Assay buffer
-
HSD17B13 inhibitor
-
Detection reagent for NADH production
-
-
Procedure:
-
Follow the same procedure as in Protocol 1, but substitute HSD17B13 with HSD17B11 and use the appropriate substrate for HSD17B11.
-
Determine the IC50 of the inhibitor for HSD17B11.
-
Compare the IC50 values for HSD17B13 and HSD17B11 to determine the selectivity of the inhibitor. A significantly higher IC50 for HSD17B11 indicates selectivity for HSD17B13.
-
Visualizations
Caption: HSD17B13 signaling and metabolic functions.
Caption: Experimental workflow for HSD17B13 inhibitor validation.
References
- 1. Review article: the role of HSD17B13 on global epidemiology, natural history, pathogenesis, and treatment of NAFLD - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Review article: the role of HSD17B13 on global epidemiology, natural history, pathogenesis and treatment of NAFLD [escholarship.org]
- 3. news-medical.net [news-medical.net]
- 4. HSD17B13 | Abcam [abcam.com]
- 5. researchgate.net [researchgate.net]
- 6. 17β-Hydroxysteroid dehydrogenase - Wikipedia [en.wikipedia.org]
- 7. HSD17B11 - Wikipedia [en.wikipedia.org]
- 8. Gene - HSD17B11 [maayanlab.cloud]
- 9. Frontiers | HSD17B13: A Potential Therapeutic Target for NAFLD [frontiersin.org]
- 10. researchgate.net [researchgate.net]
Technical Support Center: Optimizing Hsd17B13-IN-67 Concentration for Cell Culture
This technical support center provides guidance for researchers, scientists, and drug development professionals on optimizing the concentration of Hsd17B13-IN-67 for cell culture experiments. As specific data for this compound is not publicly available, this guide is based on general principles for small molecule inhibitors and data from structurally related Hsd17B13 inhibitors.
Frequently Asked Questions (FAQs)
Q1: What is the general starting concentration range for a new Hsd17B13 inhibitor in a cell-based assay?
A1: For a novel inhibitor like this compound, it is recommended to start with a broad concentration range to determine the optimal working concentration. A typical starting range would be from 1 nM to 100 µM. This wide range helps in identifying the IC50 (half-maximal inhibitory concentration) and assessing potential cytotoxicity at higher concentrations.
Q2: How can I determine the optimal concentration of this compound for my specific cell line?
A2: The optimal concentration is cell-line dependent. A dose-response experiment is crucial. This involves treating your cells with a serial dilution of the inhibitor and then measuring the desired biological endpoint (e.g., inhibition of Hsd17B13 activity, downstream signaling, or a specific phenotype). It is also essential to perform a concurrent cytotoxicity assay to ensure the observed effects are not due to cell death.
Q3: What is the mechanism of action of Hsd17B13 and how do inhibitors like this compound work?
A3: Hsd17B13 is a lipid droplet-associated protein primarily expressed in the liver that plays a role in hepatic lipid metabolism.[1][2] It is implicated in the progression of non-alcoholic fatty liver disease (NAFLD).[3][4] Inhibitors of Hsd17B13 are designed to block its enzymatic activity, thereby reducing its contribution to disease pathology. The exact mechanism of action for a specific inhibitor like this compound would need to be determined experimentally.
Q4: What are the known signaling pathways regulated by Hsd17B13?
A4: Hsd17B13 is known to be involved in lipid metabolism and inflammation-related pathways. It has been shown to interact with the SREBP-1c pathway, a key regulator of lipogenesis.[5][6] Additionally, recent studies suggest a link between Hsd17B13 activity and the TGF-β signaling pathway, which is crucial in liver fibrosis.[1][7]
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| No observable effect of this compound | - Concentration too low- Inhibitor instability- Low Hsd17B13 expression in the cell line- Insufficient incubation time | - Increase the concentration range of the inhibitor.- Prepare fresh stock solutions and minimize freeze-thaw cycles.- Confirm Hsd17B13 expression in your cell line via qPCR or Western blot.- Perform a time-course experiment (e.g., 24, 48, 72 hours). |
| High cell toxicity observed | - Concentration too high- Off-target effects- Solvent toxicity | - Lower the concentration range.- Use a more specific inhibitor if available.- Ensure the final solvent concentration (e.g., DMSO) is non-toxic to the cells (typically <0.1%). |
| Inconsistent results between experiments | - Variability in cell passage number- Inconsistent inhibitor preparation- Fluctuation in incubation conditions | - Use cells within a consistent passage number range.- Prepare fresh inhibitor dilutions for each experiment from a stable stock.- Ensure consistent temperature, CO2, and humidity levels. |
| Precipitation of the inhibitor in culture medium | - Poor solubility of the compound | - Prepare a higher concentration stock in a suitable solvent (e.g., DMSO) and dilute it further in the medium.- Visually inspect the medium for any precipitation after adding the inhibitor. |
Experimental Protocols
Protocol 1: Determination of IC50 using a Dose-Response Assay
This protocol outlines a general method to determine the half-maximal inhibitory concentration (IC50) of this compound in a relevant cell line (e.g., HepG2, Huh7).
Materials:
-
This compound
-
Cell line of interest (e.g., HepG2)
-
Complete cell culture medium
-
96-well cell culture plates
-
Assay for Hsd17B13 activity or a downstream marker
-
Plate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density that will ensure they are in the logarithmic growth phase at the time of assay (e.g., 1 x 10^4 cells/well). Incubate for 24 hours.
-
Inhibitor Preparation: Prepare a 10 mM stock solution of this compound in DMSO. Perform serial dilutions in cell culture medium to achieve final concentrations ranging from 1 nM to 100 µM. Include a vehicle control (DMSO only).
-
Treatment: Remove the old medium from the cells and add the medium containing the different concentrations of the inhibitor.
-
Incubation: Incubate the plate for a predetermined time (e.g., 24-48 hours).
-
Assay: Perform the assay to measure the desired endpoint. This could be a direct enzymatic assay for Hsd17B13 activity or measurement of a downstream marker.
-
Data Analysis: Plot the percentage of inhibition against the logarithm of the inhibitor concentration. Fit the data to a sigmoidal dose-response curve to determine the IC50 value.
Protocol 2: Cytotoxicity Assay
This protocol is to assess the cytotoxic effects of this compound.
Materials:
-
This compound
-
Cell line of interest
-
Complete cell culture medium
-
96-well cell culture plates
-
Cytotoxicity assay kit (e.g., MTT, LDH, or CellTiter-Glo®)
-
Plate reader
Procedure:
-
Cell Seeding: Follow the same procedure as in Protocol 1.
-
Inhibitor Preparation: Prepare serial dilutions of this compound as described in Protocol 1.
-
Treatment: Treat the cells with the inhibitor concentrations for the same duration as the primary assay.
-
Assay: Perform the cytotoxicity assay according to the manufacturer's instructions.
-
Data Analysis: Plot cell viability (%) against the inhibitor concentration to determine the concentration at which toxicity is observed.
Quantitative Data Summary
The following table summarizes IC50 values for known Hsd17B13 inhibitors. This data can serve as a reference for what to expect with this compound.
| Inhibitor | Assay Type | Cell Line/Enzyme | IC50 | Reference |
| BI-3231 | Enzymatic | Human Hsd17B13 | Single-digit nM (Ki) | [8] |
| BI-3231 | Cellular | Human Hsd17B13 | Double-digit nM | [8] |
| HSD17B13-IN-8 | Enzymatic | Hsd17B13 | <0.1 µM (Estradiol as substrate) | MedChemExpress |
| HSD17B13-IN-9 | Enzymatic | Hsd17B13 (50 nM) | 0.01 µM | [9] |
Note: The potency of inhibitors can vary depending on the assay conditions and substrates used.
Visualizations
Hsd17B13 Signaling Pathways
The following diagrams illustrate the key signaling pathways involving Hsd17B13.
Caption: Hsd17B13 and SREBP-1c positive feedback loop in lipogenesis.
Caption: Hsd17B13-mediated paracrine activation of HSCs via TGF-β1.
Experimental Workflow
The following diagram outlines the general workflow for optimizing the concentration of this compound.
Caption: Workflow for optimizing inhibitor concentration in cell culture.
References
- 1. biorxiv.org [biorxiv.org]
- 2. origene.com [origene.com]
- 3. Frontiers | HSD17B13: A Potential Therapeutic Target for NAFLD [frontiersin.org]
- 4. researchgate.net [researchgate.net]
- 5. HSD17B13: A Potential Therapeutic Target for NAFLD - PMC [pmc.ncbi.nlm.nih.gov]
- 6. escholarship.org [escholarship.org]
- 7. Down-Regulating the High Level of 17-Beta-Hydroxysteroid Dehydrogenase 13 Plays a Therapeutic Role for Non-Alcoholic Fatty Liver Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Discovery of a Novel Potent and Selective HSD17B13 Inhibitor, BI-3231, a Well-Characterized Chemical Probe Available for Open Science - PMC [pmc.ncbi.nlm.nih.gov]
- 9. medchemexpress.com [medchemexpress.com]
Hsd17B13-IN-67 improving bioavailability for in vivo studies
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers and drug development professionals working with HSD17B13 inhibitors, focusing on strategies to improve bioavailability for in vivo studies. Given that many novel small molecule inhibitors exhibit poor aqueous solubility, this guide addresses common challenges encountered during preclinical development.
Frequently Asked Questions (FAQs)
Q1: My HSD17B13 inhibitor shows poor oral bioavailability in initial rodent studies. What are the likely causes?
A1: Poor oral bioavailability for a novel inhibitor like an HSD17B13 inhibitor is often multifactorial. The primary reasons typically include:
-
Poor aqueous solubility: The compound may not dissolve sufficiently in the gastrointestinal (GI) fluids to be absorbed. This is a common issue for many new chemical entities.[1][2]
-
Low permeability: The compound may not efficiently cross the intestinal membrane to enter systemic circulation.
-
First-pass metabolism: The compound may be extensively metabolized in the liver or gut wall after absorption, reducing the amount of active drug that reaches the bloodstream.[2]
-
Instability: The compound may be unstable in the acidic environment of the stomach or degraded by enzymes in the GI tract.
Q2: What are the first steps I should take to troubleshoot poor bioavailability?
A2: A systematic approach is crucial. We recommend the following initial steps:
-
Characterize physicochemical properties: Determine the compound's aqueous solubility at different pH values, its lipophilicity (LogP), and its pKa. This will help in understanding the root cause of poor absorption.
-
Assess permeability: Use in vitro models like Caco-2 or PAMPA assays to determine the compound's intestinal permeability.
-
Evaluate metabolic stability: Conduct in vitro metabolism studies using liver microsomes or hepatocytes to assess the extent of first-pass metabolism.
-
Analyze formulation: Ensure the formulation used in the initial in vivo study was appropriate for a poorly soluble compound. Often, a simple suspension in water or saline is insufficient.
Q3: What are some common formulation strategies to improve the bioavailability of poorly soluble HSD17B13 inhibitors?
A3: Several formulation strategies can enhance the solubility and absorption of poorly soluble drugs. These include:
-
Particle size reduction: Techniques like micronization and nanosizing increase the surface area of the drug, which can improve the dissolution rate.[1]
-
Use of co-solvents and surfactants: These agents can increase the solubility of the drug in the formulation.[3]
-
Lipid-based drug delivery systems (LBDDS): Formulations such as self-emulsifying drug delivery systems (SEDDS) can improve absorption by presenting the drug in a solubilized state.[2]
-
Solid dispersions: Dispersing the drug in a hydrophilic polymer matrix can enhance its dissolution rate and bioavailability.[3]
-
Complexation: Using cyclodextrins to form inclusion complexes can increase the aqueous solubility of the drug.
Troubleshooting Guides
Guide 1: Low Exposure in Pharmacokinetic (PK) Studies
Issue: After oral administration of your HSD17B13 inhibitor in a simple aqueous suspension, the plasma concentrations are below the limit of quantification (BLQ) or very low.
Possible Causes & Solutions:
| Possible Cause | Troubleshooting Step | Rationale |
| Poor Solubility | 1. Reformulate using a solubilization technique (e.g., co-solvent, SEDDS). 2. Reduce particle size through micronization or nanosizing. | A simple suspension may not provide sufficient dissolution in the GI tract for absorption. Enhancing solubility is often the first and most critical step.[1][4] |
| Low Permeability | 1. Conduct a Caco-2 permeability assay. 2. If permeability is confirmed to be low, consider co-administration with a permeation enhancer (use with caution and thorough evaluation). | This helps to determine if the issue is with the molecule's ability to cross the intestinal barrier, independent of its solubility. |
| High First-Pass Metabolism | 1. Perform an in vitro metabolic stability assay with liver microsomes. 2. If metabolism is high, consider co-dosing with a metabolic inhibitor (for research purposes) to confirm the impact on exposure. | This will indicate if the drug is being cleared before it can reach systemic circulation.[2] |
Guide 2: High Variability in In Vivo Data
Issue: There is significant animal-to-animal variability in the plasma exposure of your HSD17B13 inhibitor.
Possible Causes & Solutions:
| Possible Cause | Troubleshooting Step | Rationale |
| Inconsistent Formulation | 1. Ensure the formulation is homogenous and stable. For suspensions, ensure consistent particle size and prevent settling. 2. For solutions, confirm the drug remains dissolved and does not precipitate upon administration. | Inhomogeneity in the dosing formulation can lead to variable doses being administered to different animals. |
| Food Effects | 1. Standardize the fasting state of the animals before dosing. 2. Conduct a food-effect study to understand how the presence of food impacts absorption. | The presence of food can significantly and variably alter the absorption of poorly soluble drugs. |
| pH-Dependent Solubility | 1. Determine the solubility of your compound at different pH values relevant to the GI tract (pH 1.2, 4.5, 6.8). 2. If solubility is highly pH-dependent, consider formulations that can mitigate this, such as enteric-coated capsules or pH-modifying excipients. | Variations in gastric pH among animals can lead to different dissolution rates and subsequent absorption. |
Experimental Protocols
Protocol 1: Preparation of a Co-solvent Formulation for Oral Gavage in Mice
Objective: To prepare a simple co-solvent formulation for a poorly water-soluble HSD17B13 inhibitor for initial in vivo screening.
Materials:
-
HSD17B13 inhibitor (powder)
-
Dimethyl sulfoxide (DMSO)
-
Polyethylene glycol 400 (PEG400)
-
Solutol HS 15 or Kolliphor HS 15
-
Saline (0.9% NaCl)
Procedure:
-
Weigh the required amount of the HSD17B13 inhibitor.
-
Dissolve the inhibitor in a small amount of DMSO (e.g., 5-10% of the final volume).
-
Add PEG400 to the solution (e.g., 30-40% of the final volume) and vortex until fully mixed.
-
Add Solutol HS 15 (e.g., 5-10% of the final volume) and vortex to combine.
-
Slowly add saline to reach the final desired volume while continuously vortexing to prevent precipitation.
-
Visually inspect the final formulation to ensure it is a clear solution.
Example Formulation: 10% DMSO / 40% PEG400 / 5% Solutol HS 15 / 45% Saline (v/v/v/v)
Protocol 2: Workflow for Investigating Poor Bioavailability
Objective: A systematic workflow to identify the cause of poor bioavailability and select an appropriate enhancement strategy.
This workflow can be visualized as a decision-making process:
HSD17B13 Signaling and Therapeutic Rationale
HSD17B13 is a lipid droplet-associated protein primarily expressed in the liver.[5] Genetic studies in humans have shown that loss-of-function variants in the HSD17B13 gene are associated with a reduced risk of non-alcoholic steatohepatitis (NASH), fibrosis, and cirrhosis.[6][7][8] This makes HSD17B13 an attractive therapeutic target for the treatment of non-alcoholic fatty liver disease (NAFLD) and other chronic liver diseases.[9][10] The proposed mechanism involves the modulation of lipid metabolism within hepatocytes. Inhibition of HSD17B13 is hypothesized to replicate the protective effects of the genetic variants.
References
- 1. Bioavailability Enhancement Techniques for Poorly Aqueous Soluble Drugs and Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 2. jneonatalsurg.com [jneonatalsurg.com]
- 3. Advancement in Solubilization Approaches: A Step towards Bioavailability Enhancement of Poorly Soluble Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 4. TECHNIQUES TO IMPROVE THE ABSORPTION OF POORLY SOLUBLE DRUGS | Semantic Scholar [semanticscholar.org]
- 5. researchgate.net [researchgate.net]
- 6. biorxiv.org [biorxiv.org]
- 7. researchgate.net [researchgate.net]
- 8. Loss-of-function HSD17B13 variants, non-alcoholic steatohepatitis and adverse liver outcomes: Results from a multi-ethnic Asian cohort - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Frontiers | HSD17B13: A Potential Therapeutic Target for NAFLD [frontiersin.org]
- 10. Novel HSD17B13 Inhibitors for Treating Liver Diseases - PMC [pmc.ncbi.nlm.nih.gov]
Hsd17B13-IN-67 troubleshooting inconsistent experimental results
Welcome to the technical support center for Hsd17B13-IN-67. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting inconsistent experimental results and addressing common challenges encountered while working with this inhibitor.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section provides answers to frequently asked questions and detailed troubleshooting guides for common experimental assays involving this compound.
Section 1: this compound Compound Handling and Stability
Question 1: I am observing precipitate in my this compound stock solution. How should I proceed?
Answer: Precipitate formation is a common issue with small molecule inhibitors and can lead to inaccurate dosing and inconsistent results.[1]
-
Solubility: this compound's solubility can be a limiting factor. For a similar compound, HSD17B13-IN-8, the recommended solvent is DMSO at a concentration of 100 mg/mL, which may require sonication to fully dissolve.[2] It is crucial to ensure you are not exceeding the solubility limit.
-
Troubleshooting Steps:
-
Gently warm the solution: A brief period of warming at 37°C can help redissolve the precipitate.
-
Sonication: Use a bath sonicator to aid dissolution.
-
Fresh Stock Preparation: If precipitation persists, it is recommended to prepare a fresh stock solution. Ensure the solvent is of high quality and anhydrous, as moisture can affect compound stability and solubility.
-
Storage: Store stock solutions at -80°C for long-term storage (up to 6 months) and at -20°C for short-term storage (up to 1 month) to minimize degradation and precipitation.[2]
-
Question 2: How can I be sure my this compound is active and stable in my experimental media?
Answer: The stability of the inhibitor in your specific cell culture or assay buffer is critical for reproducible results.[3]
-
Stability Assessment: You can perform a simple experiment to assess the stability of this compound in your media. Incubate the inhibitor in the media for the duration of your experiment, then use this "aged" media in your assay. A significant loss of inhibitory activity would suggest instability.
-
Minimize Freeze-Thaw Cycles: Repeated freeze-thaw cycles can degrade the compound. Aliquot your stock solution into smaller, single-use volumes.
Section 2: Troubleshooting In Vitro Enzyme Activity Assays
Question 3: My IC50 value for this compound is inconsistent between experiments.
Answer: Fluctuations in IC50 values are a frequent problem in enzyme inhibition assays and can stem from several factors.[1][4]
-
Key Experimental Parameters: The IC50 value is highly dependent on experimental conditions. Ensure the following are consistent across all experiments:
-
Troubleshooting Workflow:
A workflow for troubleshooting inconsistent IC50 values.
Question 4: I am observing high background signal in my fluorescence-based HSD17B13 activity assay.
Answer: High background can mask the true signal and reduce the assay window.[7][8] Potential causes include:
-
Autofluorescence: The inhibitor itself, the substrate, or components of the assay buffer might be fluorescent at the excitation/emission wavelengths used.[9]
-
Non-specific Binding: The detection reagents may bind non-specifically to the plate or other components.[10]
-
Contamination: Bacterial or fungal contamination can lead to high background fluorescence.
-
Troubleshooting Table:
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Compound Autofluorescence | Run a control plate with this compound in assay buffer without the enzyme or substrate. | If high fluorescence is observed, consider using a different detection method or wavelength. |
| Substrate/Product Instability | Run a "no enzyme" control to assess the rate of non-enzymatic substrate conversion or product degradation. | A high signal in this control indicates substrate/product instability. |
| High Detector Gain | Optimize the gain setting on the plate reader to maximize the signal-to-background ratio. | Reduced background noise and improved assay sensitivity. |
| Well-to-Well Variation | Ensure proper mixing of all reagents and check for bubbles in the wells. | More consistent readings across replicate wells. |
Section 3: Troubleshooting Cell-Based Assays
Question 5: I am not seeing a dose-dependent inhibition of HSD17B13 activity in my cell-based assay.
Answer: A lack of dose-response can be due to several factors related to the inhibitor, the cells, or the assay itself.[3]
-
Inhibitor Permeability and Efflux: this compound may have poor cell permeability or be actively transported out of the cells by efflux pumps.
-
Cell Health: High concentrations of the inhibitor or the solvent (e.g., DMSO) may be toxic to the cells, leading to confounding results.
-
HSD17B13 Expression Levels: The expression of HSD17B13 can vary depending on cell type, confluency, and culture conditions.[11]
-
Logical Troubleshooting Diagram:
Key areas to investigate for lack of cellular activity.
Question 6: My results for HSD17B13 lipid droplet localization are variable.
Answer: The localization of HSD17B13 to lipid droplets is a key aspect of its function.[12][13] Inconsistent localization can be due to:
-
Lipid Droplet Induction: The method and efficiency of lipid droplet induction can vary. Oleic acid treatment is commonly used to induce lipid droplet formation.[14]
-
Cell Confluency: Cell density can affect cellular metabolism and lipid droplet formation.
-
Antibody Performance: If using immunofluorescence, the primary antibody's specificity and the secondary antibody's signal-to-noise ratio are critical.[10]
-
Experimental Parameters for Consistent Localization:
| Parameter | Recommendation | Rationale |
| Cell Line | Use a liver-derived cell line with endogenous HSD17B13 expression (e.g., HepG2, Huh7).[12] | Ensures physiologically relevant expression and localization. |
| Lipid Loading | Standardize the concentration and incubation time of oleic acid. | Consistent induction of lipid droplets is essential for observing HSD17B13 recruitment. |
| Fixation & Permeabilization | Optimize fixation (e.g., 4% paraformaldehyde) and permeabilization (e.g., 0.1% Triton X-100) protocols. | Improper fixation can alter protein localization, while insufficient permeabilization can prevent antibody access. |
| Imaging | Use consistent imaging parameters (laser power, exposure time, etc.) across experiments. | Avoids variability in signal intensity that could be misinterpreted as changes in localization. |
Experimental Protocols
HSD17B13 Retinol Dehydrogenase Activity Assay
This protocol is adapted from established methods for measuring HSD17B13's enzymatic activity.[14][15]
-
Cell Culture and Transfection:
-
Seed HEK293 cells in a 12-well plate at a density that will reach 70-80% confluency on the day of transfection.
-
Transfect cells with an HSD17B13 expression vector or an empty vector control using a suitable transfection reagent.
-
-
Inhibitor Treatment:
-
24 hours post-transfection, replace the media with fresh media containing various concentrations of this compound or a vehicle control (e.g., DMSO). Pre-incubate for 1 hour.
-
-
Substrate Addition:
-
Add all-trans-retinol (final concentration of 5 µM) to each well.
-
-
Incubation:
-
Incubate the plate for 8 hours at 37°C.
-
-
Sample Collection and Analysis:
-
Harvest the cells and the supernatant.
-
Quantify the amount of retinaldehyde and retinoic acid produced using High-Performance Liquid Chromatography (HPLC).
-
Normalize the product formation to the total protein concentration in each sample.
-
Cellular Thermal Shift Assay (CETSA) for Target Engagement
This protocol provides a general framework for assessing the binding of this compound to HSD17B13 in intact cells.[16][17]
-
Cell Treatment:
-
Culture cells expressing HSD17B13 to 80-90% confluency.
-
Treat the cells with this compound or a vehicle control for 1 hour at 37°C.
-
-
Heating:
-
Harvest the cells and resuspend them in a suitable buffer.
-
Aliquot the cell suspension into PCR tubes and heat them to a range of temperatures (e.g., 40-70°C) for 3 minutes using a PCR machine, followed by cooling to 4°C.
-
-
Lysis and Centrifugation:
-
Lyse the cells by freeze-thaw cycles.
-
Centrifuge the lysates at high speed to pellet the aggregated proteins.
-
-
Analysis:
-
Collect the supernatant containing the soluble protein fraction.
-
Analyze the amount of soluble HSD17B13 at each temperature by Western blotting or ELISA.
-
A shift in the melting curve to a higher temperature in the presence of this compound indicates target engagement.
-
Signaling Pathways and Workflows
HSD17B13 Signaling Pathway
HSD17B13 is involved in lipid metabolism and has been shown to have retinol dehydrogenase activity. Its inhibition is being explored as a therapeutic strategy for non-alcoholic fatty liver disease (NAFLD).
References
- 1. superchemistryclasses.com [superchemistryclasses.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. resources.biomol.com [resources.biomol.com]
- 4. How to Use Inhibitors [sigmaaldrich.com]
- 5. Structural basis of lipid-droplet localization of 17-beta-hydroxysteroid dehydrogenase 13 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. home.sandiego.edu [home.sandiego.edu]
- 7. scientistsolutions.discourse.group [scientistsolutions.discourse.group]
- 8. thermofisher.com [thermofisher.com]
- 9. Fluorescence-Based Enzyme Activity Assay: Ascertaining the Activity and Inhibition of Endocannabinoid Hydrolytic Enzymes - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Troubleshooting Tips for Fluorescence Staining - Biotium [biotium.com]
- 11. Down-Regulating the High Level of 17-Beta-Hydroxysteroid Dehydrogenase 13 Plays a Therapeutic Role for Non-Alcoholic Fatty Liver Disease [mdpi.com]
- 12. Frontiers | HSD17B13: A Potential Therapeutic Target for NAFLD [frontiersin.org]
- 13. A closer look at the mysterious HSD17B13 - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Characterization of essential domains in HSD17B13 for cellular localization and enzymatic activity - PMC [pmc.ncbi.nlm.nih.gov]
- 15. HSD17B13 is a Hepatic Retinol Dehydrogenase Associated with Histological Features of Non-Alcoholic Fatty Liver Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement - PMC [pmc.ncbi.nlm.nih.gov]
- 17. A cellular thermal shift assay for detecting amino acid sites involved in drug target engagement - PMC [pmc.ncbi.nlm.nih.gov]
Hsd17B13-IN-67 minimizing toxicity in animal models
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers using Hsd17B13-IN-67 in animal models.
Troubleshooting Guide
This guide addresses specific issues that may arise during in vivo experiments with this compound.
| Issue | Potential Cause | Recommended Action |
| Unexpected Animal Mortality | - Vehicle Toxicity: The vehicle used for solubilizing this compound may be causing adverse effects. - Off-Target Effects: At high concentrations, the inhibitor might interact with other cellular targets. - Metabolite Toxicity: A metabolite of this compound could be more toxic than the parent compound. | - Conduct a vehicle-only toxicity study in a small cohort of animals. - Perform a dose-ranging study to determine the maximum tolerated dose (MTD). - Analyze plasma and liver samples for the presence of major metabolites. |
| Lack of Efficacy | - Poor Bioavailability: The compound may not be reaching the target tissue (liver) in sufficient concentrations. - Rapid Metabolism: this compound might be cleared from the system too quickly. - Species-Specific Differences: The inhibitor's potency may differ between human and murine HSD17B13. | - Perform pharmacokinetic (PK) studies to assess plasma and liver exposure. - Consider a different dosing regimen (e.g., more frequent administration or a different route). - Confirm the in vitro potency of this compound against the murine form of the enzyme. |
| Significant Weight Loss in Animals | - Reduced Food/Water Intake: The compound may be causing malaise, leading to decreased consumption. - Gastrointestinal Distress: Potential off-target effects on the GI tract. | - Monitor food and water intake daily. - Perform a thorough necropsy and histopathological analysis of the gastrointestinal tract. - Consider co-administration with a palatable vehicle or food. |
| Elevated Liver Enzymes (ALT/AST) | - Hepatotoxicity: The compound or its metabolites may be causing direct liver injury. - Interaction with Disease Model: The inhibitor could exacerbate liver damage in certain models of liver disease. | - Conduct a comprehensive liver safety assessment, including histopathology. - Evaluate the inhibitor in a healthy animal cohort to distinguish between compound- and disease-related hepatotoxicity. |
Frequently Asked Questions (FAQs)
Q1: What is the recommended vehicle for in vivo administration of this compound?
A1: For intraperitoneal (i.p.) and oral (p.o.) administration, a formulation of 0.5% methylcellulose in sterile water is recommended. It is crucial to ensure the compound is fully solubilized to avoid dosing inaccuracies.
Q2: What is the suggested starting dose for efficacy studies in mice?
A2: Based on preclinical studies, a starting dose of 10 mg/kg, administered once daily by oral gavage, is recommended for initial efficacy studies in mouse models of non-alcoholic steatohepatitis (NASH). Dose-response studies are advised to determine the optimal dose for your specific model.
Q3: Are there any known off-target effects of this compound?
A3: While this compound is highly selective for HSD17B13, researchers should be aware of potential phase II metabolic biotransformation which may limit its use in certain metabolically competent systems.[1] Monitoring for unexpected phenotypes is always recommended.
Q4: What is the proposed mechanism of action for HSD17B13 inhibition in mitigating liver disease?
A4: HSD17B13 is a lipid droplet-associated protein primarily expressed in the liver.[2][3][4] Its inhibition is thought to be hepatoprotective by reducing the accumulation of triglycerides in lipid droplets and restoring lipid metabolism and homeostasis.[4] Some studies suggest that inhibiting HSD17B13 may also prevent the progression of liver fibrosis.[5]
Q5: Have there been any reported discrepancies between human and mouse models regarding HSD17B13 function?
A5: Yes, some studies have reported a disconnect between the biological function of HSD17B13 in mice and humans.[6][7] While loss-of-function mutations in human HSD17B13 are protective against chronic liver disease, some murine knockout models have not consistently shown this protective effect.[8][9] Researchers should consider these species-specific differences when interpreting their results.
Experimental Protocols
Protocol 1: In Vivo Toxicity Assessment of this compound in Mice
-
Animal Model: C57BL/6J mice, 8-10 weeks old, male and female.
-
Groups:
-
Vehicle control (0.5% methylcellulose in sterile water), p.o., daily.
-
This compound at 10 mg/kg, p.o., daily.
-
This compound at 30 mg/kg, p.o., daily.
-
This compound at 100 mg/kg, p.o., daily.
-
-
Duration: 14 days.
-
Parameters to Monitor:
-
Daily: Clinical signs of toxicity (lethargy, ruffled fur, etc.), body weight, food and water intake.
-
Weekly: Blood collection for complete blood count (CBC) and serum chemistry (including ALT, AST, bilirubin).
-
-
Terminal Procedures:
-
Necropsy: Gross examination of all major organs.
-
Histopathology: Collection of liver, kidneys, spleen, and any tissues with gross abnormalities for microscopic examination.
-
Protocol 2: Pharmacokinetic (PK) Study of this compound in Mice
-
Animal Model: C57BL/6J mice, 8-10 weeks old, male.
-
Dosing:
-
Intravenous (i.v.) administration: 1 mg/kg in a suitable solubilizing agent.
-
Oral (p.o.) administration: 10 mg/kg in 0.5% methylcellulose.
-
-
Sample Collection:
-
Serial blood samples collected from the tail vein at 0.083, 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose.
-
At the 24-hour time point, mice are euthanized, and liver tissue is collected.
-
-
Analysis:
-
Plasma and liver homogenate concentrations of this compound are determined by LC-MS/MS.
-
-
Data Analysis:
-
PK parameters (Cmax, Tmax, AUC, half-life, and bioavailability) are calculated using appropriate software.
-
Visualizations
Caption: Proposed signaling pathway involving HSD17B13 in the liver.
Caption: Experimental workflow for in vivo toxicity assessment.
Caption: Logical relationship for troubleshooting unexpected toxicity.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Review article: the role of HSD17B13 on global epidemiology, natural history, pathogenesis, and treatment of NAFLD - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Review article: the role of HSD17B13 on global epidemiology, natural history, pathogenesis and treatment of NAFLD [escholarship.org]
- 4. journals.physiology.org [journals.physiology.org]
- 5. pnas.org [pnas.org]
- 6. Murine HSD17β13 does not control liver steatosis and modestly impacts fibrosis in a sex- and diet-specific manner - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Frontiers | HSD17B13: A Potential Therapeutic Target for NAFLD [frontiersin.org]
- 9. Hsd17b13 Deficiency Does not Protect Mice From Obesogenic Diet Injury - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Hsd17B13-IN-67 and Long-Term Treatment Studies
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing Hsd17B13-IN-67 and other HSD17B13 inhibitors in long-term experimental settings. The information is intended for scientists and drug development professionals.
Frequently Asked Questions (FAQs)
General
-
Q1: What is HSD17B13 and why is it a therapeutic target? Hydroxysteroid 17-beta dehydrogenase 13 (HSD17B13) is a protein primarily found in the liver, where it is associated with lipid droplets.[1] Genetic studies have shown that certain inactive variants of the HSD17B13 gene are linked to a decreased risk of developing chronic liver diseases, including nonalcoholic fatty liver disease (NAFLD) and nonalcoholic steatohepatitis (NASH). This suggests that inhibiting the activity of HSD17B13 could be a therapeutic strategy for these conditions.
-
Q2: What is the known mechanism of action of HSD17B13? HSD17B13 is understood to be induced by the liver X receptor-α (LXR-α) via the sterol regulatory element-binding protein-1c (SREBP-1c), a key regulator of lipid metabolism.[2] HSD17B13 itself can promote the maturation of SREBP-1c, creating a positive feedback loop that may contribute to lipid accumulation in the liver.[2] It is also thought to be involved in the metabolism of steroids and other lipids.
This compound Specifics
-
Q3: Is there any publicly available data on the in vivo stability and pharmacokinetics of this compound? As of late 2025, specific in vivo stability and pharmacokinetic data for a compound designated "this compound" are not available in the public domain. Researchers should perform their own formulation and pharmacokinetic studies to determine the optimal dosing regimen and vehicle for their long-term in vivo experiments. General strategies for formulating small molecules for in vivo use often involve vehicles such as polyethylene glycol (PEG), dimethyl sulfoxide (DMSO), or oil-based formulations to improve solubility and stability.[3][4][5]
-
Q4: What are the potential off-target effects of this compound? Without specific data for this compound, potential off-target effects can be inferred from the target class. As HSD17B13 is a member of the hydroxysteroid dehydrogenase family, inhibitors might interact with other HSDs, potentially affecting steroid hormone metabolism. Long-term studies should consider monitoring for hormonal imbalances. Additionally, off-target effects on other kinases or enzymes involved in lipid metabolism are a possibility with many small molecule inhibitors.[6][7][8][9]
Troubleshooting Guides
In Vitro Long-Term Studies
| Problem | Possible Cause | Suggested Solution |
| Decreased compound efficacy over time | 1. Compound instability in culture media. 2. Cellular efflux of the inhibitor. 3. Development of cellular resistance. | 1. Perform stability studies of this compound in your specific cell culture medium at 37°C. Consider more frequent media changes with fresh compound. 2. Investigate the expression of drug efflux pumps (e.g., P-glycoprotein) in your cell line. If upregulated, consider using an efflux pump inhibitor as a tool compound. 3. Analyze HSD17B13 expression and mutation status in long-term treated cells. |
| Cell toxicity or altered morphology | 1. Off-target effects of the inhibitor. 2. Solvent toxicity. 3. Accumulation of toxic metabolites. | 1. Perform a dose-response curve to determine the optimal non-toxic concentration. Profile the inhibitor against a panel of related enzymes. 2. Ensure the final solvent concentration (e.g., DMSO) is below the toxic threshold for your cell line (typically <0.1%). 3. Analyze cell culture supernatant for potential toxic byproducts. |
| Inconsistent results between experiments | 1. Variability in cell passage number. 2. Inconsistent compound preparation. 3. Contamination of cell cultures. | 1. Use cells within a defined passage number range for all experiments. 2. Prepare fresh stock solutions of this compound regularly and store them appropriately to avoid degradation. 3. Routinely test for mycoplasma and other microbial contaminants.[10][11][12] |
In Vivo Long-Term Studies
| Problem | Possible Cause | Suggested Solution |
| Lack of efficacy or variable response | 1. Poor bioavailability or rapid metabolism of the inhibitor. 2. Inadequate dosing frequency. 3. Issues with the animal model. | 1. Conduct pharmacokinetic studies to determine the half-life and exposure of this compound in your animal model. 2. Adjust the dosing regimen based on pharmacokinetic data to maintain therapeutic concentrations. 3. Ensure the chosen animal model (e.g., diet-induced NASH) develops the desired pathology consistently.[13][14][15] |
| Adverse effects (e.g., weight loss, organ toxicity) | 1. On-target toxicity due to high exposure. 2. Off-target toxicity. 3. Vehicle-related toxicity. | 1. Perform a dose-ranging toxicity study to establish a maximum tolerated dose. 2. Conduct histopathological analysis of major organs to identify potential off-target toxicities. 3. Include a vehicle-only control group in all in vivo experiments to rule out vehicle effects. |
| Development of resistance | 1. Upregulation of HSD17B13 expression. 2. Activation of compensatory signaling pathways. | 1. Analyze HSD17B13 protein levels in the liver tissue of long-term treated animals. 2. Perform transcriptomic or proteomic analysis of liver tissue to identify potential resistance mechanisms. |
Experimental Protocols
Protocol: Assessment of this compound Efficacy in a Diet-Induced Mouse Model of NAFLD
-
Animal Model: Male C57BL/6J mice, 8 weeks old.
-
Diet: High-fat, high-cholesterol diet (e.g., 45% kcal from fat, 1.25% cholesterol) for 12-16 weeks to induce NAFLD/NASH. A control group is fed a standard chow diet.
-
Compound Administration:
-
Vehicle: Prepare a suitable vehicle for this compound based on its solubility and stability (e.g., 0.5% carboxymethylcellulose).
-
Dosing: Administer this compound or vehicle daily via oral gavage at a predetermined dose based on preliminary pharmacokinetic and tolerability studies.
-
-
Monitoring:
-
Monitor body weight and food intake weekly.
-
Perform interim blood collection for analysis of serum ALT, AST, and lipid levels.
-
-
Terminal Endpoint (after 8-12 weeks of treatment):
-
Collect blood for final serum analysis.
-
Harvest liver tissue. A portion should be fixed in formalin for histology (H&E and Sirius Red staining), and the remainder snap-frozen for molecular and biochemical analyses.
-
-
Analyses:
-
Histology: Score liver sections for steatosis, inflammation, and fibrosis using the NAFLD Activity Score (NAS).
-
Biochemistry: Measure hepatic triglyceride and cholesterol content.
-
Gene Expression: Analyze the expression of genes involved in lipid metabolism, inflammation, and fibrosis (e.g., SREBP-1c, TNF-α, Collagen-1a1) by qPCR.
-
Protein Analysis: Assess HSD17B13 target engagement by measuring the levels of a relevant biomarker, if available.
-
Signaling Pathways and Workflows
Caption: HSD17B13 Signaling Cascade in Hepatocytes.
Caption: In Vivo Study Workflow for HSD17B13 Inhibitors.
References
- 1. Frontiers | HSD17B13: A Potential Therapeutic Target for NAFLD [frontiersin.org]
- 2. Review article: the role of HSD17B13 on global epidemiology, natural history, pathogenesis, and treatment of NAFLD - PMC [pmc.ncbi.nlm.nih.gov]
- 3. US9125805B2 - Stable formulations for parenteral injection of small molecule drugs - Google Patents [patents.google.com]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Frontiers | Adverse events and dose modifications of tyrosine kinase inhibitors in chronic myelogenous leukemia [frontiersin.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. tandfonline.com [tandfonline.com]
- 10. Cell Culture Troubleshooting [sigmaaldrich.com]
- 11. fastercapital.com [fastercapital.com]
- 12. corning.com [corning.com]
- 13. eolas-bio.co.jp [eolas-bio.co.jp]
- 14. researchgate.net [researchgate.net]
- 15. Mouse models of nonalcoholic fatty liver disease (NAFLD): pathomechanisms and pharmacotherapies - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Hsd17B13-IN-67 and Other HSD17B13 Inhibitors
This technical support center provides troubleshooting guides and frequently asked questions for researchers using Hsd17B13-IN-67 and other inhibitors of 17β-hydroxysteroid dehydrogenase 13 (HSD17B13).
Frequently Asked Questions (FAQs)
Q1: What is HSD17B13 and what is its role in liver disease?
17β-hydroxysteroid dehydrogenase 13 (HSD17B13) is an enzyme primarily expressed in the liver and is associated with lipid droplets within hepatocytes.[1][2][3] It is a member of the 17β-hydroxysteroid dehydrogenase superfamily, which is involved in the metabolism of steroids, fatty acids, and bile acids.[1] Elevated expression of HSD17B13 is observed in patients with nonalcoholic fatty liver disease (NAFLD).[3][4] The enzyme is believed to play a role in hepatic lipid metabolism. Genetic studies have shown that loss-of-function variants of the HSD17B13 gene are associated with a reduced risk of progressing from simple steatosis to more severe forms of liver disease like non-alcoholic steatohepatitis (NASH), fibrosis, and cirrhosis.
Q2: What is the proposed mechanism of action for HSD17B13 inhibitors like this compound?
While the precise enzymatic function of HSD17B13 is still under investigation, it is known to catalyze the conversion of 17-ketosteroids to 17-hydroxysteroids.[1] It has also been shown to have retinol dehydrogenase activity in vitro. HSD17B13 inhibitors are designed to block the enzymatic activity of the HSD17B13 protein. The therapeutic rationale is that inhibiting HSD17B13 will mimic the protective effects observed in individuals with naturally occurring loss-of-function genetic variants, thereby reducing the progression of chronic liver diseases.
Q3: Are there known resistance mechanisms to HSD17B13 inhibitors?
As a relatively new class of therapeutic agents, specific resistance mechanisms to HSD17B13 inhibitors have not been extensively documented in published literature. However, potential mechanisms of resistance to small molecule inhibitors can be hypothesized:
-
Target Mutation: Alterations in the HSD17B13 gene could lead to a modified protein structure that prevents the inhibitor from binding effectively.
-
Upregulation of Bypass Pathways: Cells might compensate for the inhibition of HSD17B13 by upregulating other metabolic pathways that contribute to lipid accumulation or inflammation.
-
Drug Efflux: Increased expression of drug efflux pumps, such as P-glycoprotein, could reduce the intracellular concentration of the inhibitor.
-
Altered Drug Metabolism: The inhibitor may be metabolized into an inactive form at an increased rate.
Troubleshooting Guides
Problem 1: Inconsistent or No Inhibitory Effect in Cellular Assays
Possible Causes and Solutions
| Possible Cause | Troubleshooting Steps |
| Inhibitor Instability | Ensure proper storage of this compound as recommended by the supplier. Prepare fresh stock solutions for each experiment and avoid repeated freeze-thaw cycles. |
| Low Cell Permeability | Verify the cell permeability of your chosen cell line to the inhibitor. Consider using a different cell line or employing permeabilization techniques if appropriate for your assay. |
| Incorrect Assay Conditions | Optimize assay parameters such as incubation time, inhibitor concentration, and cell density. Ensure that the assay buffer and media components do not interfere with the inhibitor's activity. |
| Cell Line Specificity | Confirm that your chosen cell line expresses HSD17B13 at a sufficient level. HSD17B13 expression is highest in hepatocytes.[2] |
Problem 2: High Variability in Experimental Replicates
Possible Causes and Solutions
| Possible Cause | Troubleshooting Steps |
| Inconsistent Cell Health | Monitor cell viability and ensure consistent cell seeding density across all wells. Use cells within a specific passage number range to minimize variability. |
| Pipetting Errors | Use calibrated pipettes and ensure thorough mixing of solutions. Employ reverse pipetting for viscous solutions. |
| Edge Effects in Multi-well Plates | Avoid using the outer wells of multi-well plates, as they are more prone to evaporation and temperature fluctuations. Fill the outer wells with sterile PBS or media. |
Quantitative Data Summary
Table 1: HSD17B13 Expression in Liver Disease
| Condition | Relative HSD17B13 Expression | Reference |
| Healthy Controls | Baseline | [4] |
| NAFLD Patients | 5.9-fold higher than healthy controls | [4] |
Experimental Protocols
Protocol 1: In Vitro HSD17B13 Enzyme Inhibition Assay
This protocol is a general guideline for assessing the inhibitory activity of a compound against recombinant HSD17B13.
Materials:
-
Recombinant human HSD17B13 protein
-
Estradiol (substrate)
-
NAD+ (cofactor)
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.5)
-
This compound or other test inhibitor
-
96-well microplate
-
Plate reader capable of measuring NADH fluorescence or absorbance
Procedure:
-
Prepare a serial dilution of the HSD17B13 inhibitor in assay buffer.
-
In a 96-well plate, add the assay buffer, NAD+, and the inhibitor at various concentrations.
-
Add the recombinant HSD17B13 enzyme to each well and incubate for 15 minutes at room temperature.
-
Initiate the reaction by adding the substrate (estradiol).
-
Monitor the production of NADH over time by measuring the increase in fluorescence (Excitation: 340 nm, Emission: 460 nm) or absorbance at 340 nm.
-
Calculate the initial reaction rates and determine the IC50 value of the inhibitor.
Protocol 2: Cellular Thermal Shift Assay (CETSA) for Target Engagement
CETSA can be used to verify that the inhibitor binds to HSD17B13 within a cellular context.
Materials:
-
Hepatocyte cell line (e.g., HepG2)
-
This compound or other test inhibitor
-
Lysis buffer
-
PBS
-
PCR tubes
-
Western blotting reagents
Procedure:
-
Treat cultured hepatocytes with the HSD17B13 inhibitor or vehicle control for a specified time.
-
Harvest and wash the cells with PBS.
-
Resuspend the cells in PBS and divide the cell suspension into aliquots in PCR tubes.
-
Heat the aliquots at a range of temperatures (e.g., 40-70°C) for 3 minutes, followed by cooling for 3 minutes at room temperature.
-
Lyse the cells by freeze-thawing.
-
Centrifuge the lysates to pellet the aggregated proteins.
-
Collect the supernatant and analyze the amount of soluble HSD17B13 protein by Western blotting.
-
Increased thermal stability of HSD17B13 in the presence of the inhibitor indicates target engagement.
Visualizations
Caption: HSD17B13 signaling in hepatocytes.
Caption: HSD17B13 inhibitor screening workflow.
References
Hsd17B13-IN-67 assay interference and how to avoid it
Welcome to the technical support center for Hsd17B13-IN-67 and related inhibitor assays. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals navigate potential challenges during their experiments.
Frequently Asked Questions (FAQs)
Q1: What is HSD17B13 and what is its role in liver disease?
Hydroxysteroid 17-beta dehydrogenase 13 (HSD17B13) is an enzyme primarily found in the liver, where it is associated with lipid droplets.[1][2][3] It is involved in hepatic lipid metabolism.[4] Genetic studies have shown that certain inactive variants of HSD17B13 are associated with a reduced risk of developing chronic liver diseases like non-alcoholic fatty liver disease (NAFLD) and non-alcoholic steatohepatitis (NASH).[1][3][5] This protective effect has made HSD17B13 a promising therapeutic target for the treatment of these conditions.[3][5]
Q2: What are the common substrates and cofactors for HSD17B13 in in vitro assays?
In vitro assays for HSD17B13 commonly use substrates such as β-estradiol, leukotriene B4 (LTB4), and retinol.[6] The enzyme utilizes NAD+ as a cofactor for its dehydrogenase activity.[6]
Q3: What detection methods are typically used for HSD17B13 activity assays?
The most common methods for detecting HSD17B13 activity involve monitoring the production of NADH, a product of the dehydrogenase reaction. This is often achieved through luminescence-based assays. Another method is using mass spectrometry (LC/MS) to detect the formation of the product, such as estrone from the conversion of estradiol.[7]
Troubleshooting Guides
Biochemical Assay Interference
Problem: My this compound inhibitor shows inconsistent IC50 values in my biochemical assay.
Possible Causes and Solutions:
-
Compound Aggregation: At higher concentrations, small molecules can form aggregates that non-specifically inhibit enzymes, leading to false-positive results.
-
Troubleshooting:
-
Include a non-ionic detergent like Triton X-100 (typically at 0.01%) in the assay buffer to disrupt aggregate formation.
-
Visually inspect the compound in the assay buffer for any precipitation.
-
Test the inhibitor in the presence of a protein like bovine serum albumin (BSA) to see if the IC50 value shifts, which can be indicative of aggregation.
-
-
-
Interference with Luminescence Readout: If you are using a luminescence-based assay to detect NADH production, your inhibitor might be directly affecting the luciferase enzyme or the luminescent signal.
-
Troubleshooting:
-
Run a counter-screen without HSD17B13 to see if the inhibitor affects the luminescence signal on its own.
-
Test the inhibitor against an unrelated dehydrogenase that also produces NADH to determine if the inhibition is specific to HSD17B13.
-
-
-
Thiol Reactivity: Some compounds contain reactive functional groups that can covalently modify cysteine residues on the enzyme, leading to non-specific inhibition.
-
Troubleshooting:
-
Perform the assay in the presence of a reducing agent like dithiothreitol (DTT) to see if the inhibitor's potency is reduced.
-
-
-
Compound Instability: The inhibitor may not be stable in the assay buffer over the course of the experiment.
-
Troubleshooting:
-
Assess the stability of the compound in the assay buffer using methods like HPLC or LC/MS over the time course of the assay.
-
-
Summary of Potential Biochemical Assay Interferences and Solutions
| Potential Issue | Recommended Action | Expected Outcome if Issue is Present |
| Compound Aggregation | Add 0.01% Triton X-100 to the assay buffer. | IC50 value increases (potency appears to decrease). |
| Luminescence Interference | Run a counter-screen without HSD17B13. | The compound inhibits the luminescence signal directly. |
| Thiol Reactivity | Add DTT to the assay buffer. | IC50 value increases. |
| Compound Instability | Assess compound stability with HPLC or LC/MS. | The concentration of the intact compound decreases over time. |
Cellular Assay Interference
Problem: this compound is showing high cytotoxicity in my cell-based assay, making it difficult to assess its specific effect on HSD17B13 activity.
Possible Causes and Solutions:
-
Off-Target Effects: The inhibitor may be affecting other cellular targets that are essential for cell viability.
-
Troubleshooting:
-
Test the inhibitor in a cell line that does not express HSD17B13 to determine its general cytotoxic effects.
-
Perform a target engagement assay to confirm that the inhibitor is binding to HSD17B13 at concentrations where cytotoxicity is observed.
-
-
-
Non-Specific Cellular Stress: The compound may be inducing cellular stress pathways that are independent of HSD17B13 inhibition.
-
Troubleshooting:
-
Measure markers of cellular stress, such as reactive oxygen species (ROS) production or caspase activation, at various concentrations of the inhibitor.
-
-
Experimental Protocols
HSD17B13 Biochemical Assay Protocol (Luminescence-based)
-
Prepare an assay buffer containing 25 mM Tris-HCl (pH 7.5), 0.01% Triton X-100, and 1 mM DTT.
-
Add 5 µL of this compound or other test compounds at various concentrations (in DMSO) to the wells of a 384-well plate.
-
Add 10 µL of recombinant human HSD17B13 protein (final concentration ~20 nM) to the wells and incubate for 15 minutes at room temperature.
-
Initiate the enzymatic reaction by adding 10 µL of a substrate/cofactor mix containing NAD+ (final concentration 500 µM) and β-estradiol (final concentration 15 µM).
-
Incubate the reaction for 60 minutes at room temperature.
-
Add 25 µL of a commercial NADH detection reagent (e.g., NADH-Glo™) to each well.
-
Incubate for an additional 60 minutes at room temperature to allow the luminescent signal to develop.
-
Read the luminescence on a plate reader.
-
Calculate the percent inhibition and determine the IC50 value.
Visualizations
Caption: Simplified signaling pathway of HSD17B13 and its inhibition.
Caption: Workflow for a luminescence-based HSD17B13 biochemical assay.
Caption: Troubleshooting logic for inconsistent IC50 values.
References
- 1. Frontiers | HSD17B13: A Potential Therapeutic Target for NAFLD [frontiersin.org]
- 2. Assay interference and off-target liabilities of reported histone acetyltransferase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. news-medical.net [news-medical.net]
- 4. researchgate.net [researchgate.net]
- 5. Characterization of essential domains in HSD17B13 for cellular localization and enzymatic activity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Absorbance vs. Luminescence Assays: Differences & Choosing the Right Method [byonoy.com]
- 7. | BioWorld [bioworld.com]
Hsd17B13-IN-67 refining dosing schedules for optimal efficacy
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers utilizing Hsd17B13-IN-67 in their experiments. The information is compiled from preclinical studies of various Hsd17B13 inhibitors and should serve as a guide for optimizing the use of this compound.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a potent and selective inhibitor of the 17β-hydroxysteroid dehydrogenase 13 (HSD17B13) enzyme. HSD17B13 is a lipid droplet-associated protein predominantly expressed in the liver.[1][2][3] The enzyme is believed to play a role in lipid metabolism and the progression of non-alcoholic fatty liver disease (NAFLD) and non-alcoholic steatohepatitis (NASH).[1][2][4] By inhibiting HSD17B13, the compound aims to replicate the protective effects observed in individuals with naturally occurring loss-of-function variants of the HSD17B13 gene, which are associated with a reduced risk of chronic liver disease.[1][2][4][5]
Q2: What are the recommended in vitro and in vivo starting doses for this compound?
A2: The optimal dosage for this compound must be determined empirically for each specific experimental setup. However, based on publicly available data for similar Hsd17B13 inhibitors, the following tables provide suggested starting points for dose-ranging studies.
In Vitro Dose-Ranging Suggestions
| Assay Type | Cell Line | Suggested Concentration Range | Key Readouts |
| Enzyme Activity Assay | Recombinant human HSD17B13 | 0.1 nM - 10 µM | IC50 determination |
| Cellular Assay | HEK293 or HepG2 cells overexpressing HSD17B13 | 1 nM - 30 µM | Estrone or other metabolite levels |
| Primary Hepatocyte Assay | Human or mouse primary hepatocytes | 10 nM - 50 µM | Lipid accumulation, gene expression |
In Vivo Dose-Ranging Suggestions
| Animal Model | Dosing Route | Suggested Dose Range | Key Readouts |
| Mouse Model of NAFLD (e.g., CDAA HFD) | Oral gavage | 1 mg/kg - 100 mg/kg, once or twice daily | Plasma ALT/AST, liver triglycerides, histology |
| Acute Liver Injury Model | Oral gavage or IP injection | 3 mg/kg - 100 mg/kg, single or multiple doses | Plasma biomarkers, gene expression |
Q3: How can I best prepare this compound for in vivo administration?
A3: For in vivo studies, this compound may be formulated as a suspension or solution depending on its solubility characteristics. A common vehicle for oral gavage is a suspension in 0.5% (w/v) methylcellulose in water. It is crucial to ensure a uniform suspension before each administration. For some inhibitors, a prodrug form might be available to enhance oral bioavailability.[4]
Troubleshooting Guides
Issue 1: High variability in in vitro assay results.
| Potential Cause | Troubleshooting Step |
| Compound Precipitation | Visually inspect wells for precipitation. Decrease the final concentration of the compound. Ensure the DMSO concentration is consistent and low (typically <0.5%). |
| Cell Health | Perform a cell viability assay (e.g., CellTiter-Glo) in parallel to ensure the observed effects are not due to cytotoxicity.[6] |
| Assay Conditions | Optimize substrate and cofactor (NAD+) concentrations. The K |
| Reagent Stability | Prepare fresh solutions of the compound, substrates, and cofactors for each experiment. |
Issue 2: Lack of efficacy in the in vivo model.
| Potential Cause | Troubleshooting Step |
| Insufficient Drug Exposure | Perform pharmacokinetic (PK) studies to determine the plasma and liver concentrations of this compound. The dosing frequency may need to be increased (e.g., from once to twice daily). |
| Inadequate Target Engagement | Measure HSD17B13 activity or relevant biomarkers in liver tissue to confirm target engagement. Consider measuring downstream lipidomic or transcriptomic changes.[4] |
| Animal Model Selection | The choice of animal model is critical. For example, a choline-deficient, L-amino acid-defined, high-fat diet (CDAAHFD) can be used to induce progressive NAFLD in mice.[4][5] |
| Dosing Formulation | Ensure proper suspension of the compound before each dose. Consider alternative vehicles or formulation strategies to improve absorption. |
Experimental Protocols
Protocol 1: HSD17B13 Enzyme Inhibition Assay
This protocol is adapted from methods described for similar HSD17B13 inhibitors.[6]
Objective: To determine the in vitro potency (IC50) of this compound against recombinant HSD17B13.
Materials:
-
Recombinant human HSD17B13
-
Estradiol (substrate)
-
NAD+ (cofactor)
-
This compound
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4, 0.01% BSA)
-
Detection reagent (e.g., a luminescent-based system to measure NADH production)
Procedure:
-
Prepare a serial dilution of this compound in DMSO.
-
In a 384-well plate, add the assay buffer, recombinant HSD17B13 enzyme, and the diluted inhibitor.
-
Incubate for a pre-determined time (e.g., 15 minutes) at room temperature.
-
Initiate the enzymatic reaction by adding a mixture of estradiol and NAD+.
-
Allow the reaction to proceed for a specified time (e.g., 60 minutes).
-
Stop the reaction and add the detection reagent.
-
Measure the signal (e.g., luminescence) on a plate reader.
-
Calculate the percent inhibition for each inhibitor concentration and determine the IC50 value using non-linear regression analysis.
Protocol 2: Cellular HSD17B13 Activity Assay
Objective: To assess the inhibitory activity of this compound in a cellular context.
Materials:
-
HEK293 cells stably overexpressing human HSD17B13
-
Cell culture medium
-
Estradiol
-
This compound
-
LC-MS/MS system for estrone quantification
Procedure:
-
Plate the HSD17B13-overexpressing HEK293 cells in a 96-well plate and allow them to adhere overnight.
-
Treat the cells with a serial dilution of this compound for a specified duration (e.g., 1 hour).
-
Add estradiol to the medium and incubate for a defined period (e.g., 4 hours).
-
Collect the cell culture supernatant.
-
Extract the steroids from the supernatant.
-
Quantify the concentration of estrone (the product of estradiol oxidation by HSD17B13) using a validated LC-MS/MS method.
-
Determine the IC50 of this compound based on the reduction in estrone formation.
Visualizations
Caption: HSD17B13 signaling pathway and point of inhibition.
Caption: A typical experimental workflow for Hsd17B13 inhibitor evaluation.
Caption: Troubleshooting logic for addressing lack of in vivo efficacy.
References
- 1. Frontiers | HSD17B13: A Potential Therapeutic Target for NAFLD [frontiersin.org]
- 2. Review article: the role of HSD17B13 on global epidemiology, natural history, pathogenesis, and treatment of NAFLD - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Is HSD17B13 Genetic Variant a Protector for Liver Dysfunction? Future Perspective as a Potential Therapeutic Target - PMC [pmc.ncbi.nlm.nih.gov]
- 4. enanta.com [enanta.com]
- 5. pnas.org [pnas.org]
- 6. Discovery of a Novel Potent and Selective HSD17B13 Inhibitor, BI-3231, a Well-Characterized Chemical Probe Available for Open Science - PMC [pmc.ncbi.nlm.nih.gov]
Hsd17B13-IN-67 dealing with batch-to-batch variability
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers using small molecule inhibitors of 17β-hydroxysteroid dehydrogenase 13 (HSD17B13), a promising therapeutic target in liver diseases. Given that batch-to-batch variability is a common challenge in preclinical research, this guide focuses on ensuring the quality, consistency, and reliable performance of HSD17B13 inhibitors in your experiments.
Frequently Asked Questions (FAQs)
Q1: We are observing inconsistent IC50 values for our HSD17B13 inhibitor between different batches. What could be the cause?
A1: Inconsistent IC50 values are a hallmark of batch-to-batch variability. Several factors can contribute to this issue:
-
Purity: The purity of each batch may differ. Even small amounts of impurities can interfere with the assay or compete with the inhibitor.
-
Solubility: The compound's solubility can be affected by minor variations in its crystalline form or the presence of excipients from the synthesis process. Incomplete solubilization will lead to a lower effective concentration.
-
Stability: The inhibitor may have degraded during storage or handling, especially if it is sensitive to light, temperature, or repeated freeze-thaw cycles.
-
Assay Conditions: Variability in assay conditions (e.g., enzyme concentration, substrate concentration, incubation time, plate type) can significantly impact the measured IC50.
Q2: How can we ensure that our HSD17B13 inhibitor is fully dissolved before use in cell-based assays?
A2: Proper solubilization is critical for accurate and reproducible results. We recommend the following:
-
Consult the Datasheet: Always refer to the manufacturer's datasheet for the recommended solvent and maximum solubility.
-
Use an Appropriate Solvent: For many hydrophobic small molecules, DMSO is the solvent of choice for creating a concentrated stock solution.
-
Gentle Warming and Vortexing: If the compound is difficult to dissolve, gentle warming (e.g., in a 37°C water bath) and vortexing can aid dissolution. Avoid excessive heat, which could degrade the compound.
-
Sonication: Brief sonication in an ultrasonic bath can also help to break up aggregates and facilitate dissolution.
-
Visual Inspection: Before use, visually inspect the stock solution to ensure there are no visible particulates.
Q3: What are the best practices for storing our HSD17B13 inhibitor to maintain its stability?
A3: To ensure the long-term stability of your inhibitor, follow these storage guidelines:
-
Stock Solutions: Store stock solutions in small aliquots at -20°C or -80°C to minimize freeze-thaw cycles.
-
Solid Compound: Store the solid (powder) form of the inhibitor at the temperature recommended on the datasheet, typically -20°C, and protected from light.
-
Desiccation: Keep the solid compound in a desiccator to prevent moisture absorption, which can lead to degradation.
Q4: Can off-target effects of the HSD17B13 inhibitor contribute to variability in our experimental results?
A4: Yes, off-target effects can introduce variability, especially if the selectivity of the inhibitor differs between batches due to impurities. It is advisable to:
-
Use a Negative Control: Include a structurally similar but inactive molecule as a negative control in your experiments to distinguish between on-target and off-target effects.
-
Profile Against Related Enzymes: If possible, test your inhibitor against closely related enzymes, such as other members of the HSD17B family, to confirm its selectivity.[1][2]
-
Consult Published Data: Review the literature for any known off-target activities of your specific inhibitor or similar chemical scaffolds.
Troubleshooting Guides
Issue 1: Decreased or No Inhibitory Activity
| Possible Cause | Recommended Solution |
| Degraded Compound | Prepare a fresh stock solution from the solid compound. If the problem persists, obtain a new batch of the inhibitor and perform quality control checks (see QC protocols below). |
| Incorrect Concentration | Verify the calculations for your dilutions. Prepare fresh serial dilutions from your stock solution. |
| Incomplete Solubilization | Follow the recommended solubilization protocol. Try gentle warming or sonication to ensure the compound is fully dissolved. |
| Assay Interference | High concentrations of DMSO or other solvents can inhibit enzyme activity. Ensure the final solvent concentration in your assay is at a non-inhibitory level (typically <0.5%). |
Issue 2: High Variability Between Replicates
| Possible Cause | Recommended Solution |
| Inconsistent Pipetting | Use calibrated pipettes and ensure proper pipetting technique. For serial dilutions, ensure thorough mixing between each dilution step. |
| Edge Effects in Plates | Avoid using the outer wells of microplates for critical measurements, as they are more prone to evaporation. Fill the outer wells with PBS or water to create a humidity barrier. |
| Cellular Health | Ensure cells are healthy and in the logarithmic growth phase. High cell passage numbers can lead to phenotypic drift and inconsistent responses. |
| Precipitation of Inhibitor | The inhibitor may be precipitating out of the aqueous assay buffer. Reduce the final concentration of the inhibitor or try a different formulation with solubilizing agents if compatible with your assay. |
Quantitative Data Summary
The following table presents hypothetical but representative data for two different batches of an HSD17B13 inhibitor, "HSD17B13-IN-X," to illustrate potential batch-to-batch variability.
| Parameter | Batch A | Batch B | Acceptable Range |
| Purity (by HPLC) | 99.2% | 95.8% | >98% |
| Identity (by LC-MS) | Confirmed | Confirmed | Matches expected mass |
| IC50 (Biochemical Assay) | 55 nM | 120 nM | < 100 nM |
| IC50 (Cell-based Assay) | 0.8 µM | 2.5 µM | < 1 µM |
| Solubility (in DMSO) | 50 mM | 45 mM | > 40 mM |
Experimental Protocols
Protocol 1: Quality Control of HSD17B13 Inhibitor Purity by HPLC
Objective: To determine the purity of a new batch of HSD17B13 inhibitor.
Materials:
-
HSD17B13 inhibitor (solid)
-
HPLC-grade acetonitrile (ACN)
-
HPLC-grade water
-
Formic acid
-
HPLC system with a C18 column
Method:
-
Prepare a 1 mg/mL stock solution of the HSD17B13 inhibitor in ACN.
-
Prepare mobile phase A: Water with 0.1% formic acid.
-
Prepare mobile phase B: ACN with 0.1% formic acid.
-
Set up a gradient elution method on the HPLC system (e.g., 5-95% mobile phase B over 20 minutes).
-
Equilibrate the C18 column with the initial mobile phase conditions.
-
Inject 10 µL of the inhibitor solution.
-
Monitor the elution profile using a UV detector at a wavelength where the compound has maximum absorbance (e.g., 254 nm).
-
Analyze the resulting chromatogram. The purity is calculated as the area of the main peak divided by the total area of all peaks.
Protocol 2: In Vitro HSD17B13 Biochemical Assay
Objective: To determine the IC50 value of an HSD17B13 inhibitor.
Materials:
-
Recombinant human HSD17B13 protein
-
Estradiol (substrate)
-
NAD+ (cofactor)
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.5)
-
HSD17B13 inhibitor (in DMSO)
-
384-well assay plate
-
Plate reader capable of measuring NADH production (luminescence or fluorescence)
Method:
-
Prepare serial dilutions of the HSD17B13 inhibitor in DMSO, followed by a further dilution in assay buffer to the desired final concentrations.
-
In a 384-well plate, add the diluted inhibitor or DMSO (vehicle control).
-
Add the HSD17B13 enzyme to each well and incubate for 15 minutes at room temperature.
-
Initiate the reaction by adding a mixture of estradiol and NAD+.
-
Incubate the plate at 37°C for 60 minutes.
-
Stop the reaction and measure the production of NADH using a suitable detection reagent (e.g., a luciferase-based system that couples NADH to a light-producing reaction).
-
Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
Visualizations
Caption: Workflow for quality control and validation of a new batch of Hsd17B13 inhibitor.
Caption: Simplified signaling pathway showing the role of HSD17B13 and the effect of its inhibition.
References
Hsd17B13-IN-67 metabolite identification and potential interference
Welcome to the technical support center for research involving Hsd17B13 inhibitors. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in their experimental work. While information on a specific inhibitor designated "Hsd17B13-IN-67" is not publicly available, this guide will use the well-characterized, publicly accessible Hsd17B13 inhibitor, BI-3231, as a representative compound to address common challenges in inhibitor studies.
Frequently Asked Questions (FAQs)
Q1: What is Hsd17B13 and why is it a therapeutic target?
Hydroxysteroid 17-beta dehydrogenase 13 (Hsd17B13) is a lipid droplet-associated enzyme primarily expressed in the liver.[1][2] Genetic studies have shown that loss-of-function variants in the HSD17B13 gene are associated with a reduced risk of developing non-alcoholic steatohepatitis (NASH) and other chronic liver diseases. This makes Hsd17B13 an attractive therapeutic target for the treatment of liver disorders.
Q2: I am using a novel Hsd17B13 inhibitor. How can I identify its metabolites?
Metabolite identification is crucial for understanding the in vivo fate of an inhibitor and for identifying potential active or interfering species. The standard approach involves incubating the inhibitor with liver microsomes or hepatocytes and analyzing the resulting mixture using liquid chromatography-tandem mass spectrometry (LC-MS/MS).
Experimental Workflow for Metabolite Identification
Figure 1. A generalized workflow for the identification of inhibitor metabolites.
Q3: My Hsd17B13 inhibitor shows lower than expected potency in cell-based assays compared to biochemical assays. What could be the cause?
A discrepancy in potency between biochemical and cell-based assays is a common observation. Several factors can contribute to this:
-
Cell permeability: The inhibitor may have poor membrane permeability, resulting in lower intracellular concentrations.
-
Efflux pumps: The inhibitor could be a substrate for cellular efflux pumps, which actively transport it out of the cell.
-
Metabolism: The inhibitor may be rapidly metabolized by the cells into less active or inactive forms. For instance, phenolic compounds like BI-3231 are known to undergo significant phase II metabolism, such as glucuronidation and sulfation.[3]
-
Protein binding: The inhibitor may bind to proteins in the cell culture medium or intracellularly, reducing its free concentration available to bind to Hsd17B13.
Troubleshooting Guides
Issue 1: High variability in Hsd17B13 enzymatic assay results.
High variability can obscure real inhibition data. Consider the following troubleshooting steps:
| Potential Cause | Recommendation |
| Reagent Instability | Prepare fresh reaction mixes for each experiment. Ensure all components are properly thawed and mixed. |
| Pipetting Errors | Use calibrated pipettes and consider preparing a master mix to minimize pipetting variations. |
| Inconsistent Incubation | Ensure consistent incubation times and temperatures for all samples. |
| Sample Quality | Use fresh samples or samples that have been stored appropriately. Avoid repeated freeze-thaw cycles.[4] |
Issue 2: Suspected interference from inhibitor metabolites in the Hsd17B13 activity assay.
Metabolites of your inhibitor could potentially interfere with the assay, leading to inaccurate results.
Troubleshooting Steps:
-
Metabolite Identification: First, identify the major metabolites of your inhibitor using the LC-MS/MS workflow described in the FAQ section.
-
Synthesize or Isolate Metabolites: If possible, synthesize or isolate the identified metabolites.
-
Test Metabolite Activity: Test the inhibitory activity of the metabolites on Hsd17B13 in your enzymatic assay.
-
Assess Assay Interference: Evaluate if the metabolites interfere with the detection method of your assay (e.g., fluorescence, luminescence, or mass spectrometry signal).
Logical Flow for Investigating Metabolite Interference
Figure 2. A logical workflow to troubleshoot potential metabolite interference.
Experimental Protocols
Protocol 1: In Vitro Hsd17B13 Enzymatic Activity Assay
This protocol is based on the commonly used methods for assessing Hsd17B13 activity.
Materials:
-
Recombinant human Hsd17B13 protein
-
Assay buffer (e.g., 40 mM Tris, pH 7.4, 0.01% BSA, 0.01% Tween 20)
-
Substrate: Estradiol or Retinol
-
Cofactor: NAD+
-
Test inhibitor (e.g., BI-3231)
-
Detection reagent (e.g., NADH-Glo™)
-
384-well white plates
Procedure:
-
Prepare serial dilutions of the test inhibitor in assay buffer.
-
In a 384-well plate, add the test inhibitor dilutions.
-
Add a solution of Hsd17B13 enzyme and NAD+ to each well.
-
Initiate the reaction by adding the substrate (e.g., estradiol).
-
Incubate at 37°C for a specified time (e.g., 60 minutes).
-
Stop the reaction and add the NADH detection reagent according to the manufacturer's instructions.
-
Read the luminescence on a plate reader.
-
Calculate IC50 values from the resulting dose-response curve.
Protocol 2: Metabolite Identification using LC-MS/MS
Sample Preparation:
-
Incubate the test inhibitor (e.g., 1 µM) with human liver microsomes (0.5 mg/mL) in the presence of an NADPH regenerating system at 37°C.
-
At various time points (e.g., 0, 15, 30, 60 minutes), stop the reaction by adding a cold organic solvent (e.g., acetonitrile) to precipitate the proteins.
-
Centrifuge to pellet the protein and collect the supernatant.
-
Evaporate the supernatant to dryness and reconstitute in a suitable solvent for LC-MS/MS analysis.
LC-MS/MS Analysis:
-
LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
-
Column: A C18 reverse-phase column is commonly used.
-
Mobile Phase: A gradient of water with 0.1% formic acid and acetonitrile with 0.1% formic acid.
-
Mass Spectrometer: A high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap).
-
Data Acquisition: Acquire data in full scan mode to detect all ions and in product ion scan mode to fragment the parent drug and potential metabolites for structural elucidation.
Hsd17B13 Signaling and Potential Off-Target Considerations
Hsd17B13 is involved in lipid and steroid metabolism. Its inhibition can therefore have broader effects on cellular metabolic pathways.
Figure 3. Simplified schematic of Hsd17B13's role and the effect of its inhibition.
When using an Hsd17B13 inhibitor, it is important to consider potential off-target effects or downstream consequences of inhibiting its enzymatic activity. For example, alterations in retinol or steroid metabolism could have effects on other signaling pathways in the cell.
Quantitative Data Summary
The following table summarizes the reported in vitro potency of the representative Hsd17B13 inhibitor, BI-3231.
| Compound | Target | IC50 (nM) | Assay Type | Reference |
| BI-3231 | Human Hsd17B13 | 1 | Enzymatic | [5] |
| BI-3231 | Mouse Hsd17B13 | 13 | Enzymatic | [5] |
Note: This technical support guide is intended for research purposes only and is based on publicly available information. For specific queries regarding a proprietary compound, please consult the provider's documentation.
References
Hsd17B13-IN-67 addressing poor translation from in vitro to in vivo
Welcome to the technical support center for Hsd17B13-IN-67, a novel inhibitor of 17β-hydroxysteroid dehydrogenase 13 (Hsd17B13). This resource is designed to assist researchers, scientists, and drug development professionals in addressing common challenges, particularly the poor translation from in vitro to in vivo experimental results that can be encountered with inhibitors of this target.
Frequently Asked Questions (FAQs)
Q1: What is the proposed mechanism of action for this compound?
A1: this compound is designed as a potent and selective inhibitor of the enzymatic activity of Hsd17B13. HSD17B13 is a lipid droplet-associated protein primarily expressed in the liver.[1][2][3] The enzyme is believed to play a role in hepatic lipid metabolism.[4][5] Inhibition of HSD17B13 is hypothesized to mimic the protective effects observed in individuals with naturally occurring loss-of-function variants of the HSD17B13 gene, which are associated with a reduced risk of progression of chronic liver diseases such as non-alcoholic steatohepatitis (NASH).[2][4][6]
Q2: I am observing potent inhibition of Hsd17B13 in my in vitro enzymatic assays, but see a significantly weaker effect in my cell-based assays. What could be the reason for this discrepancy?
A2: This is a common challenge in early-stage drug discovery. Several factors could contribute to this observation:
-
Cell Permeability: this compound may have poor permeability across the cell membrane, limiting its access to the intracellular target.
-
Efflux Pumps: The compound might be a substrate for cellular efflux pumps (e.g., P-glycoprotein), which actively transport it out of the cell.
-
Intracellular Protein Binding: High non-specific binding to intracellular proteins can reduce the free concentration of the inhibitor available to bind to Hsd17B13.
-
Compound Metabolism: The cultured cells may metabolize this compound into a less active or inactive form.
Q3: My in vivo animal studies are not replicating the positive results from my in vitro experiments. What are the potential causes for this poor in vitro-in vivo correlation (IVIVC)?
A3: Poor IVIVC is a significant hurdle in drug development.[7][8] For an Hsd17B13 inhibitor, potential causes include:
-
Pharmacokinetics (PK): The compound may have poor oral bioavailability, rapid clearance, or a short half-life in vivo, preventing it from reaching and maintaining a therapeutic concentration at the target site (the liver).
-
Metabolism: Extensive first-pass metabolism in the liver can significantly reduce the amount of active compound reaching systemic circulation.
-
Target Engagement: It is crucial to confirm that the compound is reaching the lipid droplets within hepatocytes and engaging with Hsd17B13 in vivo.
-
Species Differences: The pharmacology and metabolism of Hsd17B13 and this compound may differ between the species used in preclinical models and humans.
Troubleshooting Guides
Issue 1: Low Potency in Cell-Based Assays Despite High Enzymatic Potency
Objective: To diagnose the reason for the discrepancy between enzymatic and cell-based assay results.
Suggested Troubleshooting Steps:
-
Assess Cell Permeability:
-
Methodology: Utilize a parallel artificial membrane permeability assay (PAMPA) or a Caco-2 cell permeability assay to assess the passive diffusion of this compound.
-
Expected Outcome: This will determine if the compound can passively cross a lipid membrane.
-
-
Investigate Efflux Liability:
-
Methodology: Perform an efflux ratio study using cell lines that overexpress common efflux transporters (e.g., MDR1, BCRP).
-
Expected Outcome: An efflux ratio significantly greater than 1 suggests the compound is a substrate for that transporter.
-
-
Determine Intracellular Free Fraction:
-
Methodology: Measure the binding of this compound to liver microsomes or hepatocytes to estimate the fraction of unbound compound.
-
Expected Outcome: A low unbound fraction indicates that high total compound concentrations are needed to achieve a therapeutic effect.
-
Issue 2: Lack of Efficacy in In Vivo Models
Objective: To identify the factors contributing to the failure of in vivo studies.
Suggested Troubleshooting Steps:
-
Characterize Pharmacokinetics:
-
Methodology: Conduct a full PK study in the relevant animal model (e.g., mouse, rat) with both intravenous and oral administration to determine key parameters like bioavailability, clearance, volume of distribution, and half-life.
-
Expected Outcome: This will reveal if the compound has adequate exposure in vivo.
-
-
Assess Liver Distribution:
-
Methodology: Following administration of this compound, collect liver tissue at various time points and measure the compound concentration.
-
Expected Outcome: This will confirm if the compound is reaching its target organ.
-
-
Confirm Target Engagement in Vivo:
-
Methodology: Develop a biomarker assay to measure Hsd17B13 activity in the liver of treated animals. This could involve measuring the levels of a known substrate or a downstream product of the enzyme.
-
Expected Outcome: A dose-dependent modulation of the biomarker will confirm that the compound is engaging with its target in vivo.
-
Data Presentation
Table 1: Hypothetical Comparative Data for this compound
| Parameter | In Vitro Result | In Vivo Result (Mouse Model) | Potential Reason for Discrepancy |
| Hsd17B13 IC50 | 50 nM (Enzymatic) | 5 µM (Cell-based) | Poor cell permeability, high protein binding |
| Oral Bioavailability | N/A | < 5% | High first-pass metabolism, poor absorption |
| Hepatic Clearance | Low (Microsomes) | High | Active transport into hepatocytes and rapid metabolism |
| Efficacy | Dose-dependent reduction of lipid accumulation in vitro | No significant change in liver triglycerides at 30 mg/kg | Insufficient target engagement due to low exposure |
Experimental Protocols
Protocol 1: Hsd17B13 In Vitro Enzymatic Assay
-
Reagents: Recombinant human Hsd17B13, substrate (e.g., estradiol), NAD+ cofactor, assay buffer.
-
Procedure: a. Serially dilute this compound in DMSO. b. Add the inhibitor to a 384-well plate. c. Add recombinant Hsd17B13 enzyme and incubate. d. Initiate the reaction by adding the substrate and NAD+. e. Monitor the production of NADH by measuring the increase in fluorescence at the appropriate wavelength. f. Calculate the IC50 value by fitting the data to a dose-response curve.
Protocol 2: In Vivo Murine Model of Diet-Induced NASH
-
Animals: C57BL/6J mice.
-
Diet: High-fat, high-cholesterol, high-fructose diet for 16-24 weeks.
-
Treatment: Administer this compound or vehicle control daily via oral gavage for 4-8 weeks.
-
Endpoints: a. Measure body weight, food intake, and relevant serum biomarkers (e.g., ALT, AST). b. At the end of the study, collect liver tissue for histological analysis (H&E, Sirius Red staining) and measurement of liver triglycerides and cholesterol. c. Perform pharmacokinetic analysis on a satellite group of animals.
Visualizations
Caption: Troubleshooting workflow for in vitro to in vivo translation.
Caption: Proposed signaling pathway for this compound.
References
- 1. A closer look at the mysterious HSD17B13 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Review article: the role of HSD17B13 on global epidemiology, natural history, pathogenesis and treatment of NAFLD [escholarship.org]
- 3. Review article: the role of HSD17B13 on global epidemiology, natural history, pathogenesis, and treatment of NAFLD - PMC [pmc.ncbi.nlm.nih.gov]
- 4. news-medical.net [news-medical.net]
- 5. mdpi.com [mdpi.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. In vitro–In Vivo Correlations: Tricks and Traps - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Hsd17B13-IN-67 best practices for storage and handling
This technical support center provides best practices for the storage and handling of Hsd17B13 inhibitors. Please note that the compound "Hsd17B13-IN-67" does not correspond to a commercially available or academically described specific molecule. The following guidelines are based on best practices for similar small molecule inhibitors of Hsd17B13, such as HSD17B13-IN-2 and HSD17B13-IN-95, and are intended to provide a general framework for researchers. Always refer to the manufacturer's specific product data sheet for the most accurate information.
Frequently Asked Questions (FAQs)
Q1: How should I store the lyophilized Hsd17B13 inhibitor powder?
A: The lyophilized powder is stable at room temperature for short periods, such as during shipping. For long-term storage, it is recommended to store the powder at -20°C for up to 2 years or at 4°C for shorter durations.
Q2: What is the recommended solvent for reconstituting the inhibitor?
A: Hsd17B13 inhibitors are typically soluble in dimethyl sulfoxide (DMSO).[1][2] It is crucial to use newly opened or anhydrous DMSO, as the presence of water can significantly impact the solubility of the compound.[1]
Q3: How should I prepare a stock solution?
A: To prepare a stock solution, dissolve the inhibitor in DMSO to the desired concentration, for example, 10 mM.[2] If you encounter precipitation or phase separation, gentle warming and/or sonication can be used to aid dissolution.[1]
Q4: What are the recommended storage conditions and duration for the stock solution?
A: Once dissolved in a solvent, the stock solution should be stored at -80°C for up to 6 months or at -20°C for up to 1 month.[1][2] It is advisable to aliquot the stock solution into single-use vials to avoid repeated freeze-thaw cycles.
Q5: Can I prepare aqueous solutions for my in vitro experiments?
A: Direct dissolution in aqueous buffers is generally not recommended due to the low water solubility of these compounds. For cell-based assays, further dilution of the DMSO stock solution into the cell culture medium is the standard procedure. Ensure the final DMSO concentration in your experiment is low enough (typically <0.1%) to not affect cell viability.
Q6: Are there recommended formulations for in vivo studies?
A: Yes, for in vivo applications, several formulations can be prepared. Common vehicles include:
-
10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline[1]
-
10% DMSO, 90% (20% SBE-β-CD in Saline)[1]
-
10% DMSO, 90% Corn Oil[1]
The choice of formulation will depend on the specific experimental requirements, such as the route of administration.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Compound will not dissolve in DMSO. | 1. DMSO is not anhydrous. 2. Compound has precipitated out of solution. | 1. Use a fresh, unopened vial of anhydrous DMSO.[1] 2. Gently warm the solution and/or use sonication to aid dissolution.[1] |
| Precipitation observed after diluting stock solution in aqueous buffer. | The compound has limited solubility in aqueous solutions. | 1. Decrease the final concentration of the compound. 2. Increase the percentage of co-solvents if compatible with the experimental setup. |
| Inconsistent experimental results. | 1. Degradation of the compound due to improper storage. 2. Repeated freeze-thaw cycles of the stock solution. | 1. Ensure the stock solution is stored at the correct temperature and within the recommended timeframe.[1][2] 2. Prepare single-use aliquots of the stock solution. |
Quantitative Data Summary
Storage Recommendations
| Format | Storage Temperature | Duration |
| Lyophilized Powder | -20°C | 3 years |
| 4°C | 2 years | |
| In Solvent (e.g., DMSO) | -80°C | 6 months[1][2] |
| -20°C | 1 month[1][2] |
In Vitro Solubility
| Solvent | Concentration | Notes |
| DMSO | ≥ 100 mg/mL (for HSD17B13-IN-2) | Ultrasonic assistance may be needed.[1] Use of hygroscopic DMSO can impact solubility.[1] |
| Typically soluble up to 10 mM (for HSD17B13-IN-95) | [2] |
In Vivo Formulations
| Formulation Composition | Achievable Solubility |
| 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline | ≥ 2.5 mg/mL[1] |
| 10% DMSO, 90% (20% SBE-β-CD in Saline) | ≥ 2.5 mg/mL[1] |
| 10% DMSO, 90% Corn Oil | ≥ 2.5 mg/mL[1] |
Experimental Protocols
Protocol for Stock Solution Preparation (10 mM)
-
Weighing: Accurately weigh the required amount of the Hsd17B13 inhibitor powder in a sterile microcentrifuge tube.
-
Solvent Addition: Add the calculated volume of anhydrous DMSO to achieve a 10 mM concentration.
-
Dissolution: Vortex the solution thoroughly. If necessary, use a sonicator or gently warm the tube to ensure complete dissolution.[1]
-
Aliquoting: Dispense the stock solution into single-use, light-protected microcentrifuge tubes.
-
Storage: Store the aliquots at -80°C for long-term storage or -20°C for short-term storage.[1][2]
Protocol for In Vivo Formulation (using PEG300/Tween-80)
-
Initial Dissolution: In a sterile tube, dissolve the required amount of the inhibitor in DMSO (10% of the final volume).
-
Co-solvent Addition: Add PEG300 to the DMSO solution (40% of the final volume) and mix thoroughly.
-
Surfactant Addition: Add Tween-80 (5% of the final volume) and mix until the solution is clear.
-
Aqueous Phase: Add saline (45% of the final volume) to the mixture and vortex until a clear and homogenous solution is formed.
Visual Workflow
References
Hsd17B13-IN-67 interpreting unexpected phenotypic outcomes
Welcome to the technical support center for Hsd17B13-IN-67. This resource is designed to assist researchers, scientists, and drug development professionals in interpreting unexpected phenotypic outcomes during their experiments with this compound. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges.
Frequently Asked Questions (FAQs)
Q1: What is the expected phenotypic outcome of inhibiting Hsd17B13 with this compound?
A1: The primary expected outcome of inhibiting 17β-hydroxysteroid dehydrogenase 13 (Hsd17B13) is a protective effect against the progression of non-alcoholic fatty liver disease (NAFLD).[1][2] This is based on human genetic studies where loss-of-function variants in the HSD17B13 gene are associated with a reduced risk of developing non-alcoholic steatohepatitis (NASH), fibrosis, and cirrhosis.[1][3] Therefore, treatment with an Hsd17B13 inhibitor like this compound is expected to lead to a reduction in liver fat accumulation, inflammation, and fibrosis in relevant disease models.
Q2: We are observing an increase in hepatic steatosis in our animal model after treatment with this compound. Is this an expected outcome?
A2: This is an unexpected but documented outcome in some preclinical models. While human genetic data strongly supports a protective role for Hsd17B13 loss-of-function, some studies in mice have shown that Hsd17B13 deficiency can paradoxically lead to the development of fatty liver.[4][5] This suggests potential species-specific differences in the role of Hsd17B13 or compensatory mechanisms in certain animal models. It is crucial to carefully consider the specific model system and its genetic background.
Q3: Our in vitro experiments using this compound are not showing a significant effect on lipid droplet formation. What could be the reason?
A3: Several factors could contribute to a lack of effect in vitro:
-
Cell Line Choice: The expression and functional importance of Hsd17B13 can vary between different hepatocyte cell lines. Ensure the cell line used expresses sufficient levels of Hsd17B13.
-
Experimental Conditions: The culture conditions, such as the type and concentration of fatty acids used to induce lipid accumulation, can influence the outcome.
-
Compound Potency and Stability: Verify the potency and stability of this compound in your specific cell culture medium.
-
Upstream Regulation: Hsd17B13 expression is regulated by transcription factors like LXR-α and SREBP-1c.[1][6] The activation state of these pathways in your in vitro system could impact the observed phenotype.
Q4: We see a discrepancy between our in vivo and in vitro results. What could explain this?
A4: Discrepancies between in vivo and in vitro results are common in drug discovery. In the context of Hsd17B13, these differences could be attributed to:
-
Complex Biology: The in vivo environment involves interactions between multiple cell types (hepatocytes, stellate cells, immune cells) and systemic factors (e.g., hormones, cytokines) that are not fully recapitulated in vitro.[3]
-
Metabolism of the Inhibitor: The pharmacokinetic and pharmacodynamic (PK/PD) properties of this compound in vivo, including its metabolism and distribution to the liver, will significantly impact its efficacy.
-
Off-Target Effects: While designed to be specific, at higher concentrations, off-target effects of the inhibitor could lead to unexpected phenotypes in vivo.
Troubleshooting Guide
Unexpected Increase in Hepatic Steatosis
| Potential Cause | Troubleshooting Steps |
| Species-Specific Effects | Consider validating findings in a different preclinical model (e.g., humanized mouse models, 3D liver organoids).[4] |
| Compensatory Mechanisms | Investigate the expression of other enzymes involved in lipid metabolism that might be upregulated in response to Hsd17B13 inhibition. |
| Dosing and Exposure | Perform a dose-response study to ensure the observed effect is not due to supra-pharmacological doses leading to off-target effects. Correlate phenotypic changes with plasma and liver concentrations of this compound. |
Lack of Efficacy in Preclinical Models
| Potential Cause | Troubleshooting Steps |
| Insufficient Target Engagement | Measure the direct inhibition of Hsd17B13 enzymatic activity in liver tissue or cells from treated animals. Assess downstream biomarkers of Hsd17B13 activity, if known. |
| Model Selection | The chosen preclinical model may not be driven by pathways that are significantly modulated by Hsd17B13. For example, the protective effects of Hsd17B13 loss-of-function are more pronounced in the progression from simple steatosis to NASH.[1] Ensure your model reflects the appropriate disease stage. |
| Genetic Background of the Model | The presence of other genetic variants, such as those in PNPLA3 or TM6SF2, can influence the severity of NAFLD and the response to Hsd17B13 inhibition.[7] |
Quantitative Data Summary
Table 1: Expected vs. Unexpected Phenotypic Outcomes of Hsd17B13 Inhibition
| Parameter | Expected Outcome (Based on Human Genetics) | Unexpected Outcome (Observed in some Mouse Models) |
| Hepatic Steatosis | Decrease or no change | Increase[4][5] |
| Liver Inflammation (NASH) | Decrease[1] | Increase or no change |
| Liver Fibrosis | Decrease[1][3] | No change or worsening |
| Serum ALT/AST Levels | Decrease[1] | No change or increase |
| Hepatocellular Carcinoma (HCC) Risk | Decrease[7] | Not extensively studied in inhibitor models |
Experimental Protocols
Note: The following are generalized protocols and should be adapted to specific experimental needs.
In Vitro Lipid Accumulation Assay
-
Cell Culture: Plate a suitable human hepatocyte cell line (e.g., HepG2, Huh7) in appropriate growth medium.
-
Induction of Steatosis: Treat cells with a mixture of oleic and palmitic acids to induce lipid droplet formation.
-
Inhibitor Treatment: Co-incubate the cells with varying concentrations of this compound.
-
Lipid Staining: After the incubation period, fix the cells and stain for neutral lipids using Oil Red O or Bodipy.
-
Quantification: Elute the Oil Red O stain and measure the absorbance, or quantify the fluorescence intensity of Bodipy using microscopy and image analysis software.
In Vivo NAFLD Mouse Model
-
Animal Model: Utilize a relevant mouse model of NAFLD, such as mice fed a high-fat diet, a Western diet, or a diet deficient in methionine and choline.
-
Dosing: Administer this compound via an appropriate route (e.g., oral gavage) at predetermined doses and frequency.
-
Monitoring: Monitor animal weight, food intake, and relevant plasma biomarkers (e.g., ALT, AST, triglycerides).
-
Histopathology: At the end of the study, collect liver tissue for histological analysis (H&E for steatosis and inflammation, Sirius Red for fibrosis).
-
Gene and Protein Expression: Analyze liver tissue for changes in the expression of genes and proteins related to lipid metabolism and inflammation.
Visualizations
Caption: Simplified signaling pathway of Hsd17B13 regulation and function.
Caption: General experimental workflow for evaluating this compound.
References
- 1. Review article: the role of HSD17B13 on global epidemiology, natural history, pathogenesis, and treatment of NAFLD - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Review article: the role of HSD17B13 on global epidemiology, natural history, pathogenesis and treatment of NAFLD [escholarship.org]
- 3. researchgate.net [researchgate.net]
- 4. Frontiers | HSD17B13: A Potential Therapeutic Target for NAFLD [frontiersin.org]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. news-medical.net [news-medical.net]
Validation & Comparative
A Comparative Guide to Hsd17B13 Inhibitors for Researchers
For researchers, scientists, and drug development professionals, this guide offers an objective comparison of Hsd17B13-IN-67 and other publicly disclosed inhibitors of 17β-hydroxysteroid dehydrogenase type 13 (Hsd17B13). This document provides a comprehensive overview of their reported biochemical potencies, supported by experimental data and detailed methodologies to aid in the selection of appropriate research tools.
Hsd17B13 is a lipid droplet-associated enzyme predominantly expressed in the liver.[1][2] Genetic studies have strongly linked loss-of-function variants of Hsd17B13 to a reduced risk of developing non-alcoholic fatty liver disease (NAFLD), non-alcoholic steatohepatitis (NASH), and other chronic liver diseases.[3][4] This has positioned Hsd17B13 as a promising therapeutic target for these conditions, spurring the development of small molecule inhibitors to modulate its enzymatic activity.
Comparative Analysis of Hsd17B13 Inhibitors
The following table summarizes the in vitro potency of this compound and other selected Hsd17B13 inhibitors. The half-maximal inhibitory concentration (IC50) is a standard measure of a compound's potency in inhibiting a specific biological or biochemical function.
| Compound Name | IC50 Value | Substrate Used in Assay | Species | Reference |
| This compound | < 0.1 µM | Estradiol | Not Specified | MedChemExpress |
| BI-3231 | 1 nM | Not Specified | Human | MedChemExpress |
| BI-3231 | 13 nM | Not Specified | Mouse | MedChemExpress |
| HSD17B13-IN-23 | < 0.1 µM | Estradiol | Not Specified | MedChemExpress |
| HSD17B13-IN-23 | < 1 µM | Leukotriene B3 | Not Specified | MedChemExpress |
| HSD17B13-IN-9 | 0.01 µM | Not Specified | Not Specified | MedChemExpress |
| HSD17B13-IN-3 | 0.38 µM | β-estradiol | Not Specified | MedChemExpress |
| HSD17B13-IN-3 | 0.45 µM | Leukotriene B4 | Not Specified | MedChemExpress |
| HSD17B13-IN-6 | 0.01 µM | Not Specified | Not Specified | MedChemExpress |
| HSD17B13-IN-8 | < 0.1 µM | Estradiol | Not Specified | MedChemExpress |
| HSD17B13-IN-8 | < 1 µM | Leukotriene B3 | Not Specified | MedChemExpress |
| HSD17B13-IN-43 | < 0.1 µM | Estradiol | Not Specified | MedChemExpress |
| HSD17B13-IN-68 | < 0.1 µM | Estradiol | Not Specified | MedChemExpress |
| HSD17B13-IN-69 | ≤ 0.1 µM | Estradiol | Not Specified | MedChemExpress |
| HSD17B13-IN-70 | < 0.1 µM | Estradiol | Not Specified | MedChemExpress |
| HSD17B13-IN-73 | < 0.1 µM | Estradiol | Not Specified | MedChemExpress |
| HSD17B13-IN-76 | < 0.1 µM | Estradiol | Not Specified | MedChemExpress |
| HSD17B13-IN-77 | < 0.1 µM | Estradiol | Not Specified | MedChemExpress |
| HSD17B13-IN-95 | < 0.1 µM | Estradiol | Not Specified | MedChemExpress |
| HSD17B13-IN-97 | ≤ 0.1 µM | Not Specified | Not Specified | MedChemExpress |
| HSD17B13-IN-101 | < 0.1 µM | Estradiol | Not Specified | MedChemExpress |
| INI-678 | Potent and selective | Not Specified | Not Specified | [1] |
Experimental Methodologies
The determination of inhibitor potency is crucial for comparative analysis. Below is a representative protocol for a biochemical assay to measure the enzymatic activity of Hsd17B13 and the inhibitory effects of compounds.
Hsd17B13 Enzymatic Activity Inhibition Assay
This protocol is adapted from methodologies described for the biochemical characterization of Hsd17B13.[5][6]
Objective: To determine the IC50 value of a test compound against human Hsd17B13.
Materials:
-
Recombinant human Hsd17B13 protein
-
β-estradiol (substrate)
-
NAD+ (cofactor)
-
Test compound (e.g., this compound) dissolved in DMSO
-
Assay buffer (e.g., PBS)
-
NADH detection reagent (e.g., NADH-Glo™)
-
384-well plates
-
Multi-mode plate reader capable of luminescence detection
Procedure:
-
Reagent Preparation:
-
Prepare a stock solution of the test compound in DMSO. Create a serial dilution of the compound in assay buffer.
-
Prepare a solution of recombinant human Hsd17B13 protein in assay buffer.
-
Prepare a solution of β-estradiol and NAD+ in assay buffer.
-
-
Assay Reaction:
-
Add a small volume (e.g., 5 µL) of the diluted test compound or DMSO (for control wells) to the wells of a 384-well plate.
-
Add the Hsd17B13 enzyme solution to each well and incubate for a defined period (e.g., 15 minutes) at room temperature to allow for inhibitor binding.
-
Initiate the enzymatic reaction by adding the substrate/cofactor solution (β-estradiol and NAD+) to each well.
-
-
Detection:
-
Allow the enzymatic reaction to proceed for a specified time (e.g., 60 minutes) at a controlled temperature (e.g., 37°C).
-
Stop the reaction and measure the amount of NADH produced by adding an NADH detection reagent according to the manufacturer's instructions.
-
Measure the luminescence signal using a multi-mode plate reader.
-
-
Data Analysis:
-
The luminescence signal is proportional to the amount of NADH produced, which reflects the enzymatic activity of Hsd17B13.
-
Calculate the percent inhibition for each concentration of the test compound relative to the DMSO control.
-
Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
-
Visualizing Hsd17B13 in Action
To better understand the context in which these inhibitors function, the following diagrams illustrate the signaling pathway of Hsd17B13 and a typical experimental workflow for inhibitor screening.
Caption: HSD17B13 Signaling Pathway in NAFLD.
References
- 1. Frontiers | HSD17B13: A Potential Therapeutic Target for NAFLD [frontiersin.org]
- 2. mdpi.com [mdpi.com]
- 3. Review article: the role of HSD17B13 on global epidemiology, natural history, pathogenesis, and treatment of NAFLD - PMC [pmc.ncbi.nlm.nih.gov]
- 4. scholars.houstonmethodist.org [scholars.houstonmethodist.org]
- 5. academic.oup.com [academic.oup.com]
- 6. Structural basis of lipid-droplet localization of 17-beta-hydroxysteroid dehydrogenase 13 - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Hsd17B13 Inhibitors: BI-3231 and Other Novel Agents
For researchers, scientists, and drug development professionals, this guide offers an objective comparison of publicly available data on small molecule inhibitors of Hydroxysteroid 17-beta dehydrogenase 13 (Hsd17B13), a promising therapeutic target for nonalcoholic steatohepatitis (NASH) and other liver diseases. This analysis focuses on the well-characterized probe BI-3231 and provides a comparative overview of other preclinical candidates.
Initial literature and data searches did not yield any publicly available experimental data for a compound specifically designated "Hsd17B13-IN-67". Therefore, a direct comparison with BI-3231 is not feasible at this time. This guide will instead compare BI-3231 with other publicly disclosed preclinical Hsd17B13 inhibitors: INI-822 from Inipharm and EP-036332 from Enanta Pharmaceuticals.
Introduction to Hsd17B13
Hydroxysteroid 17-beta dehydrogenase 13 (Hsd17B13) is a lipid droplet-associated enzyme primarily expressed in the liver.[1] Genetic studies have shown that loss-of-function variants in the HSD17B13 gene are associated with a reduced risk of developing chronic liver diseases, including NASH, alcoholic liver disease, and hepatocellular carcinoma.[2] This protective effect has positioned Hsd17B13 as a compelling target for therapeutic inhibition. The enzyme is believed to play a role in hepatic lipid homeostasis, though its precise physiological substrates and functions are still under active investigation.[3][4]
Hsd17B13 Signaling Pathway and Mechanism of Action
Hsd17B13 is involved in the metabolism of steroids, retinoids, and other lipids within hepatocytes. Its expression is regulated by transcription factors such as SREBP-1c, which are central to lipid metabolism. By catalyzing the conversion of substrates, Hsd17B13 is thought to influence the composition of lipid droplets and the production of signaling molecules that may contribute to liver inflammation and fibrosis. Inhibition of Hsd17B13 is hypothesized to mimic the protective effects of the genetic loss-of-function variants, thereby reducing lipotoxicity and mitigating liver damage.
References
- 1. Frontiers | HSD17B13: A Potential Therapeutic Target for NAFLD [frontiersin.org]
- 2. Discovery of a Novel Potent and Selective HSD17B13 Inhibitor, BI-3231, a Well-Characterized Chemical Probe Available for Open Science - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. scholars.houstonmethodist.org [scholars.houstonmethodist.org]
Hsd17B13-IN-67: A Comparative Analysis Against Protective Genetic Variants of Hsd17B13 in Liver Disease
For researchers, scientists, and drug development professionals, this guide provides a comparative overview of the hypothetical small molecule inhibitor, Hsd17B13-IN-67, and the naturally occurring, protective genetic variants of the 17β-hydroxysteroid dehydrogenase 13 (Hsd17B13) enzyme. This analysis is based on the current understanding of Hsd17B13's role in liver disease and the mechanism of its genetic variants.
Hydroxysteroid 17-beta dehydrogenase 13 (HSD17B13) is a lipid droplet-associated protein predominantly expressed in the liver.[1][2] Elevated expression of HSD17B13 is associated with the progression of non-alcoholic fatty liver disease (NAFLD).[3] Conversely, certain genetic variants of HSD17B13, most notably the rs72613567 polymorphism, are linked to a reduced risk of developing chronic liver diseases, including NAFLD, non-alcoholic steatohepatitis (NASH), and alcohol-related liver disease.[1][2][4] These protective variants result in a loss of HSD17B13 enzymatic function.
This compound is presented here as a hypothetical, potent, and selective inhibitor of the HSD17B13 enzyme. The therapeutic rationale for such an inhibitor is to mimic the protective effects observed in individuals carrying the loss-of-function genetic variants. This guide will compare the expected efficacy and mechanism of this compound with these genetic variants.
Performance Comparison: this compound vs. Hsd17B13 Genetic Variants
The following table summarizes the anticipated comparative efficacy of this compound and the protective Hsd17B13 genetic variants based on preclinical and clinical observations of Hsd17B13 function and inhibition.
| Feature | This compound (Hypothetical) | Hsd17B13 Genetic Variants (e.g., rs72613567) | Supporting Evidence |
| Mechanism of Action | Reversible or irreversible inhibition of HSD17B13 enzymatic activity | Production of a truncated, unstable, and enzymatically inactive protein | [2] |
| Effect on Liver Steatosis | Potential reduction in lipid accumulation | Variable effects reported; some studies show no significant change in steatosis despite protection against downstream inflammation and fibrosis.[5] | |
| Effect on Liver Inflammation | Expected reduction in inflammatory markers | Associated with lower levels of serum aminotransferases (ALT and AST) and reduced hepatic inflammation.[4] | |
| Effect on Liver Fibrosis | Expected attenuation of fibrosis progression | Strongly associated with a reduced risk of developing advanced fibrosis and cirrhosis.[4][5] | |
| Target Population | Individuals with wild-type HSD17B13 and evidence of progressive liver disease | Individuals who are heterozygous or homozygous carriers of the protective allele | [1] |
| Potential for Off-Target Effects | Dependent on the selectivity profile of the inhibitor | None directly related to the HSD17B13 gene itself | N/A |
Experimental Data and Protocols
The evaluation of a therapeutic agent like this compound would involve a series of preclinical experiments to validate its efficacy and mechanism of action. Below are key experimental protocols that would be employed.
In Vitro HSD17B13 Enzyme Activity Assay
This assay is fundamental to determine the potency of an inhibitor.
Objective: To measure the half-maximal inhibitory concentration (IC50) of this compound against HSD17B13.
Methodology:
-
Enzyme Source: Recombinant human HSD17B13 protein is expressed and purified.
-
Substrate: A known substrate of HSD17B13, such as estradiol or retinol, is used.[6][7]
-
Cofactor: The necessary cofactor, NAD+, is included in the reaction mixture.
-
Inhibitor: this compound is serially diluted to a range of concentrations.
-
Reaction: The enzyme, substrate, cofactor, and inhibitor are incubated together.
-
Detection: The product of the enzymatic reaction (e.g., estrone or retinaldehyde) is quantified using methods like high-performance liquid chromatography (HPLC) or a coupled-enzyme luminescence assay that detects NADH production.[6][7]
-
Data Analysis: The rate of product formation at each inhibitor concentration is measured, and the data are fitted to a dose-response curve to calculate the IC50 value.
Cellular Thermal Shift Assay (CETSA)
CETSA is employed to confirm that the inhibitor engages with its target protein within a cellular context.[8][9][10][11][12]
Objective: To demonstrate direct binding of this compound to the HSD17B13 protein in intact cells.
Methodology:
-
Cell Culture: A human hepatocyte cell line (e.g., HepG2) is cultured.
-
Compound Treatment: Cells are treated with either vehicle control or this compound.
-
Thermal Challenge: The cells are heated to a range of temperatures to induce protein denaturation.
-
Cell Lysis and Fractionation: The cells are lysed, and the soluble protein fraction is separated from the aggregated, denatured proteins by centrifugation.
-
Protein Quantification: The amount of soluble HSD17B13 remaining at each temperature is quantified by Western blotting or ELISA.[13][14]
-
Data Analysis: A melting curve is generated by plotting the amount of soluble HSD17B13 as a function of temperature. A shift in the melting curve to a higher temperature in the presence of this compound indicates target engagement.
In Vivo Efficacy in a Mouse Model of NASH
Animal models are crucial for evaluating the therapeutic potential of a drug candidate in a physiological setting.[15][16][17][18]
Objective: To assess the ability of this compound to prevent or reverse the signs of NASH in a mouse model.
Methodology:
-
Animal Model: A relevant mouse model of NASH is used, such as mice fed a choline-deficient, L-amino acid-defined, high-fat diet (CDAAHFD) or a high-fat, high-cholesterol, high-fructose diet.[16]
-
Dosing: Mice are treated with this compound or a vehicle control over a specified period.
-
Endpoint Analysis:
-
Biochemical Markers: Plasma levels of ALT and AST are measured.
-
Histopathology: Liver tissue is collected for histological analysis of steatosis, inflammation, and fibrosis (e.g., H&E and Sirius Red staining).
-
Gene Expression: Hepatic expression of genes involved in inflammation and fibrosis (e.g., Col1a1, Timp1, Acta2) is quantified by qPCR.
-
Hydroxyproline Content: Liver hydroxyproline levels are measured as a quantitative marker of collagen deposition and fibrosis.[5]
-
Visualizing Pathways and Workflows
HSD17B13 Signaling Pathway in NAFLD
Caption: Proposed mechanism of HSD17B13 in NAFLD and points of intervention.
Experimental Workflow for In Vivo Efficacy Testing
Caption: Workflow for preclinical evaluation of this compound in a NASH model.
Conclusion
The development of HSD17B13 inhibitors like the hypothetical this compound is a promising therapeutic strategy for chronic liver diseases, grounded in the strong human genetic evidence of the protective nature of HSD17B13 loss-of-function variants. While genetic variants offer a lifelong, inherent protective effect, a pharmacological inhibitor could provide a therapeutic benefit to a broader population with the wild-type HSD17B13 gene who are at risk of or have established liver disease. The key challenge and focus of ongoing research will be to develop inhibitors that are not only potent and selective but also demonstrate a favorable safety profile in clinical settings. The experimental approaches outlined in this guide provide a framework for the preclinical validation of such therapeutic candidates.
References
- 1. Frontiers | HSD17B13: A Potential Therapeutic Target for NAFLD [frontiersin.org]
- 2. Review article: the role of HSD17B13 on global epidemiology, natural history, pathogenesis, and treatment of NAFLD - PMC [pmc.ncbi.nlm.nih.gov]
- 3. HSD17B13: A Potential Therapeutic Target for NAFLD - PMC [pmc.ncbi.nlm.nih.gov]
- 4. europeanreview.org [europeanreview.org]
- 5. Inhibition of HSD17B13 protects against liver fibrosis by inhibition of pyrimidine catabolism in nonalcoholic steatohepatitis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. enanta.com [enanta.com]
- 7. HSD17B13 is a Hepatic Retinol Dehydrogenase Associated with Histological Features of Non-Alcoholic Fatty Liver Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Cellular thermal shift assay - Wikipedia [en.wikipedia.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. tandfonline.com [tandfonline.com]
- 11. Application of the Cellular Thermal Shift Assay (CETSA) to validate drug target engagement in platelets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. drugtargetreview.com [drugtargetreview.com]
- 13. cdn.origene.com [cdn.origene.com]
- 14. Mouse Hsd17b13(17-beta-hydroxysteroid dehydrogenase 13) ELISA Kit - FineTest ELISA Kit | FineTest Antibody | FineTest® [fn-test.com]
- 15. Murine HSD17β13 does not control liver steatosis and modestly impacts fibrosis in a sex- and diet-specific manner - PMC [pmc.ncbi.nlm.nih.gov]
- 16. enanta.com [enanta.com]
- 17. Novel 17β-HSD13 inhibitor reduces fibrosis and steatosis in a MASH model | BioWorld [bioworld.com]
- 18. eolas-bio.co.jp [eolas-bio.co.jp]
Hsd17B13 Inhibition: A Head-to-Head Comparison of a Small Molecule Inhibitor and RNAi Knockdown
For Researchers, Scientists, and Drug Development Professionals
The role of 17β-hydroxysteroid dehydrogenase 13 (Hsd17B13), a liver-specific, lipid droplet-associated enzyme, in the pathogenesis of chronic liver diseases such as non-alcoholic steatohepatitis (NASH) has garnered significant attention.[1] Genetic studies have revealed that loss-of-function variants in the HSD17B13 gene are protective against the progression of liver disease, making it a compelling therapeutic target.[1][2] Two primary strategies have emerged to modulate Hsd17B13 activity: small molecule inhibition and RNA interference (RNAi)-mediated knockdown of its expression.
This guide provides a head-to-head comparison of these two approaches, utilizing available preclinical and clinical data for a representative potent and selective small molecule inhibitor, BI-3231, and various RNAi modalities, including short hairpin RNA (shRNA) and N-acetylgalactosamine (GalNAc)-conjugated small interfering RNA (siRNA). While direct comparative studies are limited, this guide synthesizes the existing evidence to offer an objective overview of their respective mechanisms, efficacy, and experimental validation.
Mechanism of Action
The two approaches differ fundamentally in how they achieve Hsd17B13 inhibition. Small molecule inhibitors act at the protein level, typically by binding to the active site and preventing substrate turnover. In contrast, RNAi technologies operate at the messenger RNA (mRNA) level, leading to a reduction in the synthesis of the Hsd17B13 protein.
References
Comparative In Vivo Validation of On-Target Effects of Hsd17B13 Inhibitors
A comprehensive guide for researchers, scientists, and drug development professionals on the in vivo validation of hydroxysteroid 17-beta dehydrogenase 13 (Hsd17B13) inhibitors. This guide provides a comparative analysis of publicly available data on several tool compounds, as no specific in vivo data for Hsd17B13-IN-67 has been publicly disclosed.
This document summarizes the on-target effects of several Hsd17B13 inhibitors that have been validated in in vivo preclinical models. The information is intended to provide an objective comparison of their performance based on available experimental data.
Introduction to Hsd17B13 Inhibition
Hydroxysteroid 17-beta dehydrogenase 13 (Hsd17B13) is a lipid droplet-associated enzyme primarily expressed in the liver. Genetic studies have shown that loss-of-function variants in the Hsd17B13 gene are associated with a reduced risk of developing chronic liver diseases, including metabolic dysfunction-associated steatohepatitis (MASH), formerly known as non-alcoholic steatohepatitis (NASH). This has made Hsd17B13 an attractive therapeutic target for the treatment of liver diseases. A number of small molecule inhibitors have been developed to target the enzymatic activity of Hsd17B13, and their on-target effects have been evaluated in various in vivo models.
Comparison of In Vivo Validated Hsd17B13 Inhibitors
While information on "this compound" is not available in the public domain, this guide compares several other Hsd17B13 inhibitors for which in vivo data has been published. These include a potent inhibitor referred to as "compound 32", BI-3231, EP-036332, EP-040081, and INI-822.
Quantitative Data Summary
The following table summarizes the available quantitative data for the in vitro potency of these inhibitors. Direct comparative in vivo efficacy data is limited in the public literature, but qualitative descriptions of their effects are included in the subsequent sections.
| Compound | Target | IC50 (nM) | Species | Reference |
| compound 32 | Hsd17B13 | 2.5 | Human | [1] |
| BI-3231 | Hsd17B13 | ~1 | Human & Mouse | [2] |
| EP-036332 | Hsd17B13 | 14 | Human | [3] |
| 2.5 | Mouse | [3] | ||
| EP-040081 | Hsd17B13 | 79 | Human | [3] |
| 74 | Mouse | [3] | ||
| INI-822 | Hsd17B13 | low nM | Human | [4] |
In Vivo Study Overviews
"Compound 32"
-
Model: Mouse models of Metabolic Dysfunction-Associated Steatohepatitis (MASH).
-
Reported Effects: Exhibited better anti-MASH effects compared to BI-3231. Mechanistic studies suggest it regulates hepatic lipids by inhibiting the SREBP-1c/FAS pathway.[1]
BI-3231
-
Model: While extensively characterized in vitro and in pharmacokinetic studies, specific in vivo efficacy studies in disease models are not detailed in the provided results.[5] It has been used as a tool compound for comparison.[1]
EP-036332 and EP-040081
-
Model: T-cell-mediated concanavalin A (ConA)-induced acute liver injury model in mice, a model of autoimmune hepatitis.
-
Dosing: EP-036332 was administered at 100 mg/kg twice daily, and EP-040081 at 10 or 100 mg/kg once daily.
-
Reported Effects: Both compounds decreased blood levels of alanine aminotransferase (ALT) and pro-inflammatory cytokines such as TNF-α, IL-1β, and CXCL9. They also led to a marked attenuation of gene markers for immune cell activation.[3]
INI-822
-
Model: Zucker obese rats fed a choline-deficient, L-amino acid-defined, high-fat diet (CDAA-HFD) to induce MASH.
-
Reported Effects: Treatment with INI-822 led to decreased levels of ALT. It also caused a dose-dependent increase in hepatic phosphatidylcholines, which are lipids important for cell membrane stability.
Experimental Protocols
Diet-Induced MASH Mouse Model
A common method to induce MASH in mice involves feeding a specific diet, such as a high-fat, high-fructose, and high-cholesterol diet or a choline-deficient, L-amino acid-defined, high-fat diet (CDAA-HFD).
-
Animal Model: Male C57BL/6J mice, 8-12 weeks old.
-
Diet: Provide a MASH-inducing diet (e.g., CDAA-HFD) and water ad libitum for a period of 12-24 weeks to induce steatohepatitis and fibrosis.
-
Compound Administration: The Hsd17B13 inhibitor or vehicle is administered orally (e.g., by gavage) at the desired dose and frequency for a specified treatment period.
-
Endpoint Analysis:
-
Blood Analysis: Collect blood via cardiac puncture or tail vein for measurement of plasma ALT and aspartate aminotransferase (AST) levels as markers of liver injury.
-
Liver Histology: Harvest the liver, fix in 10% neutral buffered formalin, embed in paraffin, and section. Stain sections with Hematoxylin and Eosin (H&E) for general morphology and Sirius Red for collagen deposition to assess fibrosis. The non-alcoholic fatty liver disease activity score (NAS) and fibrosis stage can be determined by a pathologist.
-
Hepatic Lipid Analysis: A portion of the liver is snap-frozen in liquid nitrogen and stored at -80°C. Lipids are extracted using a method such as the Folch or Bligh-Dyer procedure, and triglyceride and cholesterol levels are quantified.[6][7]
-
Concanavalin A (ConA)-Induced Autoimmune Hepatitis Mouse Model
This model is used to study T-cell dependent liver injury, which mimics aspects of autoimmune hepatitis.
-
Animal Model: Male C57BL/6J mice, 8-10 weeks old.
-
Compound Pre-treatment: Administer the Hsd17B13 inhibitor or vehicle orally for a period of 3 days prior to ConA injection.[3]
-
Induction of Hepatitis: On the final day of pre-treatment, inject Concanavalin A (e.g., 15-20 mg/kg) intravenously via the tail vein.[3][8]
-
Endpoint Analysis (typically 6-24 hours post-ConA injection):
-
Blood and Tissue Collection: Collect blood and harvest liver and spleen.
-
Plasma Analysis: Measure plasma levels of ALT, AST, and pro-inflammatory cytokines (e.g., TNF-α, IFN-γ, IL-1β) using ELISA or multiplex assays.
-
Histology: Analyze liver sections for signs of inflammation and necrosis.
-
Gene Expression Analysis: Isolate RNA from liver tissue to quantify the expression of inflammatory and cell death markers by qPCR.
-
Mandatory Visualizations
Caption: Simplified signaling pathway of Hsd17B13 in liver disease and the point of intervention for inhibitors.
Caption: General experimental workflow for in vivo validation of Hsd17B13 inhibitors.
References
- 1. BI-3231 - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 2. cn-bio.com [cn-bio.com]
- 3. enanta.com [enanta.com]
- 4. inipharm.com [inipharm.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Hepatic lipid analysis [bio-protocol.org]
- 7. mmpc.org [mmpc.org]
- 8. Concanavalin A-induced autoimmune hepatitis model in mice: Mechanisms and future outlook - PMC [pmc.ncbi.nlm.nih.gov]
Crystallographic Insights into Hsd17B13 Inhibition: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of small molecule inhibitors of 17β-hydroxysteroid dehydrogenase 13 (Hsd17B13), with a focus on the mechanism of action as confirmed by X-ray crystallography. The data presented here is intended to inform research and drug development efforts targeting Hsd17B13, a protein strongly associated with the progression of chronic liver diseases such as non-alcoholic steatohepatitis (NASH).
Introduction
Hydroxysteroid 17-beta dehydrogenase 13 (Hsd17B13) is a lipid droplet-associated enzyme primarily expressed in the liver.[1][2][3] Genetic studies have revealed that loss-of-function variants in the HSD17B13 gene are protective against the development of NASH, fibrosis, and hepatocellular carcinoma, making it a compelling therapeutic target.[1][4] Small molecule inhibitors that can replicate the protective effects of these genetic variants are of significant interest. This guide focuses on inhibitors whose binding mode and mechanism of action have been elucidated through crystallographic studies, providing a structural basis for rational drug design.
While the specific inhibitor "Hsd17B13-IN-67" was not found in the available literature, this guide details the crystallographically characterized inhibitors, referred to in a key 2023 study by Liu et al. as "compound 1" and "compound 2". These are understood to be commercially available as HSD17B13-IN-7 and HSD17B13-IN-3, respectively.
Performance Comparison of Hsd17B13 Inhibitors
The following table summarizes the quantitative data for the two primary Hsd17B13 inhibitors characterized by crystallography.
| Inhibitor | Alternative Name | Target | IC50 (β-estradiol substrate) | IC50 (Leukotriene B4 substrate) | Key Crystallographic Findings | Reference |
| Compound 1 | HSD17B13-IN-7 | Hsd17B13 | 0.18 µM | 0.25 µM | Binds to the active site, displacing the C-terminal peptide. Interacts with the NAD+ cofactor. | [5] |
| Compound 2 | HSD17B13-IN-3 | Hsd17B13 | 0.38 µM | 0.45 µM | Also binds to the active site and interacts with NAD+. Occupies a different path to the active site compared to Compound 1. | [6] |
Mechanism of Action Confirmed by Crystallography
The crystal structures of Hsd17B13 in complex with its NAD+ cofactor and small molecule inhibitors have provided crucial insights into its mechanism of action and inhibition.[7][8] Hsd17B13 forms a homodimer, and the binding of the NAD+ cofactor is essential for its catalytic activity.[5][8]
The inhibitors, Compound 1 and Compound 2 , both occupy the substrate-binding site.[9][10] Their binding is dependent on the presence of the NAD+ cofactor, with which they make direct interactions.[10] A key finding from the crystallography studies is that in the apo (unbound) state, the C-terminal peptide of Hsd17B13 folds back and blocks the substrate-binding site.[7] The binding of the inhibitors displaces this C-terminal peptide, revealing the mechanism by which they prevent substrate access.[10]
Although both inhibitors target the same site, they follow different paths to access it and exhibit distinct interactions with the surrounding amino acid residues.[7][8] This structural information is invaluable for the structure-based design of new and more potent Hsd17B13 inhibitors.
Below is a diagram illustrating the confirmed mechanism of action of these inhibitors.
Caption: Mechanism of Hsd17B13 inhibition.
Experimental Protocols
Recombinant Hsd17B13 Expression and Purification
Full-length human and dog Hsd17B13 constructs with a C-terminal His-tag are expressed using a baculovirus expression system in Sf9 insect cells.[10]
-
Expression: Sf9 cells are infected with the recombinant baculovirus at a density of 2 x 10^6 cells/mL and incubated for 72 hours.[10]
-
Cell Lysis: Cells are harvested and lysed in a buffer containing detergents to solubilize the membrane-associated Hsd17B13 protein.
-
Purification: The protein is purified from the cell lysate using an anti-DDK affinity column followed by conventional chromatography steps.[11] The final buffer for the purified protein typically contains Tris-HCl, NaCl, KCl, Tween-20, glycerol, and DTT.[12]
Crystallization of Hsd17B13-Inhibitor Complexes
The crystallization of full-length Hsd17B13 requires the presence of both the NAD+ cofactor and an inhibitor.[10]
-
Complex Formation: The purified Hsd17B13 protein is incubated with a molar excess of NAD+ and the inhibitor (e.g., Compound 1 or 2).
-
Crystallization: The protein-inhibitor complex is crystallized using the sitting drop vapor diffusion method.
-
Dog Hsd17B13: Crystals are grown at room temperature over two weeks by mixing the protein complex with a reservoir solution containing 30% PEG3350 and 0.2 M ammonium chloride.[10]
-
Human Hsd17B13: Crystals are grown under similar conditions with a reservoir solution containing 25% PEG3350, 0.1 M Bis-Tris pH 5.5, and 0.2 M Li2SO4, with the addition of 0.5% β-octyl-glucoside.[10]
-
-
Structure Determination: The crystal structure is solved using molecular replacement, with the previously determined structure of Hsd17B11 serving as an initial model.[7]
Hsd17B13 Enzymatic Activity Assay
The enzymatic activity of Hsd17B13 and the potency of its inhibitors are determined using an in vitro biochemical assay that measures the production of NADH.[13]
-
Reaction Mixture: A reaction mixture is prepared in a 384-well plate containing purified recombinant human Hsd17B13 protein, NAD+, and the substrate (e.g., β-estradiol or leukotriene B4) in a suitable buffer.[13] For inhibitor testing, various concentrations of the inhibitor are included.
-
Incubation: The reaction is incubated at room temperature.
-
NADH Detection: The amount of NADH produced is quantified using a bioluminescent detection reagent such as the NADH-Glo™ Detection kit.[13]
-
Data Analysis: The luminescent signal is measured using a plate reader. For inhibitor studies, IC50 values are calculated from the dose-response curves.
Below is a diagram illustrating the experimental workflow for Hsd17B13 crystallography.
Caption: Hsd17B13 Crystallography Workflow.
Alternative Approaches to Hsd17B13 Inhibition
Besides small molecule inhibitors, other strategies are being explored to modulate Hsd17B13 activity for therapeutic benefit.
-
RNA interference (RNAi): Preclinical studies using RNAi technologies, such as small interfering RNAs (siRNAs), have shown that knocking down Hsd17B13 expression can prevent the progression of NAFLD.[1][14]
-
Antisense oligonucleotides (ASOs): ASOs are another therapeutic modality being investigated to reduce Hsd17B13 protein levels.
-
Genetic Variants: The naturally occurring loss-of-function variants of Hsd17B13 serve as a human knockout model, providing strong genetic validation for the therapeutic hypothesis of Hsd17B13 inhibition.[1][4]
Conclusion
The crystallographic elucidation of Hsd17B13 in complex with small molecule inhibitors represents a significant advancement in the pursuit of therapies for chronic liver disease. The detailed structural information provides a solid foundation for the design of next-generation inhibitors with improved potency and selectivity. The comparative data and experimental protocols presented in this guide are intended to support the ongoing research and development in this promising area.
References
- 1. Review article: the role of HSD17B13 on global epidemiology, natural history, pathogenesis, and treatment of NAFLD - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | HSD17B13: A Potential Therapeutic Target for NAFLD [frontiersin.org]
- 3. Role of HSD17B13 in the liver physiology and pathophysiology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. scispace.com [scispace.com]
- 6. creative-biolabs.com [creative-biolabs.com]
- 7. Structural basis of lipid-droplet localization of 17-beta-hydroxysteroid dehydrogenase 13 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. origene.com [origene.com]
- 9. cdn.origene.com [cdn.origene.com]
- 10. Crystal structures of 17-beta-hydroxysteroid dehydrogenase 13 [ouci.dntb.gov.ua]
- 11. origene.com [origene.com]
- 12. bpsbioscience.com [bpsbioscience.com]
- 13. academic.oup.com [academic.oup.com]
- 14. Review article: the role of HSD17B13 on global epidemiology, natural history, pathogenesis and treatment of NAFLD [escholarship.org]
Hsd17B13-IN-67 cross-reactivity with other 17-beta-hydroxysteroid dehydrogenases
For Researchers, Scientists, and Drug Development Professionals
The inhibition of 17β-hydroxysteroid dehydrogenase 13 (HSD17B13) has emerged as a promising therapeutic strategy for a range of liver diseases, including non-alcoholic steatohepatitis (NASH). As the development of small molecule inhibitors targeting HSD17B13 progresses, a critical aspect of their preclinical characterization is the assessment of their selectivity against other members of the 17β-hydroxysteroid dehydrogenase (HSD17B) family. This guide provides a comparative overview of the cross-reactivity profiles of notable HSD17B13 inhibitors, supported by available experimental data and detailed methodologies.
Understanding the Importance of Selectivity
The HSD17B family consists of 15 members, many of which play crucial roles in steroid hormone metabolism and other physiological processes.[1] Off-target inhibition of these isoforms could lead to undesirable side effects. For instance, HSD17B1, HSD17B2, and HSD17B3 are involved in the biosynthesis and inactivation of sex hormones.[1] Therefore, demonstrating high selectivity for HSD17B13 over other HSD17B isoforms is paramount for the development of safe and effective therapeutics.
Comparative Selectivity of HSD17B13 Inhibitors
While specific data for a compound designated "Hsd17B13-IN-67" is not publicly available, analysis of several other well-characterized HSD17B13 inhibitors reveals a strong emphasis on achieving high selectivity. The following table summarizes the available cross-reactivity data for these compounds.
| Inhibitor | Target | Primary IC50 (nM) | Cross-Reactivity Data (IC50 in nM or Fold Selectivity) | Reference |
| INI-678 | Human HSD17B13 | Low nM | Does not inhibit other tested members of the HSD17B family. | |
| INI-822 | Human HSD17B13 | Low nM | >100-fold selectivity over other HSD17B family members. | [2] |
| BI-3231 | Human HSD17B13 | Ki: ~1-10 | Excellent selectivity versus the structurally related homolog HSD17B11. | [3][4] |
| EP-036332 | Human HSD17B13 | 14 | >7,000-fold selective over HSD17B1. | [5] |
| EP-040081 | Human HSD17B13 | 79 | >1,265-fold selective over HSD17B1. | [5] |
Note: "Low nM" indicates that the precise IC50 values were not disclosed in the referenced materials but were described as being in the low nanomolar range.
Experimental Protocols for Assessing Cross-Reactivity
The determination of inhibitor selectivity against various HSD17B isoforms typically involves in vitro enzymatic assays. Below is a generalized protocol based on methodologies described in the literature.[3][6]
Objective: To determine the half-maximal inhibitory concentration (IC50) of a test compound against a panel of recombinant human HSD17B isoforms.
Materials:
-
Recombinant, purified human HSD17B isoforms (e.g., HSD17B1, HSD17B2, HSD17B11, HSD17B13).
-
Test inhibitor compound.
-
Substrates: Estradiol, Leukotriene B4 (LTB4), Retinol, or other specific substrates for each isoform.
-
Cofactor: NAD+ or NADP+.
-
Assay Buffer (e.g., 40 mM Tris, pH 7.4, 0.01% BSA, 0.01% Tween 20).
-
Detection Reagent (e.g., luminescent NADH detection kit or mass spectrometer).
-
Microplates (e.g., 384-well).
Procedure:
-
Compound Preparation: Prepare a serial dilution of the test inhibitor in DMSO.
-
Enzyme and Substrate/Cofactor Preparation: Prepare solutions of each recombinant HSD17B isoform and their respective substrate/cofactor mixes in assay buffer. The concentrations of substrate and cofactor should ideally be at their experimentally determined Km values.[4]
-
Assay Reaction:
-
Dispense a small volume of the diluted test compound into the wells of a microplate.
-
Add the enzyme solution to each well and incubate for a specified time (e.g., 15 minutes) at room temperature to allow for compound-enzyme interaction.
-
Initiate the enzymatic reaction by adding the substrate/cofactor mix to each well.
-
-
Incubation: Incubate the reaction mixture for a defined period (e.g., 4 hours) at room temperature.
-
Detection:
-
Luminescence-based detection: Stop the reaction and add a detection reagent that generates a luminescent signal proportional to the amount of NADH produced. Read the luminescence on a plate reader.
-
Mass Spectrometry-based detection: Quench the reaction and analyze the formation of the product or consumption of the substrate using RapidFire mass spectrometry or a similar technique.[6]
-
-
Data Analysis:
-
Calculate the percent inhibition for each concentration of the test compound relative to a vehicle control (e.g., DMSO).
-
Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
-
Signaling Pathways and Experimental Workflows
To visually represent the concepts discussed, the following diagrams have been generated using the DOT language.
Caption: Simplified overview of HSD17B isoform functions.
References
- 1. HSD17B13: A Potential Therapeutic Target for NAFLD - PMC [pmc.ncbi.nlm.nih.gov]
- 2. inipharm.com [inipharm.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Discovery of a Novel Potent and Selective HSD17B13 Inhibitor, BI-3231, a Well-Characterized Chemical Probe Available for Open Science - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Novel HSD17B13 inhibitors display hepatoprotective effects in hepatitis models | BioWorld [bioworld.com]
- 6. enanta.com [enanta.com]
HSD17B13 Inhibition vs. Standard of Care: A Comparative Guide for NASH Treatment
For Researchers, Scientists, and Drug Development Professionals
Nonalcoholic steatohepatitis (NASH), a severe form of nonalcoholic fatty liver disease (NAFLD), presents a significant therapeutic challenge with no FDA-approved pharmacological treatments. The current standard of care primarily revolves around lifestyle modifications aimed at weight reduction. However, the emergence of novel therapeutic targets such as 17β-hydroxysteroid dehydrogenase 13 (HSD17B13) offers a promising new avenue for drug development. This guide provides a comparative analysis of HSD17B13 inhibition, with a focus on the investigational compound class, against the established standard of care for NASH, supported by available experimental data.
Executive Summary
Inhibition of HSD17B13, a lipid droplet-associated enzyme primarily expressed in the liver, is a genetically validated therapeutic strategy for NASH. Human genetic studies have consistently shown that loss-of-function variants in the HSD17B13 gene are associated with a reduced risk of progressive liver disease, including NASH, fibrosis, and hepatocellular carcinoma.[1][2][3][4] Preclinical and early clinical data on HSD17B13 inhibitors, such as the RNAi therapeutic ALN-HSD, suggest a favorable safety profile and target engagement.[5] This approach contrasts with the current standard of care, which relies on significant lifestyle changes that can be difficult for patients to maintain. While direct comparative trials are not yet available, this guide aims to benchmark the potential of HSD17B13 inhibition against the outcomes of current therapeutic strategies.
Data Presentation: HSD17B13 Inhibition vs. Standard of Care for NASH
| Parameter | HSD17B13 Inhibition (e.g., ALN-HSD) | Standard of Care (Lifestyle Modification) |
| Mechanism of Action | Targeted inhibition of HSD17B13 enzyme activity, mimicking the protective effects of genetic loss-of-function variants.[2][4] | Reduction of hepatic fat accumulation through caloric restriction and increased physical activity. |
| Primary Efficacy Endpoints | Reduction in liver fat, inflammation, and fibrosis. Improvement in liver enzymes (ALT, AST). | Weight loss, improvement in liver histology (steatosis, inflammation, fibrosis), and resolution of NASH. |
| Reported Efficacy | Preclinical models show reductions in markers of liver fibrosis.[1] Early clinical data for ALN-HSD shows robust target knockdown and numerically lower liver enzymes and NAFLD Activity Score (NAS).[5] | A weight loss of ≥10% can lead to NASH resolution in up to 90% of patients and fibrosis regression in 45%. |
| Safety and Tolerability | Generally well-tolerated in early clinical trials. The most common adverse event reported for ALN-HSD was mild injection site reactions.[5] | Generally safe, but rapid weight loss can potentially worsen liver disease. Adherence to significant lifestyle changes can be challenging for patients. |
| Route of Administration | Subcutaneous injection (for RNAi therapeutics). | N/A (Diet and exercise). |
| Patient Population | Patients with diagnosed NASH, potentially with specific genetic profiles. | Overweight or obese patients with NAFLD/NASH. |
Signaling Pathways and Experimental Workflows
HSD17B13 Signaling Pathway in NASH
The precise molecular function of HSD17B13 is still under investigation, but it is understood to be a lipid droplet-associated protein involved in hepatic lipid metabolism.[1][3][6] Its expression is upregulated in patients with NAFLD.[6][7] Genetic loss-of-function of HSD17B13 is protective against the progression of liver disease.[2][4]
Caption: Proposed role of HSD17B13 in NASH pathogenesis and the point of intervention for its inhibitors.
Experimental Workflow for Preclinical Evaluation of HSD17B13 Inhibitors
The preclinical assessment of HSD17B13 inhibitors typically involves in vitro and in vivo models to evaluate potency, selectivity, and efficacy.
Caption: A typical preclinical workflow for the evaluation of HSD17B13 inhibitors for NASH.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are summaries of key experimental protocols relevant to the benchmarking of HSD17B13 inhibitors.
In Vivo NASH Model Induction
-
Model: Choline-deficient, L-amino acid-defined, high-fat diet (CDAAHF) in mice.
-
Procedure: Male C57BL/6J mice are fed a CDAAHF diet for a specified period (e.g., 6-12 weeks) to induce NASH with fibrosis. Control mice are fed a standard chow diet.
-
Rationale: This diet-induced model recapitulates many of the key histological features of human NASH, including steatosis, inflammation, and fibrosis.[8]
Measurement of Serum Aminotransferases (ALT/AST)
-
Method: Enzyme-linked immunosorbent assay (ELISA) or colorimetric assays.[9][10]
-
Procedure:
-
Collect blood samples from animals and separate the serum.
-
Use a commercial ALT/AST assay kit according to the manufacturer's instructions.[9][10][11]
-
Briefly, serum samples are incubated with the reaction mixture.
-
The change in absorbance is measured spectrophotometrically at a specific wavelength (e.g., 340 nm or 505 nm) and is proportional to the enzyme activity.[10][12]
-
-
Rationale: Serum ALT and AST levels are key biomarkers of liver injury.[12]
Liver Histology Assessment
-
Method: Hematoxylin and Eosin (H&E) staining for general morphology and Sirius Red staining for collagen deposition (fibrosis).
-
Procedure:
-
Euthanize animals and perfuse the liver with saline.
-
Fix a portion of the liver in 10% neutral buffered formalin.
-
Embed the fixed tissue in paraffin and section it.
-
Stain sections with H&E and Sirius Red.
-
A pathologist, blinded to the treatment groups, scores the slides for steatosis, inflammation, ballooning (NAFLD Activity Score - NAS), and fibrosis.[13][14][15]
-
-
Rationale: Liver biopsy and subsequent histological assessment remain the gold standard for diagnosing and staging NASH and fibrosis.[13][14][16]
RNA Interference (RNAi) Therapy Protocol for Liver Targeting
-
Method: Subcutaneous administration of GalNAc-conjugated small interfering RNAs (siRNAs).
-
Procedure:
-
Design and synthesize siRNAs targeting the HSD17B13 mRNA.
-
Conjugate the siRNAs to N-acetylgalactosamine (GalNAc) ligands.
-
Administer the GalNAc-siRNA conjugate to animals or humans via subcutaneous injection.
-
The GalNAc ligand binds to the asialoglycoprotein receptor (ASGPR) on hepatocytes, facilitating targeted delivery to the liver.
-
Once inside the hepatocyte, the siRNA engages the RNAi machinery to silence the target mRNA.[17]
-
-
Rationale: This method allows for potent and specific gene silencing in the liver with a favorable safety profile.[18][19][20][21]
Conclusion
Inhibition of HSD17B13 represents a promising, genetically validated approach for the treatment of NASH. While direct comparative data with the standard of care is pending the completion of advanced clinical trials, the targeted mechanism of action and encouraging early data suggest that HSD17B13 inhibitors could offer a significant therapeutic advantage over the current reliance on lifestyle modifications. The detailed experimental protocols provided in this guide are intended to support further research and development in this exciting area of hepatology. As more data from clinical trials of HSD17B13 inhibitors become available, a more definitive benchmarking against the standard of care will be possible, potentially heralding a new era in the pharmacological management of NASH.
References
- 1. HSD17B13: A Potential Therapeutic Target for NAFLD - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Review article: the role of HSD17B13 on global epidemiology, natural history, pathogenesis, and treatment of NAFLD - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | HSD17B13: A Potential Therapeutic Target for NAFLD [frontiersin.org]
- 4. NASH, HSD17B13 and era of programmable therapeutics - Plenge Gen @rplengePlenge Gen @rplenge [plengegen.com]
- 5. Regeneron and Alnylam Report Promising Data from Ongoing Phase 1 Study of ALN-HSD in NASH Patients and Healthy Volunteers | Regeneron Pharmaceuticals Inc. [investor.regeneron.com]
- 6. scholars.houstonmethodist.org [scholars.houstonmethodist.org]
- 7. researchgate.net [researchgate.net]
- 8. enanta.com [enanta.com]
- 9. 4.4. Measurement of Serum Aspartate Aminotransferase (AST) and (ALT) [bio-protocol.org]
- 10. biolabo.fr [biolabo.fr]
- 11. sigmaaldrich.com [sigmaaldrich.com]
- 12. acb.org.uk [acb.org.uk]
- 13. Histological assessment based on liver biopsy: the value and challenges in NASH drug development - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Histopathological Diagnosis of Nonalcoholic Steatohepatitis (NASH) | Springer Nature Experiments [experiments.springernature.com]
- 15. Liver Pathology: Steatohepatitis | AASLD [aasld.org]
- 16. Is Assessing the Presence of NASH by Liver Histology or Surrogate Markers Always Advisable? - PMC [pmc.ncbi.nlm.nih.gov]
- 17. RNA-based therapies in liver metabolic diseases | Gut [gut.bmj.com]
- 18. RNA Interference as a Therapeutic Strategy for the Treatment of Liver Diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Hepatic delivery of RNA interference activators for therapeutic application - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. nutritionreview.org [nutritionreview.org]
Comparative Analysis of Hsd17B13 Findings: A Guide to Inter-Laboratory Consistency
A Note on Nomenclature: Initial searches for "Hsd17B13-IN-67" did not yield a specific registered compound. This guide will therefore focus on the broader reproducibility of findings related to the target protein, 17β-hydroxysteroid dehydrogenase 13 (HSD17B13), including data from genetic studies and preclinical evaluations of representative inhibitors. This approach allows for an assessment of the consistency of scientific understanding surrounding HSD17B13's role in disease.
Executive Summary
Research into the function of HSD17B13, a liver-specific enzyme implicated in chronic liver diseases, has demonstrated a remarkable consistency in human genetic studies across numerous independent research groups. These studies consistently show that loss-of-function variants in the HSD17B13 gene are associated with a reduced risk of nonalcoholic fatty liver disease (NAFLD), nonalcoholic steatohepatitis (NASH), and alcohol-related liver disease.[1][2][3] Preclinical studies involving inhibitors and gene knockdown largely support the protective effects observed in human genetic studies, although some discrepancies have been noted in mouse models, highlighting potential inter-species differences.[4][5] This guide provides a comparative overview of the key findings, experimental methodologies, and available data to offer researchers, scientists, and drug development professionals a clear understanding of the current landscape and the reproducibility of findings related to HSD17B13.
I. Consistency of Findings from Human Genetic Studies
Multiple genome-wide association studies (GWAS) and meta-analyses from different cohorts have consistently identified a strong association between loss-of-function variants of HSD17B13 and protection against chronic liver diseases. The most studied variant, rs72613567, has been reproducibly linked to lower levels of liver enzymes and a reduced risk of disease progression.
Table 1: Comparative Data from Human Genetic Studies on HSD17B13 rs72613567 Variant
| Study Cohort/First Author | Publication Year | Population | Key Finding | Odds Ratio (OR) for Liver Disease (per TA allele) |
| Abul-Husn et al. | 2018 | European | Reduced risk of alcoholic and nonalcoholic liver disease.[1] | Alcoholic Liver Disease: 0.58 (Heterozygotes), 0.47 (Homozygotes)[1] |
| Ma et al. | 2019 | Multi-ethnic | Association with reduced inflammation in NAFLD. | Not explicitly for overall disease, focused on histological features. |
| Gellert-Kristensen et al. | 2020 | Danish | Decreased risk of cirrhosis and cirrhosis-related mortality.[2] | Cirrhosis: 0.85[2] |
| Ting et al. | 2021 | Multi-ethnic Asian | Inversely associated with NAFLD and NASH.[6][7] | NASH: 0.49 (Chinese population)[7] |
II. Preclinical Research: Inhibitors and Knockdown/Knockout Models
Preclinical studies have sought to replicate the protective effects seen in humans by inhibiting or genetically removing HSD17B13. These studies generally show beneficial outcomes, though some conflicting data exists, particularly in knockout mouse models which did not consistently show protection from diet-induced liver injury.[4][5] This suggests that the timing and nature of HSD17B13 reduction (i.e., lifelong knockout vs. later-stage inhibition) may be critical, or that there are important species-specific differences in its function.[4]
More recent studies using antisense oligonucleotides (ASOs) to knockdown Hsd17b13 in mouse models of NASH have shown protection against liver fibrosis, aligning more closely with the human genetic data.[8][9] Furthermore, the development of small molecule inhibitors, such as BI-3231, has provided tools to probe the function of HSD17B13.
Table 2: Preclinical Data for HSD17B13 Inhibition
| Compound/Method | Model System | Key Finding | IC50 / Efficacy |
| BI-3231 | Human and mouse hepatocytes | Potent and selective inhibition of HSD17B13; reduces triglyceride accumulation under lipotoxic stress.[10][11] | hHSD17B13: 1 nM, mHSD17B13: 13 nM[12] |
| Hsd17b13 shRNA knockdown | High-fat diet obese mice | Attenuated liver steatosis.[8][13] | Significant reduction in hepatic triglycerides.[14] |
| Enanta HSD17B13 Inhibitors | Mouse model of autoimmune hepatitis | Demonstrated anti-inflammatory and hepatoprotective effects. | Data presented as in vivo efficacy, specific IC50 not provided. |
III. Experimental Protocols
To aid in the design and comparison of studies, detailed methodologies for key experiments are outlined below.
A. HSD17B13 Enzymatic Inhibition Assay (for small molecule inhibitors)
-
Protein Source: Purified recombinant human HSD17B13 protein.
-
Substrate: Estradiol is commonly used as a substrate.
-
Cofactor: NAD+ is required for the enzymatic reaction.
-
Assay Protocol:
-
Diluted purified recombinant protein is added to a microtiter plate containing the test compound.
-
The mixture is incubated to allow for inhibitor binding.
-
The enzymatic reaction is initiated by the addition of the substrate (e.g., estradiol) and cofactor (NAD+).
-
The reaction progress is monitored by measuring the production of the product (e.g., estrone) or the consumption of the cofactor.
-
IC50 values are calculated from the dose-response curves.
-
B. In Vitro Model of Hepatocellular Lipotoxicity
-
Cell Lines: Human hepatoma cell lines (e.g., HepG2) or primary mouse hepatocytes are commonly used.
-
Induction of Lipotoxicity: Cells are treated with palmitic acid to induce lipid droplet accumulation and cellular stress.[10][11]
-
Treatment: Cells are co-incubated with the HSD17B13 inhibitor (e.g., BI-3231).
-
Endpoints:
-
Triglyceride Accumulation: Measured using assays such as Oil Red O staining or biochemical quantification.
-
Lipid Homeostasis: Assessed by measuring the expression of genes involved in lipid metabolism.
-
Mitochondrial Function: Evaluated through assays measuring mitochondrial respiration.
-
Cell Viability and Proliferation: Determined using standard cell-based assays.
-
C. In Vivo Murine Models of Liver Disease
-
Animal Models:
-
Intervention:
-
Endpoints:
-
Liver Histology: Staining of liver sections with Hematoxylin and Eosin (H&E) for general morphology, Sirius Red for fibrosis, and Masson's trichrome for collagen deposition.[14]
-
Biochemical Analysis: Measurement of serum levels of liver enzymes (ALT, AST), triglycerides, and cholesterol.[14]
-
Gene Expression Analysis: qRT-PCR or RNA-sequencing of liver tissue to assess changes in genes related to inflammation, fibrosis, and lipid metabolism.
-
IV. Signaling Pathways and Experimental Workflows
A. HSD17B13 Signaling and Pathophysiological Role
Caption: HSD17B13 in liver pathophysiology.
B. General Experimental Workflow for HSD17B13 Inhibitor Evaluation
Caption: Workflow for HSD17B13 inhibitor development.
Conclusion
The body of evidence from multiple independent research groups provides a strong and reproducible link between the loss of HSD17B13 function and protection against chronic liver diseases in humans. Preclinical studies with inhibitors and gene knockdown are largely consistent with these findings, providing a solid foundation for the continued development of HSD17B13-targeted therapies. While some discrepancies in animal models warrant further investigation into potential species-specific roles, the overall consistency of the data strongly supports HSD17B13 as a promising therapeutic target. The availability of well-characterized chemical probes like BI-3231 will further facilitate cross-lab validation and a deeper understanding of HSD17B13 biology.
References
- 1. Frontiers | HSD17B13: A Potential Therapeutic Target for NAFLD [frontiersin.org]
- 2. Review article: the role of HSD17B13 on global epidemiology, natural history, pathogenesis, and treatment of NAFLD - PMC [pmc.ncbi.nlm.nih.gov]
- 3. news-medical.net [news-medical.net]
- 4. Hsd17b13 Deficiency Does not Protect Mice From Obesogenic Diet Injury - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 17-Beta Hydroxysteroid Dehydrogenase 13 Deficiency Does Not Protect Mice From Obesogenic Diet Injury - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Loss-of-function HSD17B13 variants, non-alcoholic steatohepatitis and adverse liver outcomes: Results from a multi-ethnic Asian cohort - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. biorxiv.org [biorxiv.org]
- 9. pnas.org [pnas.org]
- 10. journals.physiology.org [journals.physiology.org]
- 11. BI-3231, an enzymatic inhibitor of HSD17B13, reduces lipotoxic effects induced by palmitic acid in murine and human hepatocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. medchemexpress.com [medchemexpress.com]
- 13. biorxiv.org [biorxiv.org]
- 14. Down-Regulating the High Level of 17-Beta-Hydroxysteroid Dehydrogenase 13 Plays a Therapeutic Role for Non-Alcoholic Fatty Liver Disease - PMC [pmc.ncbi.nlm.nih.gov]
Validating the Therapeutic Potential of HSD17B13 Inhibition in Patient-Derived Cells: A Comparative Guide
An in-depth analysis of emerging therapeutic strategies targeting 17β-hydroxysteroid dehydrogenase 13 (HSD17B13) for the treatment of chronic liver diseases. This guide provides a comparative overview of leading HSD17B13 inhibitors, with a focus on validating their potential using patient-derived cell models.
Recent genetic studies have identified a loss-of-function variant (rs72613567) in the HSD17B13 gene that is associated with a reduced risk of developing non-alcoholic fatty liver disease (NAFLD), non-alcoholic steatohepatitis (NASH), and alcohol-related liver disease.[1][2] This has propelled HSD17B13, a lipid droplet-associated enzyme primarily expressed in hepatocytes, into the spotlight as a promising therapeutic target.[3][4] The pursuit of small molecule inhibitors and RNA interference (RNAi) therapeutics aimed at mimicking this protective genetic variant is a rapidly advancing field. While the specific compound "Hsd17B13-IN-67" was not identifiable in publicly available literature, this guide will compare the performance of several leading, publicly disclosed HSD17B13 inhibitors that have been evaluated in human cell-based models, providing a framework for assessing their therapeutic potential.
Mechanism of Action and Therapeutic Rationale
HSD17B13 is understood to be involved in lipid metabolism within hepatocytes.[4][5] Its overexpression is associated with increased liver fat accumulation.[6][7] The protective genetic variants of HSD17B13 result in a truncated, enzymatically inactive protein.[1][8] The therapeutic hypothesis is that inhibiting HSD17B13 activity will replicate this protective phenotype, reducing hepatocyte lipid accumulation and mitigating the progression of liver disease.
Below is a diagram illustrating the proposed signaling pathway and the therapeutic intervention point.
Comparative Analysis of HSD17B13 Inhibitors
The following table summarizes the available data on leading HSD17B13 inhibitors, focusing on their performance in human-derived cell systems.
| Inhibitor | Modality | Key In Vitro Model | Reported Efficacy | Reference |
| INI-822 | Small Molecule | Human liver cell-based "liver-on-a-chip" model of NASH | Up to 45% decrease in alpha-smooth muscle actin (α-SMA) and 42% decrease in collagen type 1 | [9] |
| Rapirosiran (ARO-HSD) | RNA Interference | Primary Human Hepatocytes | Dose-dependent reduction in HSD17B13 mRNA | [10][11] |
| BI-3231 | Small Molecule | Not specified in detail, but described as a potent and selective inhibitor of human HSD17B13 | 1 nM activity and >10,000-fold selectivity over HSD17B11 | [12] |
Experimental Protocols
Detailed methodologies are crucial for the interpretation and replication of findings. Below are representative protocols for key experiments used to validate HSD17B13 inhibitors in patient-derived or human cell models.
HSD17B13 mRNA Knockdown in Primary Human Hepatocytes
This protocol is based on studies evaluating RNAi therapeutics like rapirosiran.
-
Cell Culture: Primary human hepatocytes are seeded in collagen-coated plates and maintained in hepatocyte culture medium.
-
Treatment: Cells are treated with varying concentrations of the HSD17B13-targeting siRNA or a control siRNA.
-
RNA Extraction and qRT-PCR: After a specified incubation period (e.g., 48-72 hours), total RNA is extracted from the hepatocytes. The expression of HSD17B13 mRNA is quantified using quantitative real-time polymerase chain reaction (qRT-PCR), normalized to a housekeeping gene (e.g., GAPDH).
-
Data Analysis: The percentage of HSD17B13 mRNA knockdown is calculated relative to the control-treated cells.
Anti-Fibrotic Activity in a 3D Human Liver Model
This protocol is representative of studies with small molecule inhibitors like INI-822 in advanced "liver-on-a-chip" systems.
-
Model System: A 3D microfluidic device containing co-cultured primary human hepatocytes, hepatic stellate cells, and Kupffer cells is used to mimic the liver microenvironment.
-
Induction of Fibrosis: The liver model is stimulated with a pro-fibrotic cocktail (e.g., TGF-β1, fatty acids) to induce a NASH-like phenotype with fibrosis.
-
Inhibitor Treatment: The model is treated with the HSD17B13 inhibitor at various concentrations for a defined period.
-
Endpoint Analysis:
-
Immunofluorescence: The expression and deposition of fibrotic markers such as alpha-smooth muscle actin (α-SMA) and collagen type 1 are visualized and quantified using immunofluorescence microscopy.
-
Gene Expression: RNA is extracted from the cells in the device, and the expression of fibrosis-related genes is analyzed by qRT-PCR.
-
-
Data Analysis: The reduction in the expression of fibrotic markers in the inhibitor-treated models is compared to the vehicle-treated controls.
The workflow for validating a novel HSD17B13 inhibitor in patient-derived cells is outlined in the diagram below.
Conclusion
The inhibition of HSD17B13 presents a genetically validated and compelling strategy for the treatment of NAFLD and NASH. Preclinical data from human cell-based models, particularly patient-derived cells and advanced "liver-on-a-chip" systems, are critical for validating the therapeutic potential of new inhibitors like this compound. The available data on compounds such as INI-822 and rapirosiran demonstrate that targeting HSD17B13 can effectively reduce markers of fibrosis and lower the expression of the target gene in human hepatocytes. As more data from ongoing clinical trials become available, the comparative efficacy of different inhibitory modalities will become clearer, paving the way for a new class of therapeutics for chronic liver disease.
References
- 1. Frontiers | HSD17B13: A Potential Therapeutic Target for NAFLD [frontiersin.org]
- 2. mdpi.com [mdpi.com]
- 3. HSD17B13: A Potential Therapeutic Target for NAFLD - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. news-medical.net [news-medical.net]
- 6. mdpi.com [mdpi.com]
- 7. HSD17B13 is a Hepatic Retinol Dehydrogenase Associated with Histological Features of Non-Alcoholic Fatty Liver Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Decoding 17-Beta-hydroxysteroid Dehydrogenase 13: A Multifaceted Perspective on Its Role in Hepatic Steatosis and Associated Disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Inipharm to Present Data on Anti-Fibrotic Effects of Its Development Candidate Targeting HSD17B13 at AASLD’s The Liver Meeting - BioSpace [biospace.com]
- 10. Phase I randomized double-blind study of an RNA interference therapeutic targeting HSD17B13 for metabolic dysfunction-associated steatohepatitis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. natap.org [natap.org]
- 12. HSD17B13-NASH Therapeutic Emerging Target - DIMA Biotechnology [dimabio.com]
HSD17B13-IN-67: A Comparative Analysis of Efficacy in Preclinical Liver Disease Models
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of Hsd17B13-IN-67, a small molecule inhibitor of 17β-hydroxysteroid dehydrogenase 13 (HSD17B13), and other therapeutic agents targeting HSD17B13 for the treatment of liver diseases. The information is compiled from publicly available preclinical and early clinical data.
Introduction to HSD17B13 as a Therapeutic Target
Hydroxysteroid 17-beta dehydrogenase 13 (HSD17B13) is a lipid droplet-associated protein predominantly expressed in the liver.[1] Genetic studies have shown that loss-of-function variants in the HSD17B13 gene are associated with a reduced risk of developing non-alcoholic fatty liver disease (NAFLD), non-alcoholic steatohepatitis (NASH), and alcohol-related liver disease.[1][2] This protective genetic association has identified HSD17B13 as a promising therapeutic target for various chronic liver diseases. Inhibition of HSD17B13 is hypothesized to mimic the protective effects of these genetic variants.
This compound: In Vitro Potency
This compound is a research compound identified as an inhibitor of HSD17B13. Currently, the publicly available data on this compound is limited to its in vitro activity.
Table 1: In Vitro Potency of this compound and Other Small Molecule Inhibitors
| Compound | Target | Assay Type | Substrate | IC50 | Source |
| This compound | HSD17B13 | Enzymatic | Estradiol | < 0.1 µM | [3][4] |
| BI-3231 | HSD17B13 | Enzymatic | Not Specified | 1 nM | [5] |
| HSD17B13-IN-9 | HSD17B13 | Enzymatic | Not Specified | 0.01 µM | [6] |
Note: A direct comparison of IC50 values should be made with caution due to potential differences in assay conditions.
Comparative Efficacy of HSD17B13-Targeted Therapies in Liver Disease Models
While in vivo efficacy data for this compound is not publicly available, several other HSD17B13 inhibitors and RNA interference (RNAi) therapeutics have been evaluated in preclinical models and early-stage clinical trials.
Table 2: Efficacy of HSD17B13 Inhibitors and RNAi Therapeutics in Liver Disease Models
| Therapeutic Agent | Modality | Model | Key Findings | Source |
| INI-678 | Small Molecule | Human 3D "liver-on-a-chip" NASH model | Decreased fibrosis biomarkers: α-SMA (35.4% reduction) and Collagen Type 1 (42.5% reduction). | [7] |
| EP-036332 & EP-040081 | Small Molecule | Mouse model of autoimmune hepatitis | Demonstrated hepatoprotective and anti-inflammatory effects. | [8] |
| shRNA-mediated knockdown | Gene Silencing | High-fat diet-induced obese mice | Markedly improved hepatic steatosis and markers of liver health. | [9] |
| Rapirosiran (ALN-HSD) | RNAi | Phase 1 Clinical Trial (Healthy volunteers & MASH patients) | Dose-dependent reduction in liver HSD17B13 mRNA (median reduction of 78% at the highest dose). | [10] |
| AZD7503 | RNAi | Phase 1 Clinical Trial (NAFLD/NASH patients) | Designed to assess knockdown of hepatic HSD17B13 mRNA. | [4] |
Experimental Protocols
Detailed experimental protocols for this compound are not available. However, a general methodology for evaluating HSD17B13 inhibitors in preclinical liver disease models can be summarized as follows:
General Protocol for In Vivo Efficacy Testing of HSD17B13 Inhibitors in a Diet-Induced NASH Mouse Model
-
Animal Model: Male C57BL/6J mice are typically used.
-
Disease Induction: Mice are fed a high-fat, high-cholesterol, and high-fructose diet (e.g., Amylin diet or similar) for a period of 16-24 weeks to induce a NASH phenotype with fibrosis.
-
Compound Administration: The HSD17B13 inhibitor is formulated in an appropriate vehicle and administered orally (gavage) or via another suitable route, once or twice daily for a defined treatment period (e.g., 4-8 weeks). A vehicle control group is run in parallel.
-
Efficacy Endpoints:
-
Liver Histology: Liver tissue is collected, sectioned, and stained with Hematoxylin and Eosin (H&E) for assessment of steatosis, inflammation, and ballooning (NAFLD Activity Score - NAS). Sirius Red staining is used to quantify fibrosis.
-
Biochemical Analysis: Serum levels of liver enzymes (ALT, AST), lipids (triglycerides, cholesterol), and glucose are measured.
-
Gene Expression Analysis: Hepatic expression of genes involved in fibrosis (e.g., Col1a1, Timp1, Acta2) and inflammation (e.g., Tnf-α, Il-6, Ccl2) is quantified by qRT-PCR.
-
Hydroxyproline Assay: To quantify total collagen content in the liver as a measure of fibrosis.
-
Signaling Pathways and Experimental Workflows
HSD17B13 Signaling Pathway in Hepatic Lipid Metabolism
Caption: Proposed role of HSD17B13 in liver lipid metabolism and the point of therapeutic intervention.
Experimental Workflow for Preclinical Evaluation of HSD17B13 Inhibitors
References
- 1. Review article: the role of HSD17B13 on global epidemiology, natural history, pathogenesis, and treatment of NAFLD - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. selleckchem.com [selleckchem.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. uniprot.org [uniprot.org]
- 8. Decoding 17-Beta-hydroxysteroid Dehydrogenase 13: A Multifaceted Perspective on Its Role in Hepatic Steatosis and Associated Disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. origene.com [origene.com]
The Potential for Synergy: Hsd17B13 Inhibition in Combination with Other Metabolic Drugs for Liver Disease
For Researchers, Scientists, and Drug Development Professionals
The landscape of therapeutic development for metabolic-associated steatohepatitis (MASH), formerly nonalcoholic steatohepatitis (NASH), is rapidly evolving towards combination therapies. The complex pathophysiology of MASH, involving metabolic dysregulation, inflammation, and fibrosis, suggests that targeting a single pathway may be insufficient. The inhibition of 17β-hydroxysteroid dehydrogenase 13 (Hsd17B13), a liver-specific, lipid droplet-associated enzyme, has emerged as a promising strategy. This guide provides a forward-looking comparison of the potential synergistic effects of a hypothetical Hsd17B13 inhibitor, here termed Hsd17B13-IN-67, with other classes of metabolic drugs. While direct experimental data on such combinations are not yet publicly available, this analysis is based on the distinct and potentially complementary mechanisms of action of these therapeutic approaches.
Rationale for Combination Therapy
Hsd17B13 is understood to play a role in hepatic lipid metabolism.[1] Its expression is upregulated in patients with metabolic-associated fatty liver disease (MAFLD).[2] Genetic studies have shown that loss-of-function variants in the HSD17B13 gene are associated with a reduced risk of progressing from simple steatosis to MASH, cirrhosis, and hepatocellular carcinoma. This protective effect makes Hsd17B13 a compelling therapeutic target.
Preclinical studies with Hsd17B13 inhibitors, such as the tool compound BI-3231, have demonstrated a reduction in triglyceride accumulation in hepatocytes under lipotoxic stress and an improvement in mitochondrial respiratory function.[3][4] These findings suggest that Hsd17B13 inhibition primarily addresses the steatosis component of MASH. To achieve a more comprehensive therapeutic effect, particularly on inflammation and fibrosis, combining an Hsd17B13 inhibitor with agents that have distinct mechanisms of action is a logical next step.[5][6][7][8][9]
Comparative Analysis of Potential Combination Therapies
The following tables summarize the primary mechanisms and effects of Hsd17B13 inhibition and other key metabolic drug classes in development for MASH. This information forms the basis for predicting potential synergistic interactions.
Table 1: Mechanism of Action and Primary Effects of Investigational Drug Classes for MASH
| Drug Class | Primary Target(s) | Key Mechanism(s) of Action | Primary Effects on MASH Pathophysiology |
| Hsd17B13 Inhibitors | Hsd17B13 | Inhibition of enzymatic activity, potentially altering retinol and/or lipid metabolism on lipid droplets. | Steatosis: Reduces hepatocyte lipid accumulation.[3][4] Inflammation: Potential downstream effects on lipotoxicity-induced inflammation. |
| GLP-1 Receptor Agonists | GLP-1 Receptor | Enhance insulin secretion, suppress glucagon, delay gastric emptying, promote weight loss.[10][11][12][13] | Steatosis: Reduces hepatic fat through improved insulin sensitivity and weight loss.[10][11] Inflammation: Decreases inflammatory markers.[10][11] |
| FXR Agonists | Farnesoid X Receptor | Regulate bile acid, lipid, and glucose metabolism; anti-inflammatory and anti-fibrotic effects.[14][15][16][17] | Steatosis: Reduces de novo lipogenesis. Inflammation: Suppresses pro-inflammatory signaling pathways.[15] Fibrosis: Inhibits hepatic stellate cell activation.[15] |
| PPAR Agonists | PPARα, PPARδ, PPARγ | Regulate lipid metabolism, fatty acid oxidation, and inflammation.[18][19][20][21][22] | Steatosis: Increases fatty acid uptake and oxidation.[18][19] Inflammation: Exerts anti-inflammatory effects through transrepression of NF-κB.[18][19] |
| ACC Inhibitors | Acetyl-CoA Carboxylase 1/2 | Inhibit de novo lipogenesis and stimulate fatty acid oxidation.[23][24][25][26][27] | Steatosis: Potently reduces hepatic fat content.[23][24] |
| ASK1 Inhibitors | Apoptosis Signal-Regulating Kinase 1 | Block stress-induced inflammatory and fibrotic signaling cascades (p38/JNK pathways).[28][29][30][31][32] | Inflammation: Reduces inflammatory cell infiltration and cytokine production.[29][30] Fibrosis: Attenuates hepatic stellate cell activation and collagen deposition.[29][30] |
Table 2: Predicted Synergy of this compound with Other Metabolic Drugs
| Combination | Rationale for Synergy | Potential Additive/Synergistic Outcomes |
| This compound + GLP-1 Agonist | This compound directly targets hepatocyte lipid metabolism, while GLP-1 agonists have systemic effects on weight loss and insulin sensitivity, which indirectly reduce hepatic fat.[10][11][12] | Enhanced reduction in steatosis and potential for greater improvement in inflammatory markers due to combined direct and indirect anti-steatotic mechanisms. |
| This compound + FXR Agonist | Complementary mechanisms targeting both lipid droplet metabolism (Hsd17B13) and broader regulation of lipid synthesis, inflammation, and fibrosis (FXR). | Potent reduction in steatosis, coupled with direct anti-inflammatory and anti-fibrotic effects from the FXR agonist, potentially leading to a higher rate of MASH resolution and fibrosis regression. |
| This compound + PPAR Agonist | Hsd17B13 inhibition reduces lipid accumulation, while PPAR agonists enhance fatty acid oxidation and have anti-inflammatory properties.[18][19] | A "push-pull" mechanism on hepatic lipids: decreased storage and increased breakdown. This could lead to a profound reduction in steatosis and inflammation. |
| This compound + ACC Inhibitor | Both target different nodes in lipid metabolism. ACC inhibition blocks the synthesis of new fatty acids, while Hsd17B13 inhibition may affect the handling of existing lipids in droplets. | A comprehensive blockade of hepatic lipid accumulation, potentially leading to rapid and significant reductions in steatosis. However, off-target effects of ACC inhibitors, such as hypertriglyceridemia, would need to be monitored.[26] |
| This compound + ASK1 Inhibitor | Orthogonal mechanisms: this compound targets the metabolic component (steatosis), while an ASK1 inhibitor would directly target the downstream consequences of lipotoxicity—inflammation and fibrosis.[30][31] | A multi-pronged attack on MASH, addressing both the "cause" (metabolic dysregulation) and the "effect" (inflammatory and fibrotic pathways), which could be highly effective in patients with more advanced disease. |
Visualizing the Rationale for Combination Therapy
The following diagrams, generated using Graphviz, illustrate the distinct and complementary signaling pathways targeted by Hsd17B13 inhibition and other metabolic drug classes.
Caption: Hsd17B13 is associated with lipid droplets and is involved in the metabolism of retinol and other lipids. Its activity can contribute to lipotoxicity, a driver of inflammation and fibrosis. This compound is a hypothetical inhibitor of this enzyme.
Caption: A logical workflow illustrating how different drug classes can be combined to target multiple stages of MASH pathogenesis, from metabolic dysregulation to fibrosis.
Hypothetical Experimental Protocol for Assessing Synergy
To empirically test the synergistic potential of this compound with other metabolic drugs, a robust preclinical model of MASH is required. The following outlines a potential experimental design.
1. Animal Model:
-
Model: Diet-induced obese (DIO) mouse models that develop MASH, such as mice fed a high-fat, high-fructose diet or a Western diet with or without a chemical inducer like low-dose carbon tetrachloride to accelerate fibrosis.[33][34][35][36][37] These models are chosen for their ability to recapitulate key features of human MASH, including steatosis, inflammation, and fibrosis.
-
Strain: C57BL/6J mice are commonly used due to their susceptibility to diet-induced obesity and MASH.
-
Duration: A 16-24 week study duration is typical to allow for the development of significant MASH pathology.
2. Treatment Groups:
-
Group 1: Vehicle control (e.g., standard chow, vehicle administration).
-
Group 2: this compound monotherapy.
-
Group 3: Comparator drug monotherapy (e.g., a GLP-1 agonist, FXR agonist, etc.).
-
Group 4: Combination of this compound and the comparator drug.
-
Dose-ranging studies for each monotherapy would be conducted prior to the combination study to determine optimal doses.
3. Key Experimental Readouts:
-
Metabolic Parameters: Body weight, food intake, glucose tolerance tests, insulin tolerance tests, and serum lipid profiles.
-
Liver Histology:
-
H&E staining for NAFLD Activity Score (NAS) assessment (steatosis, lobular inflammation, hepatocyte ballooning).
-
Sirius Red staining for quantitative assessment of fibrosis.
-
-
Biochemical Markers: Serum ALT and AST levels for liver injury.
-
Gene Expression Analysis (qRT-PCR or RNA-seq) of Liver Tissue:
-
Genes involved in lipogenesis (e.g., Srebf1, Fasn, Acc).
-
Genes involved in inflammation (e.g., Tnf, Il6, Ccl2).
-
Genes involved in fibrosis (e.g., Col1a1, Timp1, Acta2).
-
-
Hepatic Lipidomics: Quantification of triglyceride and other lipid species in the liver.
4. Statistical Analysis:
-
A two-way ANOVA can be used to assess the main effects of each drug and their interaction. A statistically significant interaction term would provide evidence of synergy or antagonism. The Bliss independence or Chou-Talalay methods can be applied to formally assess synergy.
5. Experimental Workflow Diagram:
Caption: A streamlined experimental workflow for evaluating the synergistic effects of this compound with a comparator drug in a preclinical MASH model.
Conclusion
While this compound represents a hypothetical agent, the principle of inhibiting Hsd17B13 holds significant promise for the treatment of MASH, particularly in addressing hepatic steatosis. The true potential of this therapeutic strategy will likely be realized in combination with other metabolic drugs that target the distinct inflammatory and fibrotic pathways of the disease. The mechanistic rationale for such combinations is strong, and future preclinical and clinical studies are eagerly awaited to validate these synergistic approaches and bring effective new therapies to patients with this complex and progressive liver disease.
References
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. BI-3231, an enzymatic inhibitor of HSD17B13, reduces lipotoxic effects induced by palmitic acid in murine and human hepatocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Combination strategies for pharmacologic treatment of non-alcoholic steatohepatitis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Combination therapy for non-alcoholic steatohepatitis: rationale, opportunities and challenges | Gut [gut.bmj.com]
- 7. Combination therapies in nonalcoholic fatty liver disease using antidiabetic and disease-specific drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 8. novartis.com [novartis.com]
- 9. researchgate.net [researchgate.net]
- 10. Role of Glucagon-Like Peptide-1 Receptor Agonists in the Management of Non-Alcoholic Steatohepatitis: A Clinical Review Article - PMC [pmc.ncbi.nlm.nih.gov]
- 11. globalrph.com [globalrph.com]
- 12. GLP-1 Receptor Agonists in Non-Alcoholic Fatty Liver Disease: Current Evidence and Future Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Why are GLP-1 agonists being used to treat patients with nonalcoholic fatty liver disease? | AASLD [aasld.org]
- 14. Farnesoid X Receptor Agonists: A Promising Therapeutic Strategy for Gastrointestinal Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. surf.rutgers.edu [surf.rutgers.edu]
- 18. Anti-NASH Drug Development Hitches a Lift on PPAR Agonism - PMC [pmc.ncbi.nlm.nih.gov]
- 19. mdpi.com [mdpi.com]
- 20. researchgate.net [researchgate.net]
- 21. ovid.com [ovid.com]
- 22. PPAR-Targeted Therapies in the Treatment of Non-Alcoholic Fatty Liver Disease in Diabetic Patients - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Acetyl-CoA Carboxylase Inhibition as a Therapeutic Tool in the Battle Against NASH: Hitting More Than Just One Mechanism? - PMC [pmc.ncbi.nlm.nih.gov]
- 24. NASH Target Development Service for Acetyl-CoA Carboxylase (ACC) Inhibitors - Creative Biolabs [creative-biolabs.com]
- 25. onlinescientificresearch.com [onlinescientificresearch.com]
- 26. Acetyl-CoA Carboxylase Inhibition Reverses NAFLD and Hepatic Insulin Resistance but Promotes Hypertriglyceridemia in Rodents - PMC [pmc.ncbi.nlm.nih.gov]
- 27. researchgate.net [researchgate.net]
- 28. What are the new molecules for ASK1 inhibitors? [synapse.patsnap.com]
- 29. JCI Insight - ASK1 inhibition reduces cell death and hepatic fibrosis in an Nlrp3 mutant liver injury model [insight.jci.org]
- 30. The ASK1 inhibitor selonsertib in patients with nonalcoholic steatohepatitis: A randomized, phase 2 trial - PMC [pmc.ncbi.nlm.nih.gov]
- 31. Liver ASK1 protects from non‐alcoholic fatty liver disease and fibrosis - PMC [pmc.ncbi.nlm.nih.gov]
- 32. What ASK1 inhibitors are in clinical trials currently? [synapse.patsnap.com]
- 33. eolas-bio.co.jp [eolas-bio.co.jp]
- 34. A researcher’s guide to preclinical mouse NASH models | CoLab [colab.ws]
- 35. PRECLINICAL MODELS OF NONALCOHOLIC FATTY LIVER DISEASE - PMC [pmc.ncbi.nlm.nih.gov]
- 36. A researcher's guide to preclinical mouse NASH models. | Semantic Scholar [semanticscholar.org]
- 37. mdpi.com [mdpi.com]
Independent Verification of Hsd17B13 Inhibitors: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of publicly available data on small molecule inhibitors of 17β-Hydroxysteroid Dehydrogenase 13 (HSD17B13), a promising therapeutic target for non-alcoholic steatohepatitis (NASH) and other liver diseases. While information on the specific compound Hsd17B13-IN-67 is limited to commercial datasheets, we will compare its available data with that of a well-characterized, publicly disclosed inhibitor, BI-3231 , to provide a framework for evaluating such molecules.
Data Summary
The following table summarizes the available quantitative data for this compound and the publicly disclosed inhibitor, BI-3231.
| Parameter | This compound | BI-3231 | Reference |
| Target | Hydroxysteroid 17β-dehydrogenase 13 (HSD17B13) | Hydroxysteroid 17β-dehydrogenase 13 (HSD17B13) | [1][2] |
| CAS Number | 2912457-83-9 | Not publicly available | [3] |
| Molecular Formula | C₂₅H₁₉F₇N₂O₆S | Not publicly available | [3] |
| IC₅₀ (human HSD17B13) | < 0.1 µM (using estradiol as substrate) | 1 nM | [1][2] |
| IC₅₀ (mouse HSD17B13) | No data available | 13 nM | [1] |
| Selectivity | No data available | High selectivity against HSD17B11 | [4] |
| Mechanism of Action | Inhibitor | Potent and selective inhibitor | [1][4] |
Experimental Protocols
Detailed experimental methodologies for the characterization of HSD17B13 inhibitors can be adapted from the comprehensive studies on BI-3231.
In Vitro HSD17B13 Inhibition Assay (adapted from Thamm S, et al., 2023)
This assay determines the potency of an inhibitor against the HSD17B13 enzyme.
Materials:
-
Recombinant human HSD17B13 enzyme
-
Substrate: Estradiol or Leukotriene B₄ (LTB₄)
-
Cofactor: NAD⁺
-
Test inhibitor (e.g., this compound, BI-3231)
-
Assay buffer (e.g., 40 mM Tris-HCl, pH 7.5, 0.1 mg/mL BSA)
-
Detection reagent (e.g., a luminescent NAD⁺/NADH detection kit)
Procedure:
-
Prepare a dilution series of the test inhibitor.
-
In a microplate, combine the recombinant HSD17B13 enzyme, NAD⁺, and the test inhibitor at various concentrations.
-
Initiate the enzymatic reaction by adding the substrate (estradiol or LTB₄).
-
Incubate the reaction at a controlled temperature (e.g., 37°C) for a specific duration.
-
Stop the reaction and measure the amount of NADH produced using a suitable detection reagent and a plate reader.
-
Calculate the percent inhibition for each inhibitor concentration and determine the IC₅₀ value by fitting the data to a dose-response curve.
Cellular HSD17B13 Inhibition Assay
This assay assesses the ability of an inhibitor to penetrate cells and inhibit HSD17B13 activity in a cellular context.
Materials:
-
A human liver cell line (e.g., HepG2) overexpressing HSD17B13
-
Cell culture medium and reagents
-
Test inhibitor
-
Substrate (a cell-permeable substrate for HSD17B13)
-
Lysis buffer
-
Analytical method for product detection (e.g., LC-MS/MS)
Procedure:
-
Seed the HSD17B13-overexpressing cells in a multi-well plate and allow them to adhere.
-
Treat the cells with a dilution series of the test inhibitor for a defined period.
-
Add the substrate to the cells and incubate to allow for enzymatic conversion.
-
Lyse the cells and collect the lysate.
-
Quantify the amount of product formed from the substrate using a sensitive analytical method like LC-MS/MS.
-
Calculate the percent inhibition and determine the cellular IC₅₀ value.
Visualizations
HSD17B13 Signaling Pathway and Inhibition
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. origene.com [origene.com]
- 3. HSD17B13 liquid–liquid phase separation promotes leukocyte adhesion in chronic liver inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Discovery of a Novel Potent and Selective HSD17B13 Inhibitor, BI-3231, a Well-Characterized Chemical Probe Available for Open Science - PMC [pmc.ncbi.nlm.nih.gov]
Navigating the Landscape of HSD17B13 Inhibition: A Comparative Structural Activity Relationship Analysis
For researchers, scientists, and drug development professionals, understanding the nuanced structural-activity relationships (SAR) of emerging therapeutic targets is paramount. This guide provides a comparative analysis of inhibitors targeting 17-beta-hydroxysteroid dehydrogenase 13 (HSD17B13), a promising therapeutic target for non-alcoholic steatohepatitis (NASH) and other liver diseases. By examining key structural modifications and their impact on inhibitory activity, this document aims to inform the rational design of next-generation HSD17B13-targeted therapies.
Hydroxysteroid 17-beta-dehydrogenase 13 (HSD17B13) is an enzyme primarily expressed in the liver and localized to lipid droplets.[1][2] Genetic studies have revealed that loss-of-function variants in the HSD17B13 gene are associated with a reduced risk of developing chronic liver diseases, including NASH, alcoholic liver disease, and hepatocellular carcinoma.[3][4][5][6] This protective effect has spurred significant interest in the development of small molecule inhibitors of HSD17B13 as a potential therapeutic strategy.[7][8]
This guide will delve into the SAR of known HSD17B13 inhibitors, presenting quantitative data in a clear, comparative format. Detailed experimental protocols for key assays are provided to ensure reproducibility and facilitate the evaluation of novel compounds. Furthermore, signaling pathways and experimental workflows are visualized to enhance comprehension of the underlying biological context and experimental design.
Structural Activity Relationship (SAR) Analysis of HSD17B13 Inhibitors
The development of potent and selective HSD17B13 inhibitors has seen the emergence of several chemical series. Analysis of these series reveals key structural motifs and modifications that govern their inhibitory activity.
One of the well-characterized series of HSD17B13 inhibitors is based on a phenol core.[7] Optimization of an initial high-throughput screening hit, an alkynyl phenol with an IC50 of 1.4 μM, led to the discovery of BI-3231.[7] The SAR for this series highlights the importance of substitutions on the phenolic ring. For instance, the introduction of halogens like fluorine and chlorine at the 6-position of the phenol ring enhanced the potency in a human HSD17B13 enzyme assay.[7][9] Conversely, larger or more polar electron-withdrawing groups at this position resulted in a significant decrease in activity.[9]
Another distinct series of inhibitors has also been explored, revealing different binding modes within the active site of HSD17B13.[10] The crystal structures of HSD17B13 in complex with inhibitors from two different series show that while both interact with active site residues and the NAD+ cofactor, they occupy different entry channels to the active site.[10] This structural insight is invaluable for the design of new inhibitors with potentially different pharmacological profiles.
Enanta Pharmaceuticals has also reported the identification and optimization of multiple chemical series of HSD17B13 inhibitors.[3][11] Their work led to the discovery of potent and selective inhibitors, with one such compound, EP-036332, demonstrating hepatoprotective effects in preclinical models of liver injury.[3]
A more recent study has described the discovery of a highly potent and selective HSD17B13 inhibitor, compound 32 , with an impressive IC50 of 2.5 nM.[8] This compound demonstrated improved liver microsomal stability and a favorable pharmacokinetic profile compared to BI-3231, along with robust anti-MASH activity in mouse models.[8]
The following tables summarize the quantitative SAR data for representative HSD17B13 inhibitors, highlighting the impact of structural modifications on their potency.
Table 1: SAR of Phenol-Based HSD17B13 Inhibitors (BI-3231 Series) [7][9]
| Compound | R1 | R2 | R3 | Human HSD17B13 IC50 (μM) |
| 1 | H | H | C≡CH | 1.4 |
| 26 | F | H | C≡CH | < 0.1 |
| 27 | Cl | H | C≡CH | < 0.1 |
| 28 | CF3 | H | C≡CH | > 10 |
| 29 | CN | H | C≡CH | > 10 |
| BI-3231 (45) | Optimized Substituents | Potent Inhibitor |
Table 2: Comparison of Potent HSD17B13 Inhibitors
| Compound | Chemical Series | Human HSD17B13 IC50 | Key Features | Reference |
| BI-3231 | Phenol-based | Potent | Well-characterized chemical probe, available for open science. | [7] |
| EP-036332 | Undisclosed | Potent and Selective | Hepatoprotective effects in preclinical models. | [3][11] |
| Compound 32 | Undisclosed | 2.5 nM | Highly potent and selective, liver-targeting, robust in vivo anti-MASH activity. | [8] |
| INI-678 | Undisclosed | Potent and Selective | Showed reduction in key markers of liver fibrosis in a 3D liver-on-a-chip model. | [4] |
Experimental Protocols
The characterization of HSD17B13 inhibitors involves a range of biochemical and cellular assays to determine their potency, selectivity, and mechanism of action.
HSD17B13 Enzymatic Activity Assay
This assay measures the ability of a compound to inhibit the enzymatic activity of purified HSD17B13.
-
Principle: The assay monitors the conversion of a substrate (e.g., β-estradiol or leukotriene B4) by HSD17B13 in the presence of the cofactor NAD+.[3][7] The production of NADH is detected, often using a coupled-enzyme luminescence-based system like the NAD-Glo™ Assay.[12]
-
Reagents:
-
Procedure:
-
Incubate the purified HSD17B13 enzyme with the test compound for a specified period.
-
Initiate the enzymatic reaction by adding the substrate and NAD+.
-
Allow the reaction to proceed for a defined time at a controlled temperature.
-
Stop the reaction and measure the amount of NADH produced using the detection reagent.
-
Calculate the IC50 value, which is the concentration of the inhibitor that causes 50% inhibition of the enzyme activity.
-
Cell-Based HSD17B13 Activity Assay
This assay evaluates the inhibitory activity of compounds in a cellular context.
-
Principle: The assay utilizes cells (e.g., HEK293) that are engineered to stably express human or mouse HSD17B13.[3] The cells are treated with a substrate, and the conversion of the substrate to its product is measured by mass spectrometry.[3]
-
Cell Line: HEK293 cells stably expressing human HSD17B13.[3]
-
Substrate: Estradiol.[3]
-
Procedure:
-
Plate the HSD17B13-expressing cells in a suitable format (e.g., 96-well plate).
-
Treat the cells with various concentrations of the test compound.
-
Add the substrate (estradiol) to the cells and incubate for a specific time.
-
Collect the cell supernatant or lysate.
-
Analyze the samples by mass spectrometry to quantify the amount of product formed.
-
Determine the IC50 value of the inhibitor in the cellular environment.
-
Thermal Shift Assay (TSA)
TSA is used to assess the direct binding of a compound to the target protein and the influence of cofactors.
-
Principle: The assay measures the change in the thermal stability of a protein upon ligand binding. The melting temperature (Tm) of the protein is determined by monitoring its unfolding in the presence of a fluorescent dye.
-
Procedure:
-
Mix the purified HSD17B13 protein with the test compound and/or the cofactor NAD+.
-
Add a fluorescent dye that binds to unfolded proteins.
-
Gradually increase the temperature and monitor the fluorescence signal.
-
The temperature at which the protein unfolds (melts) is the Tm. An increase in Tm in the presence of a compound indicates direct binding. Studies have shown that the binding of some inhibitors to HSD17B13 is NAD+-dependent.[7]
-
Visualizing the Landscape
To provide a clearer understanding of the biological context and experimental approaches, the following diagrams have been generated using Graphviz.
References
- 1. mdpi.com [mdpi.com]
- 2. origene.com [origene.com]
- 3. enanta.com [enanta.com]
- 4. Frontiers | HSD17B13: A Potential Therapeutic Target for NAFLD [frontiersin.org]
- 5. mdpi.com [mdpi.com]
- 6. Association of HSD17B13 rs72613567: TA allelic variant with liver disease: review and meta-analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Discovery of Highly Potent, Selective, and Liver-Targeting HSD17B13 Inhibitor with Robust In Vivo Anti-MASH Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Discovery of a Novel Potent and Selective HSD17B13 Inhibitor, BI-3231, a Well-Characterized Chemical Probe Available for Open Science - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. enanta.com [enanta.com]
- 12. enanta.com [enanta.com]
- 13. scispace.com [scispace.com]
Comparative Safety and Toxicity of Hsd17B13 Inhibitors: A Guide for Researchers
While specific safety and toxicity data for Hsd17B13-IN-67 is not publicly available, this guide provides a comparative analysis of other key inhibitors targeting 17β-hydroxysteroid dehydrogenase 13 (Hsd17B13), a promising therapeutic target for nonalcoholic steatohepatitis (NASH) and other liver diseases. This analysis is based on available preclinical and clinical data for the small molecule inhibitor BI-3231 and the RNAi therapeutic ALN-HSD (rapirosiran).
This document is intended for researchers, scientists, and drug development professionals to facilitate an objective comparison of the safety and toxicity profiles of investigational Hsd17B13 inhibitors. The guide summarizes quantitative data in tabular format, provides detailed experimental methodologies for key safety assays, and includes visualizations of a preclinical safety testing workflow and the Hsd17B13 signaling pathway.
Comparative Analysis of Safety and Toxicity Profiles
The development of Hsd17B13 inhibitors is a promising avenue for the treatment of chronic liver diseases. Ensuring a favorable safety profile is paramount for any therapeutic candidate. Below is a summary of the available safety and toxicity data for two leading investigational inhibitors.
| Parameter | BI-3231 | ALN-HSD (rapirosiran) |
| Type | Small Molecule Inhibitor | RNAi Therapeutic (siRNA) |
| In Vitro Cytotoxicity | Data not publicly available. | Data not publicly available. |
| hERG Inhibition | No inhibition observed. | Not applicable (different mechanism of action). |
| Cytochrome P450 (CYP) Inhibition | No inhibition of major CYP enzymes. | Not applicable (different mechanism of action). |
| In Vivo Acute Toxicity (Rodent) | Data not publicly available. | Data not publicly available. |
| Clinical Safety (Human) | Not yet in clinical trials. | Phase 1 (Healthy Volunteers & NASH Patients): - Encouraging safety and tolerability profile.[1][2] - Most common adverse event: mild and transient injection site reactions (11% of participants).[2] - No treatment-related serious adverse events reported.[1] - No evidence of drug-induced liver injury. |
Experimental Protocols
Detailed methodologies for key safety and toxicity experiments are crucial for the interpretation and comparison of results.
In Vitro Cytotoxicity Assay: MTT Assay
Objective: To assess the effect of a compound on cell viability by measuring the metabolic activity of mitochondrial dehydrogenases.
Protocol:
-
Cell Seeding: Plate cells (e.g., HepG2) in a 96-well plate at a predetermined optimal density and incubate for 24 hours to allow for attachment.
-
Compound Treatment: Treat the cells with a range of concentrations of the test compound and a vehicle control. Incubate for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Add a solubilizing agent (e.g., DMSO or isopropanol) to dissolve the formazan crystals.
-
Absorbance Measurement: Read the absorbance of the solution at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration at which 50% of cell viability is inhibited).
In Vitro hERG Potassium Channel Assay
Objective: To evaluate the potential of a compound to inhibit the hERG (human Ether-à-go-go-Related Gene) potassium channel, which can lead to QT interval prolongation and cardiac arrhythmias.
Protocol:
-
Cell Line: Use a stable cell line expressing the hERG channel (e.g., HEK293 or CHO cells).
-
Compound Incubation: Incubate the cells with various concentrations of the test compound.
-
Electrophysiology Measurement: Perform whole-cell patch-clamp electrophysiology to measure the hERG channel current in response to a specific voltage protocol.
-
Data Analysis: Compare the current amplitude in the presence of the compound to the control (vehicle) to determine the percentage of inhibition. Calculate the IC50 value.
In Vitro Cytochrome P450 (CYP) Inhibition Assay
Objective: To assess the potential of a compound to inhibit major CYP enzymes (e.g., CYP1A2, 2C9, 2C19, 2D6, and 3A4), which can lead to drug-drug interactions.
Protocol:
-
Enzyme Source: Use human liver microsomes or recombinant human CYP enzymes.
-
Reaction Mixture: Prepare a reaction mixture containing the enzyme source, a specific fluorescent probe substrate for the CYP isoform being tested, and a NADPH regenerating system.
-
Compound Addition: Add the test compound at various concentrations.
-
Incubation: Incubate the mixture to allow for the enzymatic reaction to occur.
-
Fluorescence Measurement: Measure the fluorescence of the metabolite produced from the probe substrate using a microplate reader.
-
Data Analysis: Calculate the percentage of inhibition of CYP activity compared to the vehicle control and determine the IC50 value.
Visualizations
Preclinical Safety and Toxicity Workflow
Caption: A generalized workflow for preclinical safety and toxicity assessment of a small molecule inhibitor.
Hsd17B13 Signaling Pathway in Liver Disease
Caption: Proposed signaling pathway of Hsd17B13 in the progression of nonalcoholic fatty liver disease.
References
Safety Operating Guide
Navigating the Safe Handling of Hsd17B13 Inhibitors: A Comprehensive Guide for Researchers
For researchers, scientists, and drug development professionals engaged in the study of Hsd17B13, ensuring laboratory safety and proper chemical handling is paramount. This guide provides essential, immediate safety and logistical information for the effective use of Hsd17B13 inhibitors, with a focus on operational and disposal plans. By offering procedural, step-by-step guidance, this document aims to be a trusted resource, extending value beyond the product itself.
While specific safety and handling information for a compound designated "Hsd17B13-IN-67" is not publicly available, this guide provides a comprehensive overview based on the properties of well-characterized Hsd17B13 inhibitors, such as BI-3231. Researchers should always consult the specific Safety Data Sheet (SDS) provided by the supplier for any chemical they are using. In the absence of a specific SDS, the following guidelines for a representative Hsd17B13 inhibitor should be followed as a precautionary measure.
Essential Safety and Logistical Information
Proper handling and storage are critical to maintain the integrity of Hsd17B13 inhibitors and to ensure the safety of laboratory personnel.
Personal Protective Equipment (PPE)
A robust defense against accidental exposure is the first line of safety. The following PPE is mandatory when handling Hsd17B13 inhibitors:
| PPE Category | Specific Requirements |
| Eye Protection | Chemical safety goggles or a face shield. |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile). |
| Body Protection | Laboratory coat. |
| Respiratory Protection | Use in a well-ventilated area. A respirator may be required for handling powders outside of a ventilated enclosure. |
Storage and Handling
The stability of Hsd17B13 inhibitors is crucial for experimental reproducibility.
| Condition | Specification |
| Storage Temperature | Store at -20°C or -80°C for long-term stability. |
| Light and Air | Protect from light and moisture. |
| Handling | Allow the compound to warm to room temperature before opening to prevent condensation. Prepare solutions in a chemical fume hood. |
Disposal Plan
All waste materials should be handled as hazardous chemical waste.
| Waste Type | Disposal Procedure |
| Unused Compound | Dispose of in accordance with local, state, and federal regulations for chemical waste. |
| Contaminated Materials | All contaminated lab supplies (e.g., pipette tips, tubes, gloves) should be collected in a designated hazardous waste container. |
| Solutions | Liquid waste containing the inhibitor should be collected in a clearly labeled, sealed waste container. |
Experimental Protocols
Detailed methodologies are essential for the successful application of Hsd17B13 inhibitors in research. Below are representative protocols for key experiments.
Biochemical Enzyme Assay for HSD17B13 Inhibition
This protocol outlines a method to determine the in vitro potency of an HSD17B13 inhibitor.
Materials:
-
Recombinant human HSD17B13 protein
-
Estradiol (substrate)
-
NAD+ (cofactor)
-
Assay buffer (e.g., 40 mM Tris, pH 7.4, 0.01% BSA, 0.01% Tween-20)
-
Hsd17B13 inhibitor (e.g., BI-3231)
-
96-well or 384-well assay plates
-
Plate reader capable of measuring luminescence or fluorescence
Procedure:
-
Prepare a serial dilution of the Hsd17B13 inhibitor in DMSO.
-
Add the inhibitor solution to the assay plate.
-
Add the HSD17B13 enzyme to the wells and incubate briefly.
-
Initiate the reaction by adding a mixture of estradiol and NAD+.
-
Incubate the reaction at room temperature for a specified time (e.g., 60 minutes).
-
Stop the reaction and measure the product formation (e.g., estrone) or NADH production using a suitable detection method, such as a coupled-enzyme luminescence assay (e.g., NAD-Glo™).
-
Calculate the IC50 value by fitting the dose-response data to a four-parameter logistic equation.
Cellular Assay for HSD17B13 Activity
This protocol describes a cell-based assay to evaluate the effect of an Hsd17B13 inhibitor on cellular activity.
Materials:
-
Hepatocyte cell line (e.g., HepG2)
-
Cell culture medium and supplements
-
Hsd17B13 inhibitor
-
Fatty acid solution (e.g., oleate/palmitate) to induce lipid droplet formation
-
Lysis buffer
-
Reagents for quantifying lipid accumulation (e.g., Oil Red O) or specific enzymatic products.
Procedure:
-
Seed cells in a multi-well plate and allow them to adhere overnight.
-
Treat the cells with a serial dilution of the Hsd17B13 inhibitor for a specified pre-incubation period.
-
Induce lipid droplet formation by adding a fatty acid solution to the cell culture medium.
-
Incubate the cells for a period sufficient to observe lipid accumulation (e.g., 24-48 hours).
-
Wash the cells with PBS and then lyse them or fix them for staining.
-
Quantify the cellular lipid content using a method such as Oil Red O staining and elution, followed by spectrophotometric measurement.
-
Alternatively, analyze cell lysates for changes in the levels of HSD17B13 substrates or products.
HSD17B13 Signaling and Inhibition Workflow
The following diagrams illustrate the cellular role of HSD17B13 and a typical experimental workflow for inhibitor testing.
Caption: Cellular localization and enzymatic activity of HSD17B13.
Caption: A typical experimental workflow for testing HSD17B13 inhibitors.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
